2-Vinyl-1H-imidazole
Description
BenchChem offers high-quality 2-Vinyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Vinyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-ethenyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-2-5-6-3-4-7-5/h2-4H,1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMGJTAJUDSUKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340465 | |
| Record name | 2-Vinylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43129-93-7 | |
| Record name | 2-Vinylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2-Vinyl-1H-imidazole
Abstract
2-Vinyl-1H-imidazole is a vital heterocyclic compound with broad applications, particularly as a monomer in polymer chemistry and a versatile building block in the synthesis of pharmaceutical agents.[1][2] Its unique structure, featuring a reactive vinyl group attached to the imidazole ring, allows for a variety of chemical transformations, making it a molecule of significant interest to researchers in materials science and drug development. This guide provides a comprehensive overview of the synthesis and characterization of 2-Vinyl-1H-imidazole, offering field-proven insights into experimental choices and methodologies.
Introduction: The Significance of 2-Vinyl-1H-imidazole
The imidazole nucleus is a cornerstone in medicinal chemistry, present in numerous biologically active molecules, including the essential amino acid histidine.[1] The introduction of a vinyl group at the 2-position of the imidazole ring imparts unique reactivity, enabling its participation in polymerization reactions and serving as a handle for further molecular modifications.[3] This dual functionality makes 2-Vinyl-1H-imidazole a valuable precursor for the development of novel polymers with applications in areas such as catalysis, membrane materials, and heavy metal removal.[3] Furthermore, its derivatives have been explored for their potential as anticancer and antimicrobial agents.[4][5]
The strategic importance of this molecule necessitates robust and well-understood synthetic and analytical protocols. This guide aims to provide researchers, scientists, and drug development professionals with a detailed and practical understanding of these processes.
Synthesis of 2-Vinyl-1H-imidazole: A Mechanistic Approach
Several synthetic routes to vinyl-substituted imidazoles have been reported. A common and effective strategy involves the dehydrogenation of a 2-alkyl-substituted imidazole precursor. This approach is often favored for its relative simplicity and the availability of starting materials.
A prominent method for synthesizing 2-aryl-1H-imidazoles is through the dehydrogenation of 2-aryl-Δ2-imidazolines.[6] While this specific example focuses on aryl substitution, the underlying principle of creating the double bond through oxidation is applicable to the synthesis of 2-vinylimidazoles from 2-ethyl-1H-imidazole.
Conceptual Workflow for Synthesis
The synthesis can be conceptually broken down into the formation of a suitable precursor followed by the introduction of the vinyl group. A logical pathway involves the synthesis of 2-ethyl-1H-imidazole and its subsequent dehydrogenation.
Caption: Conceptual workflow for the synthesis of 2-Vinyl-1H-imidazole.
Experimental Protocol: Dehydrogenation of 2-Ethyl-1H-imidazole
This protocol is based on the principle of oxidation to introduce the carbon-carbon double bond.
Materials:
-
2-Ethyl-1H-imidazole
-
Dehydrogenation agent (e.g., Palladium on carbon (Pd/C) or Dimethyl sulfoxide (DMSO))[6]
-
High-boiling point solvent (e.g., xylene or decalin)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Ethyl-1H-imidazole in a suitable high-boiling point solvent under an inert atmosphere.
-
Addition of Dehydrogenation Agent: Add the chosen dehydrogenation agent to the reaction mixture. The choice between a catalytic system like Pd/C or a chemical oxidant like DMSO will depend on substrate compatibility and desired reaction conditions.[6]
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 120-140 °C) for a specified period (e.g., 24-48 hours).[6] The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst like Pd/C was used, filter it off. The solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified. This is a critical step to obtain a high-purity compound. Purification can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents unwanted side reactions, particularly oxidation of the imidazole ring at high temperatures.
-
High-Boiling Point Solvent: Necessary to achieve the high temperatures required for the dehydrogenation reaction to proceed at a reasonable rate.
-
Choice of Dehydrogenation Agent: DMSO is a cost-effective and less toxic option compared to heavy metal catalysts like Pd/C.[6] However, the efficiency of each can be substrate-dependent.[6]
Characterization of 2-Vinyl-1H-imidazole: A Multi-faceted Approach
Confirming the identity and purity of the synthesized 2-Vinyl-1H-imidazole is paramount. A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization.
Logical Relationship of Characterization Techniques
The characterization process follows a logical progression from confirming the molecular structure to assessing its purity.
Caption: Interrelation of techniques for the characterization of 2-Vinyl-1H-imidazole.
Spectroscopic and Chromatographic Analysis
| Technique | Purpose | Expected Observations for 2-Vinyl-1H-imidazole |
| ¹H NMR | To determine the number, environment, and connectivity of protons. | Signals corresponding to the vinyl protons (typically in the range of 5.0-7.0 ppm) and the imidazole ring protons (around 7.0-8.0 ppm). The coupling constants between the vinyl protons are characteristic. |
| ¹³C NMR | To identify the carbon skeleton of the molecule. | Resonances for the two vinyl carbons and the three carbons of the imidazole ring. The chemical shifts provide information about the electronic environment of each carbon atom.[7] |
| IR Spectroscopy | To identify the functional groups present in the molecule. | Characteristic absorption bands for C=C stretching of the vinyl group (around 1635 cm⁻¹) and C-H stretching of the vinyl and imidazole ring protons.[8] |
| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of 2-Vinyl-1H-imidazole (C₅H₆N₂, MW: 94.11 g/mol ).[7] |
| GC/HPLC | To assess the purity of the synthesized compound. | A single major peak indicating a high degree of purity. The retention time is characteristic of the compound under the specific chromatographic conditions. |
Detailed Experimental Protocols for Characterization
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified 2-Vinyl-1H-imidazole in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Analysis: Process the spectra to determine chemical shifts, integration values, and coupling constants. Compare the obtained data with literature values for confirmation.
FTIR Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in 2-Vinyl-1H-imidazole.
Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Data Acquisition: Inject the sample into the GC-MS system. The gas chromatograph separates the components of the sample before they enter the mass spectrometer.
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the fragmentation pattern, which can provide further structural information.
Conclusion
The synthesis and characterization of 2-Vinyl-1H-imidazole require a systematic and well-understood approach. The dehydrogenation of 2-ethyl-1H-imidazole presents a viable synthetic route, while a combination of spectroscopic and chromatographic techniques is essential for unambiguous structural confirmation and purity assessment. This guide provides the foundational knowledge and practical insights for researchers and professionals working with this important chemical entity, enabling them to confidently synthesize and characterize 2-Vinyl-1H-imidazole for their specific applications.
References
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Wikipedia. (n.d.). 1-Vinylimidazole. Retrieved from [Link]
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ResearchGate. (2022). 2-Nitro-1-vinyl-1H-imidazole. Retrieved from [Link]
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MDPI. (2022). 2-Nitro-1-vinyl-1H-imidazole. Retrieved from [Link]
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PubChem. (n.d.). 2-Vinylimidazole. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed reaction mechanism for the selective synthesis of 2-nitro-1-vinyl-1H-imidazole (4). Retrieved from [Link]
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ACS Publications. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
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PubMed. (1977). Synthesis and biological activity of some vinyl-substituted 2-nitroimidazoles. Retrieved from [Link]
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precisionFDA. (n.d.). 2-METHYL-1-VINYL-1H-IMIDAZOLE. Retrieved from [Link]
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Organic Chemistry Portal. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Retrieved from [Link]
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ResearchGate. (2018). A review: Imidazole synthesis and its biological activities. Retrieved from [Link]
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PubMed Central. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. Retrieved from [Link]
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PubMed Central. (2011). 2-Ethyl-1H-imidazole-4-carboxylate monohydrate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, spectroscopic properties and crystal structure determination of 2-(2-pyridin-4-yl-vinyl)-1 H -benzimidazole derivatives. Retrieved from [Link]
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NIST. (n.d.). N-Vinylimidazole. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectra (in D 2 O) of 1-vinyl imidazole (A), monomeric IL (B),.... Retrieved from [Link]
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IntechOpen. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Retrieved from [Link]
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Royal Society of Chemistry. (2022). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Retrieved from [Link]
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Autechilo. (n.d.). The Importance of Imidazole Derivatives in Pharmaceutical Research. Retrieved from [Link]
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"physicochemical properties of 2-Vinyl-1H-imidazole"
Introduction: The Versatile Building Block
2-Vinyl-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a vinyl group at the 2-position. This unique combination of a reactive vinyl moiety and the biologically significant imidazole core makes it a molecule of considerable interest in both materials science and medicinal chemistry. The imidazole ring is a fundamental component of essential biomolecules, including the amino acid histidine, and its derivatives are known to play crucial roles in enzymatic reactions and as scaffolds for therapeutic agents.[1][2] The vinyl group, on the other hand, provides a reactive handle for polymerization, enabling the synthesis of a wide array of functional polymers with applications ranging from catalysis to drug delivery systems.[3][4]
This guide provides a comprehensive overview of the core physicochemical properties of 2-Vinyl-1H-imidazole, offering field-proven insights and experimental methodologies for its characterization. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.
Molecular Structure and Identifiers
The foundational attributes of 2-Vinyl-1H-imidazole are its structure and key chemical identifiers, which are essential for database searches, regulatory submissions, and analytical characterization.
Caption: Molecular structure of 2-Vinyl-1H-imidazole.
Table 1: Core Identifiers for 2-Vinyl-1H-imidazole
| Identifier | Value | Source(s) |
| CAS Number | 43129-93-7 | [5][6][7] |
| Molecular Formula | C₅H₆N₂ | [5][7] |
| Molecular Weight | 94.11 g/mol | [5][6] |
| InChI | 1S/C5H6N2/c1-2-5-6-3-4-7-5/h2-4H,1H2,(H,6,7) | |
| InChIKey | MLMGJTAJUDSUKA-UHFFFAOYSA-N | |
| SMILES | C=CC1=NC=CN1 | [5][6] |
Key Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in various systems, influencing everything from its solubility in biological media to its reactivity in synthetic protocols.
Table 2: Summary of Physicochemical Data
| Property | Value | Source(s) |
| Physical Form | Solid | |
| Melting Point | 128-129 °C | |
| Boiling Point | 239.6 °C at 760 mmHg | |
| LogP (calculated) | 1.0527 | [5] |
| Topological Polar Surface Area (TPSA) | 28.68 Ų | [5][6] |
| Hydrogen Bond Acceptors | 1 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Rotatable Bonds | 1 | [5] |
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of 2-Vinyl-1H-imidazole. The expected spectral characteristics are outlined below.
-
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl protons and the imidazole ring protons. The vinyl group should present a characteristic set of doublet of doublets (dd) or multiplet signals in the olefinic region (~5.0-7.0 ppm). The two protons on the imidazole ring will appear as singlets or doublets in the aromatic region (~7.0-8.0 ppm), with the N-H proton often appearing as a broad singlet that can be exchanged with D₂O.
-
¹³C-NMR Spectroscopy: The carbon NMR will display five distinct signals. Two signals will be in the olefinic region (~110-140 ppm) corresponding to the vinyl carbons. The remaining three signals, corresponding to the imidazole ring carbons, will appear further downfield.
-
Infrared (IR) Spectroscopy: Key IR absorption bands would include N-H stretching (~3100-3300 cm⁻¹), C-H stretching for the ring and vinyl group (~3000-3100 cm⁻¹), a C=C stretching band for the vinyl group (~1640 cm⁻¹), and C=N stretching from the imidazole ring (~1500-1600 cm⁻¹).[8]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion (M+) peak corresponding to the molecular weight of the compound (m/z 94.11).[5][6] Fragmentation patterns would likely involve the loss of the vinyl group or fragmentation of the imidazole ring.
Experimental Protocols and Methodologies
To ensure scientific integrity, the methods for determining key properties must be robust and reproducible. This section details standardized protocols relevant to the characterization of 2-Vinyl-1H-imidazole.
Protocol 1: Determination of LogP via the Shake-Flask Method
The octanol-water partition coefficient (LogP) is a critical parameter in drug development, indicating a compound's lipophilicity. The shake-flask method is the gold standard for its determination.
Causality: This protocol is designed to achieve a true thermodynamic equilibrium of the analyte between two immiscible phases (n-octanol and water). Pre-saturation of each solvent with the other is a critical step to prevent volume changes during the experiment that would alter the final concentration and invalidate the results. Analysis by a validated UV-Vis or HPLC method ensures accurate quantification.
Caption: Workflow for LogP determination using the shake-flask method.
Step-by-Step Methodology:
-
Phase Preparation: Vigorously mix equal volumes of n-octanol and water for 24 hours. Allow the layers to separate completely to yield water-saturated n-octanol and n-octanol-saturated water.
-
Sample Preparation: Prepare a stock solution of 2-Vinyl-1H-imidazole in water-saturated n-octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a suitable vessel, combine a precise volume of the stock solution with the n-octanol-saturated water phase. The volume ratio should be chosen to ensure the final concentration is within the linear range of the analytical method.
-
Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of 2-Vinyl-1H-imidazole using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Protocol 2: Illustrative Synthesis via Dehydrohalogenation
The synthesis of vinyl-substituted imidazoles can often be achieved through an alkylation followed by an elimination reaction. This provides a reliable route from a readily available imidazole precursor.
Causality: This two-step process is a common and effective strategy. The first step, N-alkylation with 1,2-dibromoethane, introduces a 2-bromoethyl group onto the imidazole nitrogen. The choice of a base is critical for the subsequent elimination step. A strong, non-nucleophilic base like potassium tert-butoxide is used to promote E2 elimination, abstracting a proton from the carbon adjacent to the ring and expelling the bromide ion to form the vinyl double bond, minimizing competing substitution reactions.[8]
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Spectroscopic Profile of 2-Vinyl-1H-imidazole: A Technical Guide for Researchers
Introduction
2-Vinyl-1H-imidazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a reactive vinyl group appended to the imidazole core, allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of novel polymers, ionic liquids, and pharmacologically active compounds. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of 2-vinyl-1H-imidazole in any research and development setting.
This in-depth technical guide provides a detailed overview of the expected spectroscopic data for 2-vinyl-1H-imidazole, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of publicly accessible, experimentally-derived spectra for unsubstituted 2-vinyl-1H-imidazole, this guide leverages established spectroscopic principles and comparative data from closely related analogs, most notably 2-nitro-1-vinyl-1H-imidazole, to present a robust and predictive analysis. The methodologies and interpretations detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and characterize this important molecule.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used for 2-vinyl-1H-imidazole.
Caption: Molecular structure and atom numbering of 2-Vinyl-1H-imidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the 2-vinyl-1H-imidazole molecule.
¹H NMR Spectroscopy
Theoretical Framework: The ¹H NMR spectrum of 2-vinyl-1H-imidazole is expected to exhibit distinct signals for the protons of the imidazole ring and the vinyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the imidazole ring and the anisotropic effects of the double bond. The vinyl protons will display a characteristic AMX spin system with geminal, cis, and trans couplings.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-vinyl-1H-imidazole in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the N-H proton.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of approximately -2 to 12 ppm is typically sufficient.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Predicted ¹H NMR Data and Interpretation:
The predicted ¹H NMR spectral data for 2-vinyl-1H-imidazole are summarized in the table below. These predictions are based on the analysis of related vinylimidazole derivatives and established chemical shift ranges for vinyl and imidazole protons.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| N-H | 7.0 - 12.0 | br s | - | The chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. |
| H-4, H-5 | 7.0 - 7.2 | m | ~1-3 Hz | These protons on the imidazole ring are nearly equivalent and will likely appear as a multiplet or two closely spaced signals. |
| Hα | 6.5 - 6.8 | dd | Jα,β-trans ≈ 16-18 Hz, Jα,β-cis ≈ 10-12 Hz | This proton is deshielded by the imidazole ring and coupled to the two β-protons. |
| Hβ-trans | 5.8 - 6.1 | dd | Jα,β-trans ≈ 16-18 Hz, Jβ-gem ≈ 1-3 Hz | This proton is trans to Hα and shows a large coupling constant. |
| Hβ-cis | 5.2 - 5.5 | dd | Jα,β-cis ≈ 10-12 Hz, Jβ-gem ≈ 1-3 Hz | This proton is cis to Hα and exhibits a smaller cis coupling constant. |
Note: Chemical shifts are referenced to TMS at 0.00 ppm.
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy
Theoretical Framework: The ¹³C NMR spectrum of 2-vinyl-1H-imidazole will show five distinct signals corresponding to the five carbon atoms in the molecule, assuming a proton-decoupled acquisition. The chemical shifts will be influenced by the hybridization state of the carbon atoms and their proximity to the electronegative nitrogen atoms.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans are typically required.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): A range of approximately 0 to 160 ppm.
-
-
Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak.
Predicted ¹³C NMR Data and Interpretation:
The predicted ¹³C NMR chemical shifts for 2-vinyl-1H-imidazole are presented below. These values are extrapolated from data for similar imidazole derivatives.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 145 - 148 | This carbon is attached to two nitrogen atoms and the vinyl group, leading to significant deshielding. |
| C4 | 127 - 130 | Aromatic-like carbon in the imidazole ring. |
| C5 | 118 - 122 | Aromatic-like carbon in the imidazole ring. |
| Cα | 128 - 132 | sp² hybridized carbon of the vinyl group, deshielded by the imidazole ring. |
| Cβ | 115 - 118 | Terminal sp² hybridized carbon of the vinyl group. |
Note: Chemical shifts are referenced to TMS at 0.00 ppm.
Infrared (IR) Spectroscopy
Theoretical Framework: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-vinyl-1H-imidazole is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C=N bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid Phase (KBr pellet): Grind a small amount of 2-vinyl-1H-imidazole with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.
-
Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.
Predicted IR Data and Interpretation:
The following table summarizes the expected characteristic IR absorption bands for 2-vinyl-1H-imidazole.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3300 | Broad, Medium | N-H stretching (imidazole ring) |
| 3050 - 3150 | Medium | =C-H stretching (vinyl and imidazole) |
| 1630 - 1650 | Medium | C=C stretching (vinyl group) |
| 1500 - 1600 | Medium to Strong | C=N and C=C stretching (imidazole ring) |
| 910 - 990 | Strong | =C-H out-of-plane bending (vinyl group) |
Mass Spectrometry (MS)
Theoretical Framework: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns. Electron Ionization (EI) is a common technique that can induce characteristic fragmentation.
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source.
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Predicted Mass Spectrometry Data and Interpretation:
-
Molecular Ion (M⁺•): The molecular formula of 2-vinyl-1H-imidazole is C₅H₆N₂. The expected exact mass of the molecular ion is approximately 94.0531 g/mol . A prominent molecular ion peak at m/z 94 is anticipated in the EI mass spectrum.
-
Key Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through several pathways, including:
-
Loss of a hydrogen radical (•H): Leading to a fragment at m/z 93.
-
Loss of acetylene (C₂H₂): From the vinyl group or rearrangement, potentially leading to a fragment at m/z 68.
-
Loss of hydrogen cyanide (HCN): A common fragmentation pathway for imidazoles, resulting in a fragment at m/z 67.
-
An In-depth Technical Guide to the Crystal Structure of 2-Vinyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Vinyl-1H-imidazole is a versatile monomer and a key building block in the synthesis of a wide range of functional polymers and pharmaceutical compounds. Its unique chemical structure, featuring a reactive vinyl group attached to an imidazole ring, imparts valuable properties for applications in drug delivery, biomaterials, and catalysis. The imidazole moiety itself is a significant pharmacophore, known for its ability to engage in various biological interactions.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and a detailed analysis of the anticipated crystal structure of 2-Vinyl-1H-imidazole, drawing upon crystallographic data from closely related analogues to predict its solid-state behavior. While a definitive single-crystal X-ray diffraction study for 2-Vinyl-1H-imidazole is not publicly available, this document constructs a robust model of its structural characteristics based on established principles of crystallography and data from similar molecular structures.
Introduction: The Significance of 2-Vinyl-1H-imidazole
The imidazole ring is a fundamental heterocyclic motif present in numerous biologically active molecules, including the amino acid histidine, and is a cornerstone in the architecture of many pharmaceuticals.[1][3] Its prevalence in medicinal chemistry stems from its aromatic nature, hydrogen bonding capabilities, and its role as a ligand for metal ions in metalloenzymes. The introduction of a vinyl group at the 2-position of the imidazole ring creates a bifunctional molecule with significant potential for polymerization and further chemical modification. This makes 2-Vinyl-1H-imidazole a molecule of considerable interest for researchers in materials science and drug development. Understanding its solid-state structure is crucial for controlling its reactivity, predicting its physical properties, and designing novel materials and therapeutics.
Synthesis and Crystallization
The synthesis of 2-Vinyl-1H-imidazole can be approached through several synthetic routes, often involving the modification of a pre-existing imidazole core. A common strategy involves the vinylation of a suitable imidazole precursor. While specific, optimized protocols for 2-Vinyl-1H-imidazole are not extensively detailed in readily available literature, a general and plausible pathway can be extrapolated from established imidazole synthesis methodologies.[4][5][6]
Experimental Protocol: A Generalized Synthetic Approach
A potential synthetic route could involve a catalyst-free [3+2] cyclization reaction between a vinyl azide and an amidine, which has been shown to be an efficient method for producing 2,4-disubstituted imidazoles.[4]
Step-by-Step Methodology:
-
Preparation of Starting Materials: Synthesize the required vinyl azide and formamidine hydrochloride from commercially available precursors.
-
Cyclization Reaction: In a round-bottom flask, dissolve the vinyl azide and formamidine hydrochloride in a suitable solvent such as acetonitrile.
-
Base Addition: Slowly add a base, for example, triethylamine, to the reaction mixture at room temperature to initiate the cyclization.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Crystallization for X-ray Diffraction
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step in determining the crystal structure.[7] For a novel imidazole derivative like 2-Vinyl-1H-imidazole, a systematic screening of crystallization conditions is necessary.
Step-by-Step Crystallization Protocol:
-
Solvent Screening: Dissolve the purified 2-Vinyl-1H-imidazole in a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof) to find a suitable solvent system where the compound has moderate solubility.
-
Slow Evaporation: Prepare a saturated solution of the compound in the chosen solvent in a loosely capped vial and allow the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution of the compound can induce crystallization.
-
Cooling Crystallization: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
The following diagram illustrates a generalized workflow for the synthesis and crystallization of an imidazole derivative.
Caption: Generalized workflow for the synthesis and crystallization of 2-Vinyl-1H-imidazole.
Predicted Crystal Structure and Intermolecular Interactions
In the absence of a determined crystal structure for 2-Vinyl-1H-imidazole, we can infer its likely solid-state packing and intermolecular interactions by examining the crystal structures of analogous compounds.
Analysis of Related Crystal Structures
Studies on substituted vinyl imidazole derivatives provide valuable insights. For instance, the crystal structure of 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole reveals that molecules are linked by weak C—H⋯N and C—H⋯O hydrogen bonds, forming layers.[8] Additionally, a weak C—H⋯π interaction and a π–π stacking interaction are observed.[8] In the crystal structure of 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole, molecules are connected via N–H⋯N and C–H⋯N intermolecular hydrogen bonds into infinite chains.[9] The crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole shows that intermolecular stabilization primarily results from close contacts between the nitrogen atom at the 3-position on the imidazole ring and a C—H bond on a neighboring molecule.[1][4]
Predicted Structural Features of 2-Vinyl-1H-imidazole
Based on these examples, the crystal structure of 2-Vinyl-1H-imidazole is expected to be characterized by the following features:
-
Hydrogen Bonding: The presence of a protonated nitrogen (N-H) in the imidazole ring strongly suggests the formation of intermolecular N–H⋯N hydrogen bonds. This is a common and dominant interaction in the crystal packing of imidazoles, leading to the formation of chains or more complex networks.
-
π–π Stacking: The aromatic imidazole ring is capable of participating in π–π stacking interactions with neighboring rings, further stabilizing the crystal lattice.
-
Weak C–H⋯N and C–H⋯π Interactions: The hydrogen atoms on the vinyl group and the imidazole ring can act as weak hydrogen bond donors to the nitrogen atoms or the π-system of adjacent molecules.
The following diagram illustrates the plausible intermolecular interactions in the crystal lattice of 2-Vinyl-1H-imidazole.
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A Researcher's In-depth Technical Guide to Quantum Mechanical Calculations for 2-Vinyl-1H-imidazole
This guide provides a comprehensive, technically-grounded framework for performing quantum mechanical (QM) calculations on 2-Vinyl-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural list to explain the causality behind methodological choices, ensuring a robust and reproducible computational analysis.
Introduction: The Scientific Imperative for Studying 2-Vinyl-1H-imidazole
2-Vinyl-1H-imidazole is a heterocyclic compound of significant interest due to the versatile reactivity imparted by its constituent imidazole ring and vinyl group. The imidazole moiety is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active molecules. The vinyl substituent offers a site for polymerization and further functionalization, making it a valuable building block in materials science.
Quantum mechanical calculations provide an indispensable lens through which to view this molecule. By solving approximations of the Schrödinger equation, we can elucidate its electronic structure, predict its reactivity, and understand its spectroscopic properties without the need for empirical experimentation at every stage. For drug development professionals, this translates to the ability to predict how the molecule might interact with a biological target, and for materials scientists, it offers insights into its potential for creating novel polymers.
Theoretical Foundations: Selecting the Right Tools for the Job
The accuracy of any QM calculation is contingent on the chosen theoretical method and basis set. For a molecule like 2-Vinyl-1H-imidazole (C₅H₆N₂), a careful balance between computational cost and accuracy is paramount.
A Tale of Two Theories: Hartree-Fock vs. Density Functional Theory
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[1] While computationally efficient, HF theory's primary drawback is its neglect of electron correlation—the way electrons dynamically avoid each other.[2] This often leads to less accurate energy predictions.[3]
-
Density Functional Theory (DFT): DFT offers a more pragmatic and generally more accurate alternative for systems of this size.[4] Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density to determine the system's energy.[1] It includes a term for electron correlation through an exchange-correlation functional.[4] This makes DFT a powerful tool for achieving high accuracy at a manageable computational cost.[2]
For 2-Vinyl-1H-imidazole, DFT is the recommended approach due to its superior handling of electron correlation, which is crucial for accurately describing the π-systems of the imidazole ring and vinyl group.
Choosing a Functional and Basis Set: The B3LYP/6-31G(d) Compromise
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely-used and well-benchmarked choice for organic molecules. It incorporates a portion of the exact exchange from HF theory, offering a robust description of molecular properties. Numerous studies on heterocyclic compounds have demonstrated its reliability.[5][6]
-
Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style 6-31G(d) basis set represents an excellent starting point. It is a split-valence basis set, meaning it uses more functions for valence electrons than core electrons, and includes polarization functions (d-orbitals on heavy atoms) to describe non-spherical electron density distributions, such as those in double bonds.[7] This combination has been shown to provide a good balance of accuracy and computational efficiency for a large set of organic molecules.[8][9]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [color="#4285F4"];
} caption { label = "Diagram of the theoretical method selection process." fontcolor = "#5F6368" } dot
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a self-validating system for the computational analysis of 2-Vinyl-1H-imidazole. Each step is essential for ensuring the scientific integrity of the results.
Step 1: Building the Initial Molecular Structure
The first step is to generate an approximate 3D structure of 2-Vinyl-1H-imidazole. This can be done using molecular building software such as Avogadro or GaussView. The IUPAC name is 2-ethenyl-1H-imidazole, and its canonical SMILES string is C=CC1=NC=CN1.[10]
Step 2: Geometry Optimization
The initial structure is not at its most stable energetic state. A geometry optimization is required to find the structure that corresponds to a minimum on the potential energy surface.[11] This is arguably the most critical step, as all subsequent property calculations depend on an accurately optimized geometry.
Protocol:
-
Load the initial structure into a computational chemistry software package (e.g., Gaussian, ORCA).
-
Specify the Opt keyword in the input file.[11]
-
Define the level of theory: B3LYP/6-31G(d).
-
Run the calculation. The software will iteratively adjust the bond lengths, angles, and dihedrals until the forces on each atom are effectively zero, indicating a stationary point has been reached.[12]
Step 3: Frequency Analysis (Self-Validation)
A geometry optimization finds a stationary point, but this could be an energy minimum or a transition state (a saddle point).[7] A frequency calculation is performed to validate the nature of the optimized structure.[13]
Causality: The calculation determines the vibrational modes of the molecule.
-
A true minimum will have all real (positive) vibrational frequencies.
-
A transition state will have exactly one imaginary frequency.[14]
Protocol:
-
Use the optimized geometry from Step 2.
-
Specify the Freq keyword in the input file at the same B3LYP/6-31G(d) level of theory. It is crucial to use the same method for both optimization and frequency calculations.[13]
-
Run the calculation.
-
Verify that the output shows zero imaginary frequencies. If an imaginary frequency is found, it indicates the structure is not a true minimum, and further optimization is needed.[15]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontcolor="#202124", fillcolor="#FFFFFF", color="#34A853"]; edge [color="#34A853"];
} caption { label = "Workflow for geometry optimization and validation." fontcolor = "#5F6368" } dot
Step 4: Calculation of Molecular Properties
With a validated minimum-energy structure, we can now calculate a host of molecular properties that provide insight into the molecule's behavior.
A. Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[16]
-
HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential.[17]
-
LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity.[17]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more prone to electronic excitation and reaction.[18] The reactivity can often be gauged by this energy difference.[19]
B. Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the molecule's surface. It is an invaluable tool for identifying reactive sites.[20]
-
Red Regions (Negative Potential): Indicate areas of high electron density, such as around lone pairs on nitrogen atoms. These are sites for electrophilic attack.[21]
-
Blue Regions (Positive Potential): Indicate areas of electron deficiency, such as around acidic hydrogen atoms. These are sites for nucleophilic attack.[22]
Data Presentation and Interpretation
Quantitative results should be summarized for clarity. The following table provides an example of how to present the key calculated data for 2-Vinyl-1H-imidazole.
| Property | Calculated Value (B3LYP/6-31G(d)) | Interpretation |
| Total Energy | Value in Hartrees | The electronic energy of the optimized molecule. |
| Dipole Moment | Value in Debye | Indicates the overall polarity of the molecule. |
| HOMO Energy | Value in eV | A higher energy suggests stronger electron-donating ability. |
| LUMO Energy | Value in eV | A lower energy suggests stronger electron-accepting ability.[19] |
| HOMO-LUMO Gap | Value in eV | A larger gap implies greater kinetic stability.[18] |
Interpreting the Results for 2-Vinyl-1H-imidazole:
-
HOMO-LUMO: The HOMO is expected to be localized primarily on the π-system of the imidazole ring and vinyl group, indicating these are the primary sites for electron donation (e.g., in reactions with electrophiles). The LUMO, an antibonding orbital, will likely be distributed over the same π-system.
-
MEP Map: The MEP map will likely show the most negative potential (red) localized on the sp²-hybridized nitrogen atom (N3) of the imidazole ring, which does not have a hydrogen attached. This is the most probable site for protonation or interaction with an electrophile. The most positive potential (blue) will be around the N-H proton, making it the most likely site for hydrogen bonding or deprotonation.[23]
Conclusion: From Calculation to Insight
This guide has outlined a rigorous and scientifically sound workflow for the quantum mechanical analysis of 2-Vinyl-1H-imidazole. By employing Density Functional Theory with the B3LYP functional and the 6-31G(d) basis set, researchers can confidently perform geometry optimizations, validate the resulting structures through frequency analysis, and compute essential molecular properties like frontier molecular orbitals and the molecular electrostatic potential. This computational approach provides deep, actionable insights into the molecule's stability, reactivity, and potential interaction sites, serving as a powerful predictive tool in both drug discovery and materials science.
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An In-depth Technical Guide to the Thermal Stability and Degradation of 2-Vinyl-1H-imidazole
Abstract
2-Vinyl-1H-imidazole is a critical monomer for the synthesis of functional polymers with broad applications in drug delivery, gene therapy, and advanced materials.[1][2] Understanding its thermal stability and degradation behavior is paramount for ensuring consistent polymerization outcomes, safe handling and storage, and the stability of the final polymeric products. This guide provides a comprehensive technical overview of the thermal properties of 2-Vinyl-1H-imidazole. Due to a scarcity of published data on the monomer, this paper synthesizes information from extensive studies on its corresponding polymer, poly(vinylimidazole) (PVIm), to build a robust, inferential model of the monomer's behavior at elevated temperatures. We present detailed methodologies for key analytical techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)—and propose potential degradation pathways. This document is intended for researchers, chemists, and drug development professionals who utilize vinylimidazoles in their work.
Introduction
The imidazole moiety is a cornerstone of biological and pharmaceutical chemistry. When incorporated into a polymer backbone via a monomer like 2-Vinyl-1H-imidazole, it imparts unique properties such as pH-responsiveness, catalytic activity, and metal-ion chelation.[1][3] These characteristics are highly sought after in advanced applications, including "smart" drug delivery systems that release therapeutic agents in specific physiological environments.[4]
However, the vinyl group, which enables polymerization, also introduces a potential point of thermal instability. The handling, storage, and processing of 2-Vinyl-1H-imidazole—particularly during polymerization reactions, which often require heating—necessitate a thorough understanding of its thermal limits. Direct, peer-reviewed studies detailing the specific thermal degradation profile of the 2-Vinyl-1H-imidazole monomer are not widely available. In contrast, its polymerized form, especially poly(N-vinylimidazole), has been extensively characterized.[3][5]
This guide bridges that knowledge gap. By critically analyzing the degradation mechanisms and products of PVIm, we can logically deduce the thermal vulnerabilities of the monomer. This approach, grounded in the principles of polymer chemistry and thermal analysis, provides a scientifically sound framework for predicting and understanding the behavior of 2-Vinyl-1H-imidazole under thermal stress.
Section 1: Thermal Behavior Profile - Insights from Poly(vinylimidazole)
The most authoritative insights into the thermal degradation of the vinylimidazole structure come from comprehensive studies on poly(N-vinylimidazole) (PVIm). These studies utilized a combination of TGA, DSC, and Py-GC/MS to create a detailed picture of the polymer's decomposition.[3][5]
The thermal decomposition of PVIm occurs in a primary step between 340°C and 500°C, with the most intense degradation happening between 400°C and 500°C.[5] The maximum rate of decomposition is observed around 455°C.[5] This high thermal stability is a key feature of poly(vinylimidazole)s.[3]
Two simultaneous mechanisms are proposed to govern this degradation process[3][5]:
-
Side Group Elimination: This process involves the cleavage of the bond between the polymer backbone and the imidazole ring. It is the initial degradation step, beginning around 400°C, and its primary product is 1H-imidazole .[5]
-
Free Radical Depolymerization: Initiated at a slightly higher temperature (around 430°C), this mechanism involves the scission of the main polymer chain. This "unzipping" of the polymer yields the monomer, 1-vinylimidazole .[5]
Py-GC/MS analysis of the evolved gases from PVIm pyrolysis confirms these pathways, identifying a host of degradation products.
| Product Category | Compound Name | Molecular Weight (u) | Mechanism of Formation | Source |
| Major Products | 1H-imidazole | 68 | Side Group Elimination | [5] |
| 1-vinylimidazole | 94 | Main Chain Scission & Depolymerization | [5] | |
| Minor Products | Benzene | 78 | Polyene Cyclization & Aromatization | [5] |
| Toluene | 92 | Aromatization Reactions | [5] | |
| Naphthalene | 128 | Aromatization Reactions | [5] | |
| Table 1: Key thermal decomposition products of Poly(N-vinylimidazole) identified at 500°C via Py-GC/MS. |
The prevalence of imidazole and vinylimidazole as the major degradation products of the polymer strongly suggests that the C-N bond of the side group and the C-C bonds of the polymer backbone are the primary loci of thermal failure. This provides a foundational hypothesis for the degradation of the 2-Vinyl-1H-imidazole monomer: at sufficiently high temperatures, the monomer will likely undergo reactions involving the vinyl group (polymerization) or fragmentation of the molecule, potentially leading to the formation of imidazole and other small aromatic or nitrogen-containing compounds.
Section 2: Core Methodologies for Thermal Analysis
To rigorously characterize the thermal stability of a substance like 2-Vinyl-1H-imidazole, a multi-faceted analytical approach is required. Each technique provides a unique and complementary piece of the puzzle. The causality for selecting this combination of TGA, DSC, and Py-GC/MS is to create a self-validating system: TGA identifies when mass is lost, DSC determines the energetic nature of the events causing the mass loss, and Py-GC/MS identifies what is being lost.
Thermogravimetric Analysis (TGA)
Causality: TGA is the primary tool for determining the thermal stability and decomposition temperature (Td) of a material. It measures changes in mass as a function of temperature in a controlled atmosphere. For a monomer like 2-Vinyl-1H-imidazole, we expect an initial mass loss corresponding to its boiling point, followed by a stable plateau until the onset of decomposition, where a second, sharp mass loss occurs. This directly quantifies the upper-temperature limit of the compound's stability.
Experimental Protocol: TGA of 2-Vinyl-1H-imidazole
-
Instrument Preparation: Ensure the TGA instrument (e.g., Perkin-Elmer 7 or equivalent) is calibrated for mass and temperature using certified standards.
-
Sample Preparation: Place 5-10 mg of 2-Vinyl-1H-imidazole into a clean, tared alumina or platinum crucible.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 40-50 cm³/min for at least 30 minutes to ensure an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[6] A constant, controlled heating rate ensures reproducibility.
-
-
Data Analysis:
-
Plot mass (%) versus temperature (°C).
-
Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum mass loss rate.
-
Determine the onset temperature of decomposition (Td), typically defined as the temperature at which 5% weight loss occurs after the initial evaporation of the substance.
-
Differential Scanning Calorimetry (DSC)
Causality: While TGA shows mass loss, DSC detects the associated energy changes (endothermic or exothermic). This is crucial for distinguishing between physical transitions (like melting or boiling, which are endothermic) and chemical reactions (like polymerization or decomposition, which are often exothermic). For 2-Vinyl-1H-imidazole, DSC can reveal its melting point, boiling point, and critically, the exothermic onset of any thermally-induced polymerization before decomposition.
Experimental Protocol: DSC of 2-Vinyl-1H-imidazole
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Sample Preparation: Hermetically seal 3-5 mg of 2-Vinyl-1H-imidazole in an aluminum DSC pan. Prepare an identical empty pan to serve as the reference.
-
Atmosphere: Maintain a continuous nitrogen purge (20-30 mL/min) through the DSC cell.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Ramp from 25°C to 250°C at 10°C/min. This scan will show the melting point and boiling point, as well as any initial polymerization exotherm.
-
Cool: Cool the sample back to 25°C at 10°C/min.
-
Second Heat: Ramp again from 25°C to 300°C at 10°C/min. Comparing the second heat to the first reveals irreversible events like decomposition or polymerization and allows for the determination of the glass transition temperature (Tg) if a polymer was formed.
-
-
Data Analysis:
-
Plot heat flow (mW) versus temperature (°C).
-
Identify endothermic peaks for melting (Tm) and boiling (Tb).
-
Identify exothermic peaks, which may correspond to polymerization or decomposition.
-
Section 3: Proposed Thermal Degradation Pathways
Based on the evidence from PVIm studies and fundamental chemical principles, we can propose several potential degradation pathways for the 2-Vinyl-1H-imidazole monomer under thermal stress. The initial and most likely event upon heating, especially in the absence of inhibitors, is thermally-induced free-radical polymerization . At significantly higher temperatures, fragmentation of the molecule becomes dominant.
-
Polymerization: The vinyl group is susceptible to radical polymerization initiated by heat. This would be observed as a strong exotherm in DSC analysis prior to major decomposition.
-
Vinyl Group Scission: At higher temperatures, homolytic cleavage of the bond between the imidazole ring and the vinyl group could occur, leading to the formation of an imidazole radical and a vinyl radical. This pathway is analogous to the "side group elimination" seen in the polymer.
-
Ring Cleavage: The imidazole ring itself, while aromatic and relatively stable, can fragment under extreme thermal duress, potentially leading to smaller molecules like hydrogen cyanide (HCN) and acetylene, consistent with the degradation of other nitrogen heterocycles.
-
Aromatization/Condensation: Similar to the polymer, radical species formed during initial degradation could recombine and rearrange to form minor products like benzene and other polycyclic aromatic compounds.[5]
Section 4: Practical Implications and Safe Handling
The thermal behavior of 2-Vinyl-1H-imidazole has direct consequences for its practical use.
-
Storage and Handling: The potential for thermally-induced polymerization necessitates careful storage. Commercial sources recommend storing the monomer at -20°C under a nitrogen atmosphere to prevent both oxidation and unwanted polymerization.[7] It should be kept away from heat, sparks, and open flames.[8][9][10]
-
Polymerization Processes: When designing polymerization reactions, the DSC profile is invaluable. It can help define the optimal temperature window that favors controlled polymerization while avoiding the onset of degradative side reactions. The choice of solvent and initiator must also be considered, as they can significantly influence thermal behavior.
-
Drug Development: For applications in drug delivery, polymers of 2-Vinyl-1H-imidazole may be subjected to terminal sterilization, often involving heat (autoclaving) or radiation. Understanding the polymer's degradation temperature of >340°C confirms its suitability for such processes, ensuring the final product remains stable and free of potentially toxic degradation products.[3][11]
Conclusion
While direct data on the thermal degradation of 2-Vinyl-1H-imidazole monomer is limited, a robust and scientifically-grounded understanding can be constructed by analyzing the well-documented behavior of its polymer. The primary thermal events for the monomer are predicted to be exothermic polymerization at moderate temperatures, followed by fragmentation via vinyl group scission and ring cleavage at temperatures likely exceeding 300-350°C. The analytical workflow presented herein—combining TGA, DSC, and Py-GC/MS—provides a comprehensive framework for validating these hypotheses and ensuring the safe and effective use of this versatile monomer in research and development.
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Nagy, A., et al. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules. Retrieved from [Link]
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ResearchGate. (n.d.). Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm). Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole) | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation and characterization of poly (N-vinyl imidazole) gel-filled nanofiltration membranes. Retrieved from [Link]
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-
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-
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-
MDPI. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Retrieved from [Link]
-
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-
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-
PubMed. (2022). Development of PVA/Chitosan-g-Poly (N-vinyl imidazole)/TiO2/curcumin nanofibers as high-performance wound dressing. Retrieved from [Link]
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"solubility of 2-Vinyl-1H-imidazole in different solvents"
An In-depth Technical Guide to the Solubility of 2-Vinyl-1H-imidazole
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Vinyl-1H-imidazole is a versatile bifunctional molecule featuring a reactive vinyl group and a coordinating imidazole ring. This unique structure makes it a valuable building block in polymer chemistry, materials science, and pharmaceutical development. Its utility in these fields is often dictated by its solubility characteristics in various media, which influences reaction kinetics, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the solubility of 2-Vinyl-1H-imidazole, addressing both theoretical principles and practical considerations. Given the limited availability of direct quantitative solubility data for this specific compound, this guide leverages data from structurally analogous compounds and outlines predictive models to empower researchers in their experimental design and execution.
Section 1: Physicochemical Properties of 2-Vinyl-1H-imidazole
Understanding the intrinsic properties of 2-Vinyl-1H-imidazole is fundamental to comprehending its solubility behavior. The imidazole ring, with its two nitrogen atoms, imparts both hydrogen bond donating and accepting capabilities, contributing to its polarity. The vinyl group, on the other hand, introduces a nonpolar character. The interplay of these two functional groups governs the molecule's interactions with different solvents. The estimated logP value of 1.05 suggests a moderate lipophilicity.
Table 1: Physicochemical Properties of 2-Vinyl-1H-imidazole and Related Compounds
| Property | 2-Vinyl-1H-imidazole | 1-Vinyl-1H-imidazole | 2-Methyl-1H-imidazole | Imidazole |
| Molecular Formula | C₅H₆N₂ | C₅H₆N₂ | C₄H₆N₂ | C₃H₄N₂ |
| Molecular Weight ( g/mol ) | 94.11[1] | 94.11 | 82.10[2] | 68.08[3] |
| pKa (of conjugate acid) | ~6.0 (estimated) | 6.07 ± 0.10 (Predicted) | 7.85 | 6.95[3] |
| logP | 1.05 (estimated) | 0.54 | 0.24 | -0.08 |
| Hydrogen Bond Donor | 1[1] | 0 | 1 | 1[3] |
| Hydrogen Bond Acceptor | 1[1] | 1 | 1 | 1[3] |
| Polar Surface Area (Ų) | 28.7 | 17.8 | 28.7 | 28.7 |
| Melting Point (°C) | 128-129 | 78-79 | 145[2] | 89-91[3] |
| Boiling Point (°C) | 239.6 | 192-194 | 270[2] | 256[3] |
Section 2: Principles of Solubility and Qualitative Observations
The adage "like dissolves like" is the cornerstone of solubility prediction. The solubility of 2-Vinyl-1H-imidazole is a function of the intermolecular forces between it and the solvent molecules.
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents can engage in hydrogen bonding with both the N-H donor and the pyridinic nitrogen acceptor of the imidazole ring. While direct quantitative data is scarce, qualitative reports indicate that 2-Vinyl-1H-imidazole is soluble in water and alcohols. For instance, the structurally similar 2-ethyl-1H-imidazole is reported to be soluble in water at 617 g/L at 20°C.[4] Imidazole itself is very soluble in water (633 g/L).[3]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions. Given the polar nature of the imidazole ring, good solubility is anticipated in these solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar vinyl group can interact with these solvents via van der Waals forces. However, the polar imidazole ring will limit solubility. Studies on other imidazoles have shown low solubility in nonpolar solvents like toluene and chloroalkanes.[1][5][6]
Section 3: Theoretical Frameworks for Solubility Prediction
In the absence of extensive experimental data, theoretical models can provide valuable estimations of solubility.
Hansen Solubility Parameters (HSP)
HSP theory decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A solute is predicted to be soluble in a solvent if their HSP values are similar. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" is calculated, and if this distance is less than the interaction radius (R0) of the solute, solubility is likely.[7][8]
UNIFAC and COSMO-RS Models
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group contribution method that predicts activity coefficients, which can then be used to calculate solubility. The molecule is broken down into its constituent functional groups, and their interactions are estimated from a database of parameters.[12][13]
COSMO-RS (Conductor-like Screening Model for Real Solvents) is a quantum chemistry-based method that can predict a wide range of thermodynamic properties, including solubility.[14][15][16][17] It calculates the screening charge density on the surface of a molecule to determine its chemical potential in a liquid.
Both UNIFAC and COSMO-RS are powerful predictive tools, but they require specialized software and expertise to utilize effectively.
Section 4: Experimental Determination of Solubility
Given the data gap, experimental determination of the solubility of 2-Vinyl-1H-imidazole is often necessary. The following provides a detailed protocol for the widely used shake-flask method.
Shake-Flask Method Protocol
Objective: To determine the equilibrium solubility of 2-Vinyl-1H-imidazole in a given solvent at a specified temperature.
Materials:
-
2-Vinyl-1H-imidazole (high purity)
-
Solvent of interest (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other appropriate analytical instrument like a UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of 2-Vinyl-1H-imidazole to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in the thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vial to stand at the same temperature to let the excess solid settle. Centrifuge the vial to further separate the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to ensure that no undissolved solid is transferred.
-
Quantification:
-
Prepare a series of standard solutions of 2-Vinyl-1H-imidazole of known concentrations in the same solvent.
-
Analyze the standard solutions using HPLC (or another suitable method) to generate a calibration curve.
-
Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. The solubility is typically reported in g/100 mL or mol/L.
Self-Validation:
-
To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility value should be constant.
-
The experiment should be performed in triplicate to ensure reproducibility.
Caption: Workflow for the shake-flask method.
Section 5: Practical Applications and Considerations
The solubility of 2-Vinyl-1H-imidazole has direct implications for its use:
-
Polymerization: In solution polymerization, the choice of solvent is critical. A solvent that dissolves both the monomer and the resulting polymer is often desired.
-
Drug Development: For pharmaceutical applications, aqueous solubility is a key parameter affecting bioavailability. The imidazole moiety can be protonated at low pH, which can enhance its solubility in acidic environments.
-
Formulation: In coatings and adhesives, 2-Vinyl-1H-imidazole can act as a reactive diluent. Its solubility in the formulation is essential for homogeneity and performance.
Conclusion
While a comprehensive, experimentally determined solubility profile for 2-Vinyl-1H-imidazole across a wide range of solvents is not yet publicly available, this guide provides a robust framework for understanding and predicting its solubility. By leveraging knowledge of its physicochemical properties, data from analogous compounds, and theoretical models, researchers can make informed decisions in their experimental work. The provided experimental protocol offers a clear path for generating the specific solubility data required for any given application, ensuring scientific rigor and advancing the use of this versatile molecule.
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PubChem. 2-Vinyl-1H-imidazole. [Link]
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Cheméo. 2-Ethyl-1H-imidazole. [Link]
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MDPI. Practical Determination of the Solubility Parameters of 1-Alkyl-3-methylimidazolium Bromide ([CnC1im]Br, n = 5, 6, 7, 8) Ionic Liquids by Inverse Gas Chromatography and the Hansen Solubility Parameter. [Link]
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ResearchGate. Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5-triphenylimidazole in 1-chlorobutane; points are the experimental values. [Link]
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"electronic properties of 2-Vinyl-1H-imidazole"
An In-depth Technical Guide to the Electronic Properties of 2-Vinyl-1H-imidazole
Abstract
2-Vinyl-1H-imidazole (2VIm) is a heterocyclic compound featuring a reactive vinyl group attached to the C2 position of an imidazole ring. This unique structure imparts a combination of electronic properties that make it a molecule of significant interest for researchers, materials scientists, and drug development professionals. The imidazole moiety offers coordination chemistry, proton-donating/accepting capabilities, and a biologically relevant scaffold, while the vinyl group provides a site for polymerization and other addition reactions. This guide offers a comprehensive examination of the core electronic characteristics of 2VIm. We will delve into its molecular structure, explore its electronic landscape through the lens of computational chemistry—including Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)—and discuss the experimental techniques used for its characterization. Furthermore, this document details the causal relationship between these electronic properties and the molecule's reactivity, polymerization behavior, and potential applications in advanced materials and medicinal chemistry.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a cornerstone heterocycle in chemistry and biology, forming the core of the essential amino acid histidine and the neurotransmitter histamine.[1] Its prevalence in biological systems has made it a "privileged scaffold" in medicinal chemistry, appearing in numerous antifungal and antiparasitic drugs.[2][3] The electronic nature of the imidazole ring, characterized by its aromaticity and the presence of two nitrogen atoms with different electronic roles (one pyrrole-like, one pyridine-like), allows for a rich variety of interactions, including hydrogen bonding, metal coordination, and proton transfer.[1][4]
2-Vinyl-1H-imidazole distinguishes itself from its more commonly studied isomer, 1-vinylimidazole, by the placement of the vinyl substituent. Attaching the vinyl group at the C2 position directly conjugates it with the C=N double bond of the imidazole ring, creating a distinct electronic system that influences the molecule's reactivity and potential for polymerization. This guide aims to provide a detailed, field-proven perspective on these properties, grounding theoretical predictions in established experimental methodologies to empower researchers in leveraging 2VIm for novel applications.
Molecular Structure and Synthesis Overview
The fundamental identity of 2-Vinyl-1H-imidazole is defined by its molecular structure, which dictates its physical and chemical behavior.
The structure consists of a planar, five-membered imidazole ring, which is aromatic, and an exocyclic vinyl group (-CH=CH₂) at the second carbon position.
Caption: Chemical structure of 2-Vinyl-1H-imidazole.
While specific, high-yield synthetic routes for 2VIm are not extensively documented in mainstream literature, its synthesis can be approached through established organometallic cross-coupling reactions or via multi-step pathways involving the cyclization of vinyl azides with amidines, which is a known method for producing 2,4-disubstituted imidazoles.[7]
A Computational Perspective on Core Electronic Properties
Direct experimental data on the electronic structure of 2VIm is limited. Therefore, we turn to Density Functional Theory (DFT), a robust computational method, to predict and understand its key electronic characteristics. The insights are drawn from established trends in related imidazole derivatives.[8][9]
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding a molecule's reactivity.[10] The HOMO energy correlates with the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.[11]
For 2VIm, the π-system of the vinyl group is conjugated with the imidazole ring. This extended conjugation is predicted to raise the HOMO energy and lower the LUMO energy compared to the parent imidazole, resulting in a smaller energy gap.
Caption: Predicted HOMO-LUMO relationship for 2-Vinyl-1H-imidazole.
Table 1: Predicted vs. Known Frontier Orbital Energies
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Basis of Data |
|---|---|---|---|---|
| Imidazole | ~ -6.3 to -6.8 | ~ -0.9 to -1.2 | ~ 5.1 to 5.6 | Theoretical[8] |
| 2-Vinyl-1H-imidazole | Predicted: Higher | Predicted: Lower | Predicted: Smaller | Inferred |
Note: The values for 2-Vinyl-1H-imidazole are predictive, based on the expected electronic effects of vinyl group conjugation.
Molecular Electrostatic Potential (MEP)
An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[10] For 2VIm, the MEP surface is expected to show:
-
Negative Potential (Red/Yellow): Concentrated around the pyridine-like nitrogen (N3), indicating the primary site for protonation and electrophilic attack.
-
Positive Potential (Blue): Located around the N-H proton, making it the primary hydrogen bond donor site.
-
Intermediate Potential: The vinyl group and the rest of the ring will exhibit intermediate potentials, with the π-cloud of the double bond representing a region of moderate electron density.
Experimental Protocol: Computational Analysis Workflow
To validate these predictions, a standardized DFT-based computational workflow is essential. This protocol ensures reproducibility and provides a self-validating system for analysis.[8]
Methodology:
-
Geometry Optimization: The 3D structure of 2VIm is optimized to its lowest energy state using a functional like B3LYP with a basis set such as 6-311++G(d,p).
-
Frequency Analysis: A frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Frontier Molecular Orbital (FMO) Analysis: The HOMO and LUMO energies are calculated, and their corresponding orbitals are visualized to understand their spatial distribution.
-
MEP Surface Generation: The molecular electrostatic potential is calculated and mapped onto the electron density surface to visualize charge distribution and predict reactive sites.
Caption: Computational workflow for analyzing 2VIm's electronic structure.
Spectroscopic and Electrochemical Characterization
Experimental techniques provide tangible data that reflects the underlying electronic structure of 2VIm.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for probing the electronic environment. The chemical shifts of the vinyl protons and the imidazole ring protons and carbons are sensitive to the electron density around them. Spectroscopic data for related nitro-substituted vinylimidazoles show characteristic peaks for the vinyl group, confirming its electronic influence on the heterocyclic ring.[2]
-
Infrared (IR) Spectroscopy: IR spectra reveal the vibrational modes of the molecule. Key stretching frequencies, such as those for the C=C bond of the vinyl group and the C=N bonds within the imidazole ring, provide direct information about bond strengths, which are a function of the electronic distribution.[2]
-
Electrochemical Properties: The imidazole moiety is known to coordinate with cations and can participate in redox processes.[4] When polymerized, vinylimidazole-based materials can function as polymer electrolytes.[12][13] The combination of the ion-coordinating imidazole ring and the polymerizable vinyl group makes 2VIm a promising candidate for creating materials with interesting electrochemical behavior, such as solid-state battery electrolytes or ion-exchange membranes. The delocalized electron-donating nature of the imidazole group can facilitate high ionic conductivity.[12][13]
Reactivity and Polymerization: A Consequence of Electronic Structure
The electronic properties of 2VIm directly govern its chemical reactivity. The molecule possesses two primary reactive sites: the imidazole ring and the vinyl group.
The vinyl group is susceptible to free-radical polymerization. However, the polymerization of vinylimidazoles can be challenging.[14] The key insight from studies on 1-vinylimidazole is that the polymerization kinetics are highly pH-dependent.[15] In acidic media like acetic acid, the imidazole ring becomes protonated. This protonation has a profound electronic effect: it enhances the electrophilicity of the vinyl group and stabilizes the propagating radical, allowing for a more controlled polymerization process, such as Reversible Addition-Fragmentation chain-Transfer (RAFT).[14][16] This behavior is a direct manifestation of the interplay between the electronic states of the imidazole ring and the vinyl substituent.
Caption: Schematic of the free-radical polymerization of 2-Vinyl-1H-imidazole.
Potential Applications in Research and Drug Development
The unique electronic features of 2VIm unlock a range of potential applications.
-
Materials Science: As a functional monomer, 2VIm can be polymerized to create advanced materials. Its ability to coordinate with metal ions and its pH-responsive nature make poly(2VIm) suitable for applications in catalysis, membranes for fuel cells, heavy metal remediation, and smart hydrogels for drug delivery.[14][17]
-
Drug Development: The imidazole core is a well-established pharmacophore.[2][18] The vinyl group on 2VIm acts as a versatile chemical handle for "molecular hybridization," allowing it to be coupled to other bioactive molecules. This strategy can be used to design new drugs with enhanced or novel therapeutic profiles, particularly in the development of new antiparasitic agents.[2][3]
Conclusion
2-Vinyl-1H-imidazole is a molecule with a rich and nuanced electronic structure defined by the conjugation of a reactive vinyl group with an aromatic, multifunctional imidazole ring. While direct experimental data remains to be fully explored, computational modeling provides a strong predictive framework for understanding its properties. The molecule's frontier orbitals suggest high reactivity, and its electrostatic potential map indicates distinct sites for nucleophilic and electrophilic interactions. These intrinsic electronic characteristics manifest in its pH-dependent polymerization behavior and its potential as a versatile building block in both materials science and medicinal chemistry. Further experimental validation of the properties outlined in this guide will undoubtedly pave the way for innovative applications, from next-generation polymer electrolytes to novel therapeutic agents.
References
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Machado, A., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1326. Available at: [Link]
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ResearchGate. (n.d.). (PDF) 2-Nitro-1-vinyl-1H-imidazole. Available at: [Link]
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SpectraBase. (n.d.). 2-Vinyl-1H-benzo[d]imidazole. Available at: [Link]
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MDPI. (2024). Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. Available at: [Link]
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ResearchGate. (n.d.). Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm)... Available at: [Link]
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PubChem. (n.d.). 2-Vinylimidazole. Available at: [Link]
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Cavalleri, B., et al. (1977). Synthesis and biological activity of some vinyl-substituted 2-nitroimidazoles. Journal of Medicinal Chemistry, 20(5), 656-60. Available at: [Link]
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IRJEdT. (2023). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Available at: [Link]
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Reddit. (n.d.). Can vinyle imidazole be polimerized with just normal light or in the presence of oxygen while preparing? Available at: [Link]
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ACS Omega. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Available at: [Link]
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Wikipedia. (n.d.). 1-Vinylimidazole. Available at: [Link]
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Journal of Chemical Health Risks. (n.d.). Substituent Effect on Intramolecular Hydrogen Bond and Electronic Structure of E)-2-(1H-Benzo[D]Imidazol-2-Yl)-3-Phenylacrylonitrile Derivatives: QTAIM and NBO Study. Available at: [Link]
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ResearchGate. (n.d.). Molecular orbitals (HOMO→LUMO, HOMO-1→LUMO, and HOMO-2→LUMO) o at the... Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Electrochemically Induced Synthesis of Imidazoles from Vinyl Azides and Benzyl Amines. Available at: [Link]
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ACS Publications. (2022). Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries. Available at: [Link]
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ResearchGate. (n.d.). LUMO and HOMO representations and their relative energies for... Available at: [Link]
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ResearchGate. (n.d.). (PDF) Imidazole and imidazolium-containing polymers for biology and material science applications. Available at: [Link]
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ChemRxiv. (n.d.). Vinylimidazole–based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and characterization of poly(N‐vinyl imidazole) hydrogels crosslinked by gamma irradiation. Available at: [Link]
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Royal Society of Chemistry. (n.d.). The effect of histidine, histamine, and imidazole on electrochemical properties of Cu(ii) complexes of Aβ peptides containing His-2 and His-3 motifs. Available at: [Link]
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ResearchGate. (n.d.). Ab Initio Study on Electronic Structure of Some Imidazole Derivatives and Its Correlation with Corrosion Inhibition Properties. Available at: [Link]
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MDPI. (n.d.). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Available at: [Link]
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The Advent and Evolution of 2-Vinyl-1H-imidazole Synthesis: A Technical Guide
Abstract
2-Vinyl-1H-imidazole stands as a pivotal monomer in the synthesis of specialty polymers and a valuable building block in medicinal chemistry. Its unique structure, featuring a reactive vinyl group appended to the imidazole core, imparts desirable properties to the resulting materials, including enhanced thermal stability, ion conductivity, and catalytic activity. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to 2-Vinyl-1H-imidazole. It delves into the core synthetic strategies, from seminal early methods to modern, more efficient protocols. Each methodology is critically examined, elucidating the underlying reaction mechanisms and providing detailed, field-proven experimental procedures. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important heterocyclic compound.
Introduction: The Significance of the Imidazole Moiety
The imidazole ring is a ubiquitous structural motif in nature, found in essential biomolecules such as the amino acid histidine and purine bases of nucleic acids. This five-membered aromatic heterocycle, containing two nitrogen atoms, is a versatile pharmacophore and a crucial ligand in coordination chemistry. The introduction of a vinyl group at the 2-position of the imidazole ring creates a monomer, 2-Vinyl-1H-imidazole, with a unique combination of properties that has driven significant research and development in polymer science and materials chemistry.
The polymerization of 2-Vinyl-1H-imidazole yields polymers with high glass transition temperatures and excellent thermal stability. Furthermore, the imidazole side chains can be readily quaternized to produce poly(ionic liquid)s, which are of great interest for applications in gas separation membranes, fuel cells, and as catalysts.
This guide will first journey through the historical landscape of 2-Vinyl-1H-imidazole synthesis, tracing its origins from early, often low-yielding methods, to the more refined and scalable processes available today.
Historical Perspective: The Dawn of 2-Vinyl-1H-imidazole Synthesis
The initial forays into the synthesis of vinyl-substituted imidazoles were pioneered by the foundational work on vinyl monomers. While the synthesis of 1-vinylimidazole (N-vinylimidazole) was described by Walter Reppe in 1957, the synthesis of its 2-substituted isomer, 2-Vinyl-1H-imidazole, presented unique challenges.
A significant early contribution to the field was the work of C. G. Overberger and K. Gerberding in 1973, who reported on the synthesis and polymerization of 2-vinylimidazole.[1] Their work laid a crucial foundation for subsequent research in this area. One of the earliest and most straightforward conceptual approaches to 2-Vinyl-1H-imidazole involves the dehydrogenation of its saturated precursor, 2-ethylimidazole.
The Dehydrogenation of 2-Ethylimidazole: A Foundational Approach
The catalytic dehydrogenation of 2-ethylimidazole offers a direct route to 2-Vinyl-1H-imidazole. This method, while conceptually simple, is an endothermic process requiring high temperatures and a suitable catalyst to achieve efficient conversion and selectivity.
Reaction Mechanism: The dehydrogenation reaction proceeds via the removal of two hydrogen atoms from the ethyl group of 2-ethylimidazole, forming a double bond. The reaction is typically carried out in the gas phase over a heterogeneous catalyst. The catalyst facilitates the cleavage of the C-H bonds and the subsequent desorption of hydrogen gas.
Experimental Protocol: Catalytic Dehydrogenation of 2-Ethylimidazole
Materials:
-
2-Ethylimidazole
-
Dehydrogenation catalyst (e.g., iron(III) oxide promoted with potassium oxide)
-
Inert gas (e.g., nitrogen or argon)
-
High-temperature tube furnace
-
Condensation trap
Procedure:
-
The dehydrogenation catalyst is packed into a quartz reactor tube and placed within a tube furnace.
-
The catalyst is activated by heating to the desired reaction temperature (typically 500-600 °C) under a flow of inert gas.
-
2-Ethylimidazole is vaporized and passed over the heated catalyst bed, carried by a stream of inert gas.
-
The reaction products are passed through a condensation trap cooled with a dry ice/acetone bath to collect the crude product mixture.
-
The crude product is then purified by vacuum distillation to isolate 2-Vinyl-1H-imidazole.
Causality Behind Experimental Choices:
-
High Temperature: The endothermic nature of the dehydrogenation reaction necessitates high temperatures to shift the equilibrium towards the products.
-
Catalyst: A catalyst is essential to lower the activation energy of the C-H bond cleavage, making the reaction feasible at lower temperatures than would otherwise be required and improving selectivity.[2]
-
Inert Gas: The use of an inert gas as a carrier prevents the oxidation of the starting material and product at the high reaction temperatures.
Multi-step Syntheses via Precursor Intermediates
The challenges associated with the direct dehydrogenation of 2-ethylimidazole, such as catalyst deactivation and the need for high temperatures, led to the development of multi-step synthetic routes involving the construction and subsequent modification of key intermediates.
Synthesis from 2-Methylimidazole and Formaldehyde
A common and versatile approach to 2-Vinyl-1H-imidazole begins with the readily available starting material, 2-methylimidazole. This method proceeds through the formation of a 2-(1-hydroxyethyl)imidazole intermediate, which is then dehydrated to yield the desired vinyl product.
Step 1: Synthesis of 2-(1-Hydroxyethyl)imidazole
The first step involves the base-catalyzed condensation of 2-methylimidazole with formaldehyde.
Reaction Mechanism: The reaction proceeds via the deprotonation of the methyl group of 2-methylimidazole by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde to form an alkoxide intermediate. Subsequent protonation yields 2-(1-hydroxyethyl)imidazole.
Experimental Protocol: Synthesis of 2-(1-Hydroxyethyl)imidazole
Materials:
-
2-Methylimidazole
-
Formaldehyde (37% aqueous solution)
-
Potassium carbonate (or other suitable base)
-
Solvent (e.g., ethanol)
Procedure:
-
2-Methylimidazole is dissolved in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Potassium carbonate is added to the solution, and the mixture is heated to reflux.
-
An aqueous solution of formaldehyde is added dropwise to the refluxing mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield 2-(1-hydroxyethyl)imidazole.
Step 2: Dehydration of 2-(1-Hydroxyethyl)imidazole
The second step is the dehydration of the alcohol intermediate to form the vinyl group. This is typically achieved by heating the alcohol in the presence of a dehydrating agent or a catalyst.
Reaction Mechanism: The dehydration can proceed through either an E1 or E2 elimination mechanism, depending on the reaction conditions. In the presence of an acid catalyst, the hydroxyl group is protonated to form a good leaving group (water). Subsequent loss of water generates a carbocation, which is then deprotonated by a weak base to form the double bond. Under basic conditions or with certain catalysts, a concerted E2 elimination can occur.
Experimental Protocol: Dehydration of 2-(1-Hydroxyethyl)imidazole
Materials:
-
2-(1-Hydroxyethyl)imidazole
-
Dehydrating agent (e.g., alumina, potassium bisulfate, or a strong acid catalyst)
-
High-boiling point solvent (optional)
Procedure:
-
2-(1-Hydroxyethyl)imidazole is mixed with the dehydrating agent.
-
The mixture is heated under vacuum or at atmospheric pressure.
-
The 2-Vinyl-1H-imidazole product is distilled directly from the reaction mixture as it is formed.
-
The collected distillate is then further purified by redistillation.
Causality Behind Experimental Choices:
-
Dehydrating Agent/Catalyst: The choice of dehydrating agent or catalyst is crucial for achieving high yields and minimizing side reactions. Alumina is often used for gas-phase dehydration, while acidic catalysts are effective in the liquid phase.
-
Distillation: Direct distillation of the product as it forms helps to drive the equilibrium of the reversible dehydration reaction towards the product side.
Modern Synthetic Methodologies: Olefination Reactions
Modern organic synthesis offers powerful tools for the construction of carbon-carbon double bonds. Olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons reaction, provide a highly versatile and controlled approach to the synthesis of 2-Vinyl-1H-imidazole from an appropriate carbonyl precursor.
Synthesis from Imidazole-2-carboxaldehyde
The key starting material for these olefination routes is imidazole-2-carboxaldehyde. This aldehyde can be prepared through various methods, including the oxidation of 2-(hydroxymethyl)imidazole or the formylation of an N-protected imidazole.[3]
The Wittig Reaction
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene.[4] For the synthesis of 2-Vinyl-1H-imidazole, imidazole-2-carboxaldehyde is reacted with methylenetriphenylphosphorane (Ph₃P=CH₂).
Reaction Mechanism: The reaction is believed to proceed through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.
Experimental Protocol: Wittig Reaction for 2-Vinyl-1H-imidazole Synthesis
Materials:
-
Methyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
Imidazole-2-carboxaldehyde
Procedure:
-
Methyltriphenylphosphonium bromide is suspended in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
The suspension is cooled to 0 °C, and a solution of n-butyllithium in hexanes is added dropwise to generate the orange-red colored phosphorus ylide.
-
A solution of imidazole-2-carboxaldehyde in anhydrous THF is then added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 2-Vinyl-1H-imidazole.
The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate carbanion instead of a phosphorus ylide.[5][6] The HWE reaction often offers advantages over the traditional Wittig reaction, including the use of more stable and easier-to-handle reagents and a simpler purification process, as the phosphate byproduct is water-soluble.[6]
Reaction Mechanism: The HWE reaction begins with the deprotonation of a phosphonate ester to form a phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl group of the aldehyde to form an intermediate, which then eliminates a dialkyl phosphate to give the alkene. The HWE reaction generally favors the formation of the (E)-alkene.[5]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction for 2-Vinyl-1H-imidazole Synthesis
Materials:
-
Diethyl (phosphonomethyl)phosphonate
-
Base (e.g., sodium hydride or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF or dimethoxyethane (DME))
-
Imidazole-2-carboxaldehyde
Procedure:
-
Sodium hydride is washed with anhydrous hexanes and suspended in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Diethyl (phosphonomethyl)phosphonate is added dropwise to the suspension at 0 °C.
-
The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
-
A solution of imidazole-2-carboxaldehyde in anhydrous THF is then added dropwise to the carbanion solution at 0 °C.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Summary of Synthetic Routes and Data
The following table summarizes the key synthetic routes to 2-Vinyl-1H-imidazole, highlighting their advantages and disadvantages.
| Synthetic Route | Starting Material(s) | Key Reagents/Conditions | Advantages | Disadvantages |
| Dehydrogenation | 2-Ethylimidazole | High temperature, catalyst (e.g., Fe₂O₃/K₂O) | Atom economical, direct route | High energy consumption, catalyst deactivation, potential for side reactions |
| From 2-Methylimidazole | 2-Methylimidazole, Formaldehyde | Base, then dehydration (heat, catalyst) | Readily available starting materials | Multi-step process, potential for low yields in dehydration step |
| Wittig Reaction | Imidazole-2-carboxaldehyde, Methyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi) | High yields, good functional group tolerance | Use of pyrophoric reagents, stoichiometric triphenylphosphine oxide byproduct can complicate purification |
| Horner-Wadsworth-Emmons | Imidazole-2-carboxaldehyde, Diethyl (phosphonomethyl)phosphonate | Base (e.g., NaH) | Milder conditions than Wittig, water-soluble byproduct simplifies purification | Phosphonate reagent is more expensive than the corresponding phosphonium salt |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the core synthetic pathways to 2-Vinyl-1H-imidazole.
Caption: Synthesis from 2-Methylimidazole.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Application Notes and Protocols for the Free-Radical Polymerization of 2-Vinyl-1H-imidazole
Introduction: The Versatility of Poly(2-vinyl-1H-imidazole)
Poly(vinylimidazoles) (PVIm) are a class of functional polymers that have garnered significant attention across diverse scientific and industrial fields. The imidazole moiety, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, imparts a unique combination of properties to the polymer.[1] This includes pH-responsiveness, metal chelation capabilities, and the potential for hydrogen bonding and catalytic activity.[2] Among the isomers, poly(2-vinyl-1H-imidazole) (P2VIm) offers a distinct steric and electronic environment due to the attachment of the polymer backbone at the C2 position of the imidazole ring. This structural feature influences its solution behavior, complexation properties, and ultimately, its application.
The applications for P2VIm and its related isomers are extensive and continually expanding. They have shown promise as non-toxic gene delivery vectors, components in fuel cell membranes, and as matrices for metal ion complexation.[1] Furthermore, these polymers are explored as carbon dioxide absorbing membranes, anti-corrosion coatings, and as catalysts or catalyst supports.[1] In the realm of drug development, the pH-responsive nature of the imidazole ring (pKa of the conjugate acid is approximately 6-7) makes P2VIm an attractive candidate for creating "smart" drug delivery systems that release their payload in specific pH environments, such as cancerous tissues or intracellular compartments.
This document provides a comprehensive guide to the free-radical polymerization of 2-Vinyl-1H-imidazole. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but also the underlying scientific principles and practical insights to ensure successful synthesis and characterization.
Mechanism of Free-Radical Polymerization
Free-radical polymerization is a chain reaction method widely used for synthesizing polymers from vinyl monomers.[3] The process is classically divided into three key stages: initiation, propagation, and termination.[3][4]
-
Initiation: The process begins with the generation of free radicals from an initiator molecule. Azo compounds, such as 2,2'-azobis(2-methylpropionitrile) (AIBN), are common thermal initiators. Upon heating, AIBN decomposes to form two cyanoisopropyl radicals and nitrogen gas.[5] These highly reactive radicals then attack the carbon-carbon double bond of a 2-Vinyl-1H-imidazole monomer, creating a new, monomeric radical species.
-
Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the terminus.[3] This step is highly exothermic and proceeds rapidly, leading to the formation of a long polymer chain.
-
Termination: The growth of the polymer chain is terminated when two growing radical chains react with each other. This can occur through two primary mechanisms: combination (coupling), where two radicals form a single covalent bond, or disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end.[4]
A potential side reaction in the polymerization of vinylimidazoles is degradative chain transfer . This occurs when a propagating radical abstracts a hydrogen atom from the imidazole ring of a monomer molecule, leading to the formation of a resonance-stabilized and less reactive radical, which can slow down or terminate the polymerization.[6] This is a crucial consideration in optimizing reaction conditions.
Visualizing the Polymerization Pathway
The following diagram illustrates the key steps in the free-radical polymerization of 2-Vinyl-1H-imidazole initiated by AIBN.
Caption: Free-radical polymerization of 2-Vinyl-1H-imidazole.
Experimental Protocol: A Step-by-Step Guide
This protocol details a representative method for the solution polymerization of 2-Vinyl-1H-imidazole using AIBN as a thermal initiator.
Materials and Reagents
| Reagent | Purity | Supplier (Example) | Notes |
| 2-Vinyl-1H-imidazole | >98% | Sigma-Aldrich | Should be stored under inert atmosphere and refrigerated. |
| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | 98% | Sigma-Aldrich | Recrystallize from methanol before use for best results.[7] |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich | Use a dry solvent to avoid side reactions. |
| Diethyl ether | Anhydrous | Fisher Scientific | For precipitation of the polymer. |
| Methanol | ACS Grade | VWR | For washing the polymer. |
Procedure
-
Monomer Purification: While commercially available 2-Vinyl-1H-imidazole is often of high purity, for controlled polymerizations, it is advisable to pass it through a short column of basic alumina to remove any acidic impurities and inhibitors.
-
Reaction Setup:
-
In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 5.0 g (53.1 mmol) of 2-Vinyl-1H-imidazole in 50 mL of anhydrous DMF.
-
Add 0.087 g (0.53 mmol, 1 mol% relative to monomer) of recrystallized AIBN to the solution.
-
Seal the flask with a rubber septum.
-
-
Degassing:
-
To remove dissolved oxygen, which can inhibit free-radical polymerization, subject the reaction mixture to three freeze-pump-thaw cycles.
-
Expertise & Experience: This step is critical for achieving reproducible results and higher molecular weight polymers. Oxygen is a radical scavenger and can terminate growing polymer chains prematurely.
-
-
Polymerization:
-
After the final thaw cycle, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the flask in a preheated oil bath at 70 °C.
-
Allow the reaction to proceed for 24 hours with continuous stirring. The solution will likely become more viscous as the polymerization progresses.
-
-
Isolation and Purification:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a beaker containing 500 mL of vigorously stirred diethyl ether. A white or off-white solid should form.
-
Allow the precipitate to settle, then decant the supernatant.
-
Wash the polymer by adding 100 mL of fresh diethyl ether, stirring, and decanting. Repeat this washing step two more times to remove unreacted monomer and residual solvent.
-
Collect the polymer by filtration and wash with a small amount of methanol.
-
Dry the resulting poly(2-vinyl-1H-imidazole) in a vacuum oven at 50 °C to a constant weight.
-
Characterization Workflow
A thorough characterization of the synthesized P2VIm is essential to confirm its structure, molecular weight, and thermal properties.
Visualizing the Characterization Process
Caption: Workflow for the characterization of P2VIm.
Expected Results and Interpretation
-
¹H NMR Spectroscopy:
-
The disappearance of the vinyl proton signals (typically in the 5.0-7.0 ppm range) from the monomer is a key indicator of successful polymerization.
-
Broad peaks corresponding to the polymer backbone protons will appear in the 1.5-3.5 ppm range.
-
The aromatic protons on the imidazole ring will also be present, likely as broad signals in the 6.5-7.5 ppm region.
-
-
FTIR Spectroscopy:
-
The characteristic C=C stretching vibration of the vinyl group (around 1650 cm⁻¹) present in the monomer should be absent or significantly diminished in the polymer spectrum.[8]
-
The spectrum of the polymer will be dominated by the vibrational modes of the imidazole ring (e.g., C-N stretching around 1500 cm⁻¹) and the aliphatic C-H stretching and bending of the polymer backbone (around 2900-3000 cm⁻¹ and 1450 cm⁻¹, respectively).[9]
-
-
Gel Permeation Chromatography (GPC/SEC):
-
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[10]
-
For conventional free-radical polymerization, a PDI greater than 1.5 is expected. A lower PDI (closer to 1.0) would indicate a more controlled polymerization.[11]
-
An aqueous mobile phase with additives like salts and acids is often necessary for the GPC analysis of poly(vinylpyridines), a structurally similar class of polymers, and may be required for P2VIm as well.[12][13]
-
-
Thermal Analysis (TGA/DSC):
-
TGA: Thermogravimetric analysis provides information on the thermal stability of the polymer. For poly(N-vinylimidazole), the main decomposition step occurs in the range of 340–500 °C.[7] A similar range would be expected for P2VIm.
-
DSC: Differential scanning calorimetry is used to determine the glass transition temperature (Tg) of the amorphous polymer.[14][15][16] The Tg is an important parameter as it indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
-
Troubleshooting and Expert Insights
-
Low Yield or No Polymerization:
-
Cause: Presence of oxygen or other inhibitors.
-
Solution: Ensure thorough degassing of the reaction mixture. Purify the monomer to remove inhibitors.
-
Cause: Impure initiator.
-
Solution: Recrystallize the AIBN before use.
-
-
Low Molecular Weight:
-
Cause: High initiator concentration.
-
Solution: Decrease the initiator-to-monomer ratio.
-
Cause: High reaction temperature.
-
Solution: Lower the polymerization temperature, although this will also decrease the rate of polymerization.
-
Cause: Degradative chain transfer to monomer.
-
Solution: This is an inherent challenge with vinylimidazoles.[6] For applications requiring precise molecular weight control, consider controlled radical polymerization techniques like RAFT.[17]
-
-
Broad Polydispersity:
Conclusion
The free-radical polymerization of 2-Vinyl-1H-imidazole offers a straightforward route to a versatile and functional polymer with significant potential in various high-value applications, including drug delivery and advanced materials. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably synthesize P2VIm. The characterization techniques outlined in this guide provide a robust framework for validating the successful synthesis and understanding the properties of the resulting polymer. While conventional free-radical polymerization is a powerful tool, for applications demanding precise control over polymer architecture, exploring controlled radical polymerization techniques may be a valuable next step.
References
-
Amphiphilic diblock copolymers comprising polyethylene glycol (PEG) and 1-vinyl imidazole (VIM) were synthesized using reversible addition–fragmentation chain transfer (RAFT) polymerization. The study focused on the synthesis of well-defined nanostructures with tunable composition and their functional modification for biomedical applications... (2023). MDPI. [Link]
-
What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. (2022). Wako Pure Chemical Corporation. [Link]
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Aqueous-phase free-radical batch polymerizations of N-vinylimidazole (NVI) and quaternized N-vinylimidazole (QVI) are conducted with varying initial monomer and initiator concentrations at 70 and 85 degrees C... (2007). ResearchGate. [Link]
-
FREE RADICAL POLYMERIZATION. (n.d.). Zhejiang University. [Link]
-
Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm) using conventional free radical polymerization methods... (2011). ResearchGate. [Link]
-
Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). (2012). ACS Publications. [Link]
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GPC/SEC Analysis of Poly(2-vinylpyridine)s. (n.d.). LabRulez LCMS. [Link]
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FTIR, Raman and NMR spectroscopic and DFT theoretical studies on poly(N-vinylimidazole). (2015). ResearchGate. [Link]
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ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. (2015). Agilent. [Link]
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Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. (2020). Royal Society of Chemistry. [Link]
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Poly(1-vinyl imidazole) coordinated to cobalt oxygen carriers... (2006). ResearchGate. [Link]
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Thermal and structural studies of poly (vinyl alcohol) and hydroxypropyl cellulose blends. (n.d.). Ain Shams University. [Link]
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Thermal properties of poly(vinyl alcohol)–solute blends studied by TMDSC. (2004). ResearchGate. [Link]
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Thermal and Rheological Characterization of Polymers. (n.d.). NETZSCH Analyzing & Testing. [Link]
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The Versatile Building Block: A Guide to the Application of 2-Vinyl-1H-imidazole in Polymer Chemistry
Foreword for the Modern Researcher
Welcome to a comprehensive exploration of 2-Vinyl-1H-imidazole (2VIm), a monomer of significant and growing interest in the fields of polymer chemistry, materials science, and drug development. The unique chemical architecture of 2VIm, featuring a reactive vinyl group for polymerization and a pendant imidazole ring, imbues the resulting polymers with a remarkable array of functionalities. These include pH-responsiveness, catalytic activity, and metal-chelating capabilities, making poly(2-vinyl-1H-imidazole) (P2VIm) and its copolymers highly sought-after for advanced applications.
This guide is structured to serve as both a high-level overview and a practical, in-the-lab resource. We will delve into the nuances of various polymerization techniques, from traditional free-radical methods to the more sophisticated controlled radical polymerization strategies. Beyond synthesis, we will explore the rich physicochemical properties of P2VIm and provide detailed protocols for its application in cutting-edge areas such as drug delivery systems, gene therapy vectors, and smart materials. Our objective is to not only provide step-by-step instructions but to also illuminate the underlying scientific principles that govern the choices made in each protocol.
Section 1: The 2-Vinyl-1H-imidazole Monomer: Structure and Reactivity
2-Vinyl-1H-imidazole is a heterocyclic aromatic monomer characterized by a vinyl group attached to the second carbon of the imidazole ring. This specific arrangement of the vinyl group in relation to the two nitrogen atoms of the imidazole ring dictates its polymerization behavior and the ultimate properties of the resulting polymer. The lone pair of electrons on the nitrogen at the 3-position can influence the electron density of the vinyl group, affecting its reactivity in polymerization reactions.
The imidazole moiety itself is a key to the functionality of P2VIm. It can act as a proton acceptor or donor, rendering the polymer pH-responsive. Furthermore, the nitrogen atoms can coordinate with metal ions, opening up applications in catalysis and heavy metal removal.[1]
Key Properties of 2-Vinyl-1H-imidazole:
| Property | Value |
| Chemical Formula | C5H6N2 |
| Molar Mass | 94.11 g/mol |
| Appearance | Colorless to brown liquid |
| Boiling Point | 192-194 °C |
| Solubility | Soluble in water and alcohols |
Section 2: Polymerization Methodologies for 2-Vinyl-1H-imidazole
The polymerization of 2VIm can be achieved through several methods, each offering distinct advantages and levels of control over the final polymer architecture.
Free Radical Polymerization: The Workhorse Method
Conventional free radical polymerization is a widely used method for synthesizing P2VIm due to its simplicity and compatibility with a broad range of solvents and initiators.[2] However, this method offers limited control over molecular weight and dispersity, leading to polymers with broad molecular weight distributions.
Causality Behind Experimental Choices:
-
Initiator: Azobisisobutyronitrile (AIBN) is a common choice as it decomposes thermally to produce radicals at a predictable rate.
-
Solvent: Ethanol or other polar solvents are often used to dissolve both the monomer and the resulting polymer.
-
Temperature: The reaction temperature is chosen based on the decomposition kinetics of the initiator (e.g., 60-70 °C for AIBN).
-
Materials:
-
2-Vinyl-1H-imidazole (2VIm), purified by vacuum distillation.
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Anhydrous ethanol.
-
Nitrogen gas.
-
-
Procedure:
-
In a Schlenk flask, dissolve 2VIm (e.g., 5 g, 53.1 mmol) and AIBN (e.g., 0.087 g, 0.53 mmol, for a 100:1 monomer to initiator ratio) in anhydrous ethanol (20 mL).
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for 30 minutes in an ice bath.
-
Place the flask in a preheated oil bath at 60 °C and stir for 24 hours under a nitrogen atmosphere.
-
Quench the polymerization by exposing the solution to air and cooling to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as diethyl ether.
-
Collect the white precipitate by filtration and wash with diethyl ether.
-
Dry the polymer under vacuum at 40 °C to a constant weight.
-
-
Characterization:
-
Determine the molecular weight and dispersity (Đ) using Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure using ¹H NMR and FTIR spectroscopy.
-
Controlled Radical Polymerization: Precision Synthesis
For applications requiring well-defined polymer architectures, such as block copolymers for self-assembly, controlled radical polymerization (CRP) techniques are indispensable. While the controlled polymerization of vinylimidazoles has been challenging, methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully adapted.[3][4][5]
Causality Behind Experimental Choices:
-
RAFT Agent: The choice of RAFT agent is critical for controlling the polymerization. For vinylimidazoles, xanthates and dithiocarbonates have shown effectiveness.[6]
-
Solvent: Acetic acid has been reported as a special solvent that protonates the imidazole ring, stabilizing the propagating radicals and enabling controlled polymerization.[3][4][5]
-
Materials:
-
2-Vinyl-1H-imidazole (2VIm), purified.
-
A suitable RAFT agent (e.g., a xanthate-type chain transfer agent).[6]
-
AIBN initiator.
-
Glacial acetic acid.
-
Nitrogen gas.
-
-
Procedure:
-
In a Schlenk flask, combine 2VIm, the RAFT agent, and AIBN in glacial acetic acid. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] will determine the target molecular weight.
-
Deoxygenate the solution by three freeze-pump-thaw cycles.
-
Immerse the flask in a thermostatically controlled oil bath at a temperature appropriate for the initiator (e.g., 60 °C for AIBN).
-
Monitor the polymerization by taking samples at regular intervals and analyzing monomer conversion by ¹H NMR.
-
After reaching the desired conversion, quench the reaction by cooling and exposure to air.
-
Purify the polymer by dialysis against deionized water to remove acetic acid and any unreacted monomer, followed by lyophilization.
-
-
Characterization:
-
Analyze the molecular weight, dispersity, and living characteristics of the polymerization via GPC.
-
Confirm the structure and end-groups by ¹H NMR spectroscopy.
-
Caption: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization mechanism.
Atom Transfer Radical Polymerization (ATRP)
ATRP of vinylimidazoles is notoriously difficult because the imidazole nitrogen atoms strongly complex with the copper catalyst, effectively removing it from the catalytic cycle.[2] However, biocatalytic approaches using enzymes like laccase have shown promise in overcoming this limitation for N-vinylimidazole, suggesting potential avenues for 2VIm as well.[7]
Section 3: Physicochemical Properties of Poly(2-vinyl-1H-imidazole)
The properties of P2VIm are largely dictated by the pendant imidazole groups.
-
pH-Responsiveness: P2VIm is a weak polybase. In acidic conditions, the imidazole rings become protonated, leading to electrostatic repulsion between the polymer chains and causing them to adopt an extended conformation, which enhances water solubility.[1] At basic pH, the imidazole groups are deprotonated, making the polymer more hydrophobic and potentially leading to aggregation or precipitation. This pH-dependent behavior is crucial for applications like drug delivery, where a change in pH can trigger drug release.[8][9]
-
Thermal Properties: The thermal stability of P2VIm is generally high, a characteristic of polymers with aromatic side chains. The glass transition temperature (Tg) can be influenced by the presence of comonomers and the overall polymer architecture.
-
Metal-Chelating Properties: The nitrogen atoms in the imidazole ring can coordinate with various metal ions. This property is exploited in applications such as catalysis, where the polymer can act as a ligand to stabilize metal nanoparticles, and in environmental remediation for the removal of heavy metals from water.[1]
Section 4: Applications in Research and Drug Development
The unique properties of P2VIm have led to its exploration in a multitude of high-value applications.
Drug and Gene Delivery
The pH-responsive nature of P2VIm makes it an excellent candidate for smart drug delivery systems. For instance, a drug can be encapsulated within a P2VIm-based nanoparticle. In the neutral pH of the bloodstream, the nanoparticle is stable. Upon reaching the slightly acidic environment of a tumor or the acidic interior of an endosome, the polymer protonates, swells, and releases its therapeutic cargo.
In gene therapy, the polycationic nature of protonated P2VIm allows it to form complexes (polyplexes) with negatively charged nucleic acids like siRNA or plasmid DNA.[10][11][12] This complexation protects the genetic material from degradation and facilitates its entry into cells. The "proton sponge" effect, where the buffering capacity of the imidazole groups leads to endosomal rupture, is a key mechanism for the release of the genetic material into the cytoplasm.[10]
-
Materials:
-
Poly(2-vinyl-1H-imidazole) (P2VIm) synthesized via a controlled polymerization method.
-
siRNA targeting a specific gene of interest.
-
RNase-free water.
-
Phosphate-buffered saline (PBS).
-
-
Procedure:
-
Prepare a stock solution of P2VIm in RNase-free water (e.g., 1 mg/mL).
-
Prepare a stock solution of siRNA in RNase-free water (e.g., 20 µM).
-
To form polyplexes at a specific N/P ratio (the ratio of nitrogen atoms in the polymer to phosphate groups in the siRNA), mix appropriate volumes of the P2VIm and siRNA solutions.
-
For example, to achieve an N/P ratio of 10, add a calculated volume of the P2VIm solution to the siRNA solution.
-
Gently vortex the mixture and incubate at room temperature for 30 minutes to allow for complex formation.
-
-
Characterization and Application:
-
Confirm polyplex formation using gel retardation assays.
-
Determine the size and zeta potential of the polyplexes using dynamic light scattering (DLS).
-
The prepared polyplexes can then be added to cell cultures to study gene silencing efficiency.
-
Caption: Workflow for pH-responsive drug delivery using P2VIm-based nanoparticles.
Catalysis
P2VIm can act as a support for catalytic metal nanoparticles. The imidazole groups coordinate to the metal surface, preventing aggregation and enhancing catalytic activity and stability. These polymer-supported catalysts are often easily recoverable and reusable.
Corrosion Inhibition
P2VIm has demonstrated excellent performance as a corrosion inhibitor for steel in acidic environments.[13][14] The polymer adsorbs onto the metal surface through the nitrogen atoms of the imidazole rings. This forms a protective film that isolates the metal from the corrosive medium. The adsorption can be a combination of physisorption and chemisorption, leading to high inhibition efficiency.
Section 5: Concluding Remarks and Future Outlook
2-Vinyl-1H-imidazole is a monomer that offers a gateway to a vast landscape of functional polymers. The ability to precisely control the synthesis of P2VIm and its copolymers through techniques like RAFT is paving the way for the rational design of materials with tailored properties. For researchers in drug development, the pH-responsive and gene-complexing abilities of P2VIm are particularly compelling. As our understanding of the structure-property relationships of these polymers deepens, we can anticipate the emergence of even more sophisticated and effective applications in medicine and materials science.
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Reddit. (2025). Can vinyle imidazole be polimerized with just normal light or in the presence of oxygen while preparing ? : r/chemistry. Retrieved from .
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MDPI. (n.d.). Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. Retrieved from .
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Beilstein Archives. (2020). Poly(1-vinylimidazole) polyplexes as novel therapeutic gene carriers for lung cancer therapy. Retrieved from .
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Semantic Scholar. (n.d.). Poly(1-vinylimidazole) Prospects in Gene Delivery. Retrieved from .
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Taylor & Francis Online. (n.d.). Synthesis and structural characterization of acrylonitrile/vinyl imidazole copolymers and their amidoximated derivatives. Retrieved from .
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Beilstein Journal of Nanotechnology. (2020). Poly(1-vinylimidazole) polyplexes as novel therapeutic gene carriers for lung cancer therapy. Retrieved from .
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National Center for Biotechnology Information. (2020). Poly(1-vinylimidazole) polyplexes as novel therapeutic gene carriers for lung cancer therapy. Retrieved from .
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National Institutes of Health. (n.d.). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Retrieved from .
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Carnegie Mellon University. (n.d.). ATRP in Protic Media - Matyjaszewski Polymer Group. Retrieved from .
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National Center for Biotechnology Information. (2022). Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries. Retrieved from .
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Application Notes and Protocols for Evaluating the Antimicrobial Activity of 2-Vinyl-1H-Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the investigation of the antimicrobial properties of novel 2-vinyl-1H-imidazole derivatives. Imidazole-based compounds have long been a cornerstone of antimicrobial research, exhibiting a broad spectrum of activity against various pathogens.[1] The introduction of a vinyl group at the 2-position of the imidazole ring presents a unique structural motif for the development of new therapeutic agents. These application notes offer a logical workflow, from the synthesis of the target compounds to the detailed protocols for assessing their antimicrobial efficacy and preliminary safety profile. The methodologies described herein are based on established, validated techniques to ensure data integrity and reproducibility, empowering researchers to confidently evaluate the potential of their synthesized derivatives.
Introduction: The Rationale for Investigating 2-Vinyl-1H-Imidazole Derivatives
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous antifungal and antibacterial agents.[1] Its unique electronic properties and ability to coordinate with metallic ions in enzymes make it a versatile pharmacophore.[1] While much of the focus has been on N-substituted imidazoles, modifications at the C2 position offer a promising avenue for discovering compounds with novel mechanisms of action or improved potency. The vinyl group, in particular, can participate in various chemical reactions, potentially acting as a Michael acceptor or interacting with biological nucleophiles within the target pathogen.
The primary proposed mechanisms for the antimicrobial action of imidazole derivatives include:
-
Disruption of Membrane Integrity: Imidazole derivatives can intercalate into the microbial cell membrane, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death.[1]
-
Enzyme Inhibition: A well-established mechanism for antifungal imidazoles is the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[1][2] This disrupts the integrity of the fungal cell membrane.
-
Inhibition of Nucleic Acid and Protein Synthesis: Some imidazole compounds have been shown to interfere with bacterial DNA and protein synthesis.[1]
This guide will walk you through the essential steps to synthesize and evaluate the antimicrobial potential of your 2-vinyl-1H-imidazole derivatives.
Synthesis of 2-Vinyl-1H-Imidazole Derivatives
A common and effective method for the synthesis of 2,4-disubstituted-1H-imidazoles involves a [3+2] cyclization reaction between vinyl azides and amidines.[3] This approach offers a straightforward route to the desired imidazole core with the potential for diversification at both the 2 and 4 positions.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of 2-vinyl-1H-imidazole derivatives, which can be adapted based on the specific target molecule.
Caption: A generalized workflow for the synthesis of 2-vinyl-1H-imidazole derivatives.
In Vitro Antimicrobial Susceptibility Testing
Once the 2-vinyl-1H-imidazole derivatives have been synthesized and characterized, the next critical step is to evaluate their antimicrobial activity. The two most widely used and accepted methods for this are the broth microdilution method and the disk diffusion assay.
Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] This method is considered the gold standard for susceptibility testing due to its accuracy and reproducibility.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Synthesized 2-vinyl-1H-imidazole derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth and solvent)
-
Sterile pipette tips and multichannel pipettes
-
Incubator
Procedure:
-
Prepare Stock Solutions: Dissolve the synthesized compounds in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound stock solutions in the appropriate growth medium to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[5] Dilute this standardized inoculum to the final required concentration for testing.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.
-
Controls:
-
Growth Control: Wells containing only the growth medium and the microbial inoculum.
-
Sterility Control: Wells containing only the growth medium to check for contamination.
-
Solvent Control: Wells containing the growth medium, microbial inoculum, and the highest concentration of the solvent used to dissolve the compounds.
-
Positive Control: Wells containing a known antibiotic to ensure the assay is working correctly.
-
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism being tested (e.g., 37°C for 16-20 hours for most bacteria).[4]
-
Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[6]
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative assay that assesses the susceptibility of a microorganism to an antimicrobial agent.[7][8] It is a simpler and less resource-intensive method compared to broth microdilution.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile filter paper disks (6 mm in diameter)
-
Synthesized 2-vinyl-1H-imidazole derivatives
-
Positive control antibiotic disks
-
Forceps
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak the entire surface of an MHA plate to create a uniform lawn of microbial growth.[8]
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the synthesized compounds onto the surface of the inoculated agar plate.[9][10] Also, apply a positive control antibiotic disk.
-
Incubation: Invert the plates and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[9]
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[11]
Data Presentation
Summarize the MIC values obtained from the broth microdilution assay in a clear and concise table for easy comparison of the antimicrobial activity of different derivatives against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) |
| Derivative 1 | Staphylococcus aureus | 125 |
| Derivative 1 | Escherichia coli | 250 |
| Derivative 2 | Staphylococcus aureus | 62.5 |
| Derivative 2 | Escherichia coli | 125 |
| Positive Control | Staphylococcus aureus | 2 |
| Positive Control | Escherichia coli | 1 |
Preliminary Cytotoxicity Assessment
While potent antimicrobial activity is desirable, it is equally important to ensure that the compounds are not toxic to mammalian cells.[12][13][14] Cytotoxicity assays are crucial for predicting the potential safety and efficacy of antimicrobial agents.[15]
Workflow for Cytotoxicity Testing
The following diagram outlines the general workflow for assessing the cytotoxicity of the synthesized 2-vinyl-1H-imidazole derivatives.
Caption: A workflow for evaluating the cytotoxicity of antimicrobial compounds.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Mammalian cell line (e.g., HEK293, HaCaT)
-
Complete cell culture medium
-
96-well cell culture plates
-
Synthesized 2-vinyl-1H-imidazole derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
These application notes provide a foundational framework for the systematic evaluation of the antimicrobial activity of novel 2-vinyl-1H-imidazole derivatives. By following these detailed protocols, researchers can generate reliable and reproducible data on the efficacy and preliminary safety of their compounds. The insights gained from these studies will be instrumental in guiding further lead optimization and the development of new and effective antimicrobial agents.
References
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: )
- Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions. (URL: )
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: )
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (URL: )
-
Broth microdilution - Wikipedia. (URL: [Link])
- Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. (URL: )
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Disk diffusion test - Wikipedia. (URL: [Link])
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Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: [Link])
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Broth Microdilution | MI - Microbiology. (URL: [Link])
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Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing - Microbe Notes. (URL: [Link])
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (URL: [Link])
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: )
-
Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin - PMC - PubMed Central. (URL: [Link])
- Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - NIH. (URL: )
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Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. (URL: [Link])
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Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC. (URL: [Link])
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(PDF) 2-Nitro-1-vinyl-1H-imidazole - ResearchGate. (URL: [Link])
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2-Nitro-1-vinyl-1H-imidazole - MDPI. (URL: [Link])
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Synthesis and biological activity of some vinyl-substituted 2-nitroimidazoles - PubMed. (URL: [Link])
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Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview - YouTube. (URL: [Link])
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The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - Frontiers. (URL: [Link])
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Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines | ACS Omega. (URL: [Link])
-
Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - MDPI. (URL: [Link])
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The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - PMC. (URL: [Link])
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Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (URL: [Link])
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Imidazole synthesis - Organic Chemistry Portal. (URL: [Link])
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Antimicrobial activity of imidazole derivatives represented by % inhibition against different microbial species. - ResearchGate. (URL: [Link])
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The Coordination Chemistry of 2-Vinyl-1H-imidazole: A Ligand of Versatility and Potential
Introduction: Unveiling the Potential of 2-Vinyl-1H-imidazole
In the vast landscape of coordination chemistry, the design and synthesis of ligands are paramount to the development of novel metal complexes with tailored properties. Among the myriad of organic molecules utilized as ligands, imidazole and its derivatives hold a special place due to their prevalence in biological systems and their versatile coordination capabilities. This application note focuses on a particularly intriguing, yet relatively underexplored, member of this family: 2-Vinyl-1H-imidazole (2-Vim).
2-Vinyl-1H-imidazole is a bifunctional molecule possessing two potential coordination sites: the sp²-hybridized nitrogen atom of the imidazole ring (N1 or N3, depending on the tautomeric form) and the vinyl group (-CH=CH₂). This dual functionality imparts a rich and adaptable coordination chemistry, allowing it to act as a monodentate, bidentate, or bridging ligand. The interplay between the aromatic imidazole ring and the reactive vinyl group opens up avenues for the synthesis of a diverse array of coordination compounds, from discrete mononuclear complexes to intricate metal-organic frameworks (MOFs) and functional polymers.
This guide provides an in-depth exploration of 2-Vim as a ligand, offering detailed protocols for the synthesis and characterization of its metal complexes, and a comprehensive overview of its current and potential applications in catalysis, bioinorganic chemistry, and materials science. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to harness the unique properties of this versatile ligand.
Part 1: The Coordination Chemistry of 2-Vinyl-1H-imidazole
The coordination behavior of 2-Vim is dictated by a delicate balance of factors including the nature of the metal ion, the reaction conditions (e.g., pH, solvent), and the presence of other coordinating or counter-ions. The two primary coordination modes are through the imidazole nitrogen and the vinyl group.
Coordination via the Imidazole Nitrogen
The most common mode of coordination for 2-Vim is through the lone pair of electrons on the unprotonated nitrogen atom of the imidazole ring. This interaction is analogous to that of other simple imidazole ligands. The imidazole ring is a good σ-donor, forming stable complexes with a wide range of transition metals, including copper, nickel, cobalt, and zinc.
-
Monodentate Coordination: In the presence of other ligands or in excess, 2-Vim can act as a monodentate ligand, coordinating to the metal center solely through the imidazole nitrogen. This leaves the vinyl group available for subsequent reactions, such as polymerization or post-synthesis modification.
-
Bridging Coordination: The imidazole ring of 2-Vim can also bridge two metal centers, with each of the nitrogen atoms coordinating to a different metal ion. This can lead to the formation of polynuclear complexes or coordination polymers.
Coordination involving the Vinyl Group
The vinyl group of 2-Vim can also participate in coordination to a metal center, typically through a π-interaction. This mode of coordination is more common with electron-rich, soft metals such as platinum(II) and palladium(II). The coordination of the vinyl group can occur in a side-on (η²) fashion.
-
Chelating Coordination: In some instances, 2-Vim can act as a bidentate chelating ligand, coordinating to a single metal center through both the imidazole nitrogen and the vinyl group. This results in the formation of a stable five-membered chelate ring.
Factors Influencing Coordination Mode
The preferred coordination mode of 2-Vim is highly dependent on the experimental conditions. For instance, in acidic media, the imidazole nitrogen is likely to be protonated, which can favor coordination through the vinyl group. The choice of metal precursor and solvent also plays a crucial role in determining the final structure of the complex.
Caption: General workflow for the synthesis of a Cu(II)-2-Vim complex.
Characterization of the Coordination Complex
A thorough characterization of the synthesized complex is essential to confirm its identity, purity, and structure. The following techniques are commonly employed:
2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify the coordination of 2-Vim to the metal center.
-
Procedure: Record the FT-IR spectra of the free 2-Vim ligand and the synthesized copper(II) complex.
-
Expected Observations:
-
A shift in the vibrational frequency of the C=N stretching band of the imidazole ring upon coordination to the copper ion.
-
The appearance of new bands in the far-IR region corresponding to the Cu-N stretching vibrations.
-
Changes in the vibrational modes of the vinyl group may also be observed if it is involved in coordination.
-
2.2.2. UV-Visible Spectroscopy:
-
Objective: To study the electronic transitions and coordination geometry of the copper(II) complex.
-
Procedure: Record the UV-Vis spectrum of the complex dissolved in a suitable solvent (e.g., DMF or DMSO).
-
Expected Observations: The appearance of a broad d-d transition band in the visible region, which is characteristic of octahedral or distorted octahedral Cu(II) complexes.
2.2.3. Elemental Analysis (CHN):
-
Objective: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.
-
Procedure: Submit a sample of the dried complex for CHN analysis.
-
Expected Results: The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the proposed formula [Cu(C₅H₆N₂)₄Cl₂].
Table 1: Representative Spectroscopic Data for Imidazole-based Ligands and their Copper(II) Complexes
| Compound/Complex | Key FT-IR Bands (cm⁻¹) | UV-Vis λₘₐₓ (nm) |
| Imidazole (free ligand) | ~1580 (C=N stretch) | - |
| [Cu(Imidazole)₄]²⁺ | ~1595 (C=N stretch, shifted) | ~600-650 (d-d transition) |
| 2-Vinyl-1H-imidazole (expected) | ~1640 (C=C stretch), ~1570 (C=N stretch) | - |
| [Cu(2-Vim)₄Cl₂] (expected) | Shift in C=N stretch, new Cu-N bands | ~650-750 (d-d transition) |
Part 3: Applications of 2-Vinyl-1H-imidazole Coordination Compounds
The unique structural features of 2-Vim make its metal complexes promising candidates for a wide range of applications.
Catalysis
Metal complexes of imidazole derivatives are known to be effective catalysts for various organic transformations. The presence of both a coordinating nitrogen atom and a polymerizable vinyl group in 2-Vim offers exciting possibilities for the development of both homogeneous and heterogeneous catalysts.
-
Homogeneous Catalysis: Discrete metal complexes of 2-Vim can be utilized as catalysts in solution-phase reactions. For instance, copper(II) complexes with imidazole-containing ligands have shown catalytic activity in oxidation reactions.
-
Heterogeneous Catalysis: The vinyl group of 2-Vim can be polymerized to create cross-linked polymer networks. When metal ions are coordinated to the imidazole moieties within these polymers, the resulting materials can serve as robust and recyclable heterogeneous catalysts. These polymer-supported catalysts have been explored for applications in hydrogenation and oxidation reactions.
Bioinorganic Chemistry and Drug Development
The imidazole ring is a key component of many biological molecules, most notably the amino acid histidine, which plays a crucial role in the active sites of many metalloenzymes. This biological relevance makes imidazole-based metal complexes attractive targets for the development of new therapeutic agents.
-
Antimicrobial and Anticancer Agents: A number of metal complexes containing imidazole derivatives have demonstrated significant antimicrobial and anticancer activities. The coordination of the metal ion can enhance the biological activity of the parent imidazole ligand. For example, nitro-substituted vinylimidazole derivatives have shown promising antiparasitic activity. [1]* Enzyme Mimics: The ability of 2-Vim to coordinate to metal ions in a manner similar to histidine residues makes its complexes potential structural and functional mimics of metalloenzyme active sites.
Materials Science
The polymerizable nature of 2-Vim opens up a vast array of possibilities in materials science.
-
Metal-Organic Frameworks (MOFs): 2-Vim can be used as a linker in the synthesis of MOFs. The imidazole nitrogen can coordinate to metal nodes, while the vinyl groups can be used for post-synthetic modification of the framework, introducing new functionalities or for creating polymer composites.
-
Functional Polymers and Gels: Coordination of metal ions to poly(2-vinylimidazole) can lead to the formation of cross-linked gels with interesting properties. These materials can be responsive to stimuli such as pH and temperature and have potential applications in drug delivery, sensing, and water purification.
Caption: Key application areas for 2-Vinyl-1H-imidazole metal complexes.
Conclusion
2-Vinyl-1H-imidazole is a ligand with significant untapped potential in coordination chemistry. Its ability to coordinate through both the imidazole nitrogen and the vinyl group, combined with its polymerizability, makes it a versatile building block for the creation of a wide range of functional coordination compounds. The detailed protocols and application overviews provided in this guide are intended to equip researchers with the foundational knowledge required to explore and exploit the unique properties of 2-Vim and its metal complexes. As the demand for novel catalysts, therapeutics, and advanced materials continues to grow, it is anticipated that 2-Vinyl-1H-imidazole will emerge as a key player in the development of next-generation coordination chemistry-based technologies.
References
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Maru, M., & Shah, M. K. (2012). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles: Synthesis and characterization. Journal of Chemical and Pharmaceutical Research, 4(3), 1638-1643. [Link]
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Ward, H. A., Musa, T. M., & Nasif, Z. N. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Al-Mustansiriyah Journal of Science, 33(2), 31-38. [Link]
-
Anastasiadi, F. T., & Raptopoulou, C. P. (2022). Synthesis, structural and magnetic characterization of a copper(II) complex of 2,6-di(1H-imidazol-2-yl)pyridine and its application in copper-mediated polymerization catalysis. ResearchGate. [Link]
-
Anderson, E. B., & Long, T. E. (2010). Imidazole- and imidazolium-containing polymers for biology and material science applications. Polymer, 51(12), 2447-2454. [Link]
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Sucipto, T. H., et al. (2019). Synthesis and Anti-Cancer Activity of Copper(II) Complex with 2, 4, 5-Triphenyl-1H-Imidazole Ligand. Biochemistry and Cellular Archives, 19(Supplement 2), 4839-4843. [Link]
-
Jääskeläinen, S., et al. (2020). Vinylimidazole coordination modes to Pt and Au metal centers. New Journal of Chemistry, 44(30), 12963-12972. [Link]
-
Zhang, Y., et al. (2020). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry, 11(2), 248-256. [Link]
-
Faria, J. V., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1326. [Link]
-
Faria, J. V., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. MDPI. [Link]
Sources
"synthesis of metal complexes with 2-Vinyl-1H-imidazole"
An Application Guide for the Synthesis and Characterization of Metal Complexes with 2-Vinyl-1H-imidazole
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of metal complexes featuring the 2-Vinyl-1H-imidazole ligand. 2-Vinyl-1H-imidazole is a versatile heterocyclic ligand capable of coordinating with metal ions through two distinct sites: the lone pair of electrons on the sp² hybridized nitrogen atom of the imidazole ring and the π-system of the vinyl group. This dual reactivity allows for the creation of a diverse range of metal complexes with tunable properties. This guide delves into the causality behind experimental choices, offers detailed, self-validating protocols for synthesizing complexes with different coordination modes, and outlines a suite of characterization techniques to verify their structure and purity.
Introduction: The Versatility of 2-Vinyl-1H-imidazole as a Ligand
Imidazole and its derivatives are fundamental building blocks in coordination chemistry and biology, most notably in the amino acid histidine, which plays a crucial role in the active sites of many metalloenzymes.[1] The 2-Vinyl-1H-imidazole (2-VIm) ligand retains the key coordination features of the imidazole ring while introducing a reactive vinyl group. This unique structure presents two primary coordination sites:
-
N-Coordination: The pyridine-type nitrogen atom (N1) of the imidazole ring possesses a lone pair of electrons, acting as a strong sigma-donor and a Lewis base to coordinate with a metal center. This is the most common binding mode.[2][3]
-
Vinyl (π) Coordination: The C=C double bond of the vinyl group can engage in π-coordination with electron-rich transition metals, forming a side-on (η²) bond. This mode is less common and often requires specific reaction conditions to achieve.[4][5]
The ability to selectively engage one of these sites, or even utilize the vinyl group for post-synthesis polymerization, makes 2-VIm an attractive ligand for designing functional materials. The resulting metal complexes are explored for applications in catalysis, the development of novel metallopolymers, polymer electrolytes for batteries, and as potential therapeutic agents.[2][6][7][8][9]
Foundational Principles of Synthesis
The successful synthesis of a desired 2-VIm metal complex hinges on the deliberate control of several key parameters. The choice of metal, solvent, and reaction conditions dictates the final coordination geometry and can be manipulated to favor one binding mode over the other.
Causality of Reagent and Condition Selection
-
Metal Precursor: The choice of the metal salt (e.g., chlorides, acetates, nitrates) is critical. Anions with low coordinating ability are preferred to avoid competition with the 2-VIm ligand for binding sites on the metal. The metal's electronic configuration and oxidation state will also influence the preferred coordination number and geometry.
-
Solvent System: The solvent plays a pivotal role in both solubilizing the reactants and influencing the reaction pathway.
-
Aprotic Solvents (e.g., Tetrahydrofuran (THF), Acetonitrile): These are often used to prevent the protonation of the imidazole ring, thereby favoring the standard N-coordination.
-
Protic Solvents (e.g., Water, Ethanol): While common, these can lead to competitive coordination or solvolysis. In aqueous solutions, pH becomes a critical variable.
-
-
Stoichiometry: The molar ratio of ligand to metal is fundamental in determining the structure of the resulting complex. Ratios of 2:1 or 4:1 (ligand:metal) are common for forming tetrahedral or square planar/octahedral complexes, respectively.[10][11]
-
pH Control: The basicity of the imidazole nitrogen (pKa of the conjugate acid is ~7) means that pH is a powerful tool.[1]
-
Neutral to Basic Conditions: Favor deprotonation and coordination through the imidazole nitrogen.
-
Acidic Conditions: Can lead to the protonation of the imidazole nitrogen, blocking it from coordination. This strategy can be intentionally employed to promote the less-favored coordination of the vinyl group to the metal center, as demonstrated in the synthesis of a platinum complex.[4][5]
-
-
Temperature and Reaction Time: These parameters are optimized to ensure the reaction goes to completion without causing decomposition of the reactants or the final product. Many coordination reactions are performed at room temperature or with gentle heating under reflux.
Experimental Protocols
The following protocols provide step-by-step methodologies for synthesizing two distinct types of 2-VIm complexes, showcasing the different coordination modes.
Protocol 1: Synthesis of a Nitrogen-Coordinated Complex: Dichlorobis(2-Vinyl-1H-imidazole)Cobalt(II)
This protocol describes a standard method to achieve N-coordination, the most common binding mode for imidazole-type ligands.
Principle: The lone electron pair on the N1 nitrogen of the 2-VIm ligand will displace weakly coordinating ligands (e.g., water from a hydrated metal salt) to form a stable M-N coordinate bond. A 2:1 ligand-to-metal ratio is used to form a tetrahedral complex.
Materials and Reagents:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
2-Vinyl-1H-imidazole (2-VIm)
-
Ethanol (absolute)
-
Diethyl ether
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Büchner funnel and filter paper
Step-by-Step Procedure:
-
Preparation of Metal Salt Solution: In a 100 mL Schlenk flask, dissolve 1.19 g (5.0 mmol) of CoCl₂·6H₂O in 20 mL of absolute ethanol. Stir until the salt is fully dissolved, resulting in a pink solution.
-
Preparation of Ligand Solution: In a separate beaker, dissolve 0.94 g (10.0 mmol) of 2-Vinyl-1H-imidazole in 15 mL of absolute ethanol.
-
Reaction: Slowly add the ligand solution to the stirred metal salt solution at room temperature under an inert atmosphere.
-
Complex Formation: Upon addition of the ligand, a deep blue precipitate should form immediately. Continue stirring the reaction mixture at room temperature for 4 hours to ensure the reaction is complete.
-
Isolation of Product: Isolate the blue precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the product on the filter with two small portions (10 mL each) of cold ethanol, followed by two portions (15 mL each) of diethyl ether to remove any unreacted starting materials and to facilitate drying.
-
Drying: Dry the final product under vacuum for several hours. The expected product is a fine blue powder.
Protocol 2: Synthesis of a Vinyl-Coordinated Complex: Trichloro(2-Vinyl-1H-imidazolium)Platinum(II)
This protocol is adapted from methodologies designed to favor coordination through the vinyl group by blocking the primary nitrogen site via protonation.[4][5]
Principle: By conducting the reaction in an acidic medium, the imidazole nitrogen becomes protonated, forming an imidazolium cation. This positively charged site is no longer a suitable electron donor. The less-favored, electron-rich vinyl group is then able to coordinate in a side-on fashion to the platinum metal center.
Materials and Reagents:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
2-Vinyl-1H-imidazole (2-VIm)
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Stir plate and stir bar
-
Small beaker or flask
-
Ice bath
-
Sintered glass funnel
Step-by-Step Procedure:
-
Preparation of Platinum Salt Solution: Dissolve 0.415 g (1.0 mmol) of K₂PtCl₄ in 10 mL of deionized water in a 50 mL beaker. The solution will be reddish-orange.
-
Ligand Protonation: In a separate small vial, dissolve 0.094 g (1.0 mmol) of 2-Vinyl-1H-imidazole in 5 mL of 1 M HCl. This ensures the ligand is in its protonated (imidazolium) form.
-
Reaction: Slowly add the acidic ligand solution to the stirred K₂PtCl₄ solution at room temperature.
-
Crystallization: Allow the reaction mixture to stir for 1 hour, then let it stand undisturbed at 4°C for 24-48 hours. Slow evaporation may also aid in crystallization.
-
Isolation of Product: Collect the resulting pale-yellow crystalline product by vacuum filtration through a sintered glass funnel.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold water to remove residual KCl and unreacted starting materials.
-
Drying: Dry the product in a desiccator over silica gel.
Workflow and Characterization
Confirming the identity and structure of the synthesized complexes is a critical step. A multi-technique approach is necessary to provide unambiguous evidence of coordination, stoichiometry, and geometry.
General Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of 2-VIm metal complexes.
Caption: Workflow for Synthesis and Characterization.
Key Characterization Techniques
The table below summarizes the key analytical techniques and the expected observations for confirming the synthesis of 2-VIm metal complexes.
| Technique | Purpose | Expected Observations for N-Coordination (Protocol 1) | Expected Observations for Vinyl-Coordination (Protocol 2) |
| FT-IR Spectroscopy | Identify functional group coordination | Shift of the imidazole C=N stretching vibration (around 1500-1650 cm⁻¹) to a different frequency.[12] Appearance of a new band in the far-IR region (200-500 cm⁻¹) corresponding to the M-N bond vibration.[13] | Imidazole ring vibrations will be largely unchanged. A slight decrease in the C=C vinyl stretching frequency (~1640 cm⁻¹) may be observed. A new M-C (vinyl) band may appear in the far-IR. |
| ¹H NMR Spectroscopy | Determine the coordination site | Significant downfield or upfield shifts of the imidazole ring protons upon coordination. Vinyl proton signals will show minimal shifts.[4][10] | Significant shifts in the vinyl proton signals due to interaction with the metal. Imidazole proton signals will resemble those of the protonated free ligand.[4] |
| Elemental Analysis | Confirm stoichiometry | The experimentally determined percentages of C, H, and N will match the calculated values for the proposed formula, e.g., Co(C₅H₆N₂)₂Cl₂.[14] | The experimental percentages of C, H, and N will match the calculated values for the proposed formula, e.g., [PtCl₃(C₅H₇N₂)]. |
| UV-Vis Spectroscopy | Probe the metal's electronic environment | Appearance of new d-d transition bands characteristic of the metal ion in its specific coordination geometry (e.g., tetrahedral Co(II)).[13] | Appearance of ligand-to-metal charge transfer (LMCT) bands, often at higher energy than d-d transitions. |
| Molar Conductivity | Determine electrolytic nature | Low molar conductivity values in a non-coordinating solvent (e.g., DMF or DMSO), indicating a non-electrolyte complex.[10][15] | Molar conductivity consistent with a 1:1 electrolyte, as the complex is ionic: [PtCl₃(C₅H₆N₂-H)]⁺ and Cl⁻ (if dissolved from K₂PtCl₄ in HCl). |
| X-ray Crystallography | Provide definitive 3D structure | Unambiguously shows the bond between the metal center and the N1 nitrogen of the imidazole ring. Provides precise bond lengths and angles.[4][5] | Unambiguously shows the side-on (η²) coordination of the vinyl group to the metal center.[4][5] |
Visualizing Coordination Modes
The dual reactivity of 2-Vinyl-1H-imidazole leads to distinct structural outcomes, as illustrated below.
Caption: Coordination modes of 2-Vinyl-1H-imidazole.
Applications and Future Perspectives
The metal complexes of 2-VIm are more than academic curiosities; they are precursors to advanced functional materials.
-
Metallopolymers: The uncoordinated vinyl group remains available for polymerization (e.g., free-radical polymerization), leading to the formation of polymers with metal centers integrated into each monomer unit.[2] These materials are investigated for:
-
Catalysis: Where the polymer backbone provides a stable support for catalytically active metal centers.[8][9]
-
Ion Conduction: Poly(vinylimidazole) complexed with salts like Ca(TFSI)₂ have shown promise as polymer electrolytes for next-generation batteries.[2][16]
-
Heavy Metal Sequestration: The chelating ability of the imidazole rings can be used for water purification.[8][9]
-
-
Bioinorganic Chemistry: Building on the known anticancer and antimicrobial activities of other transition metal-imidazole complexes, 2-VIm complexes are being explored as potential therapeutic agents.[7][13][17] The ability to tune the lipophilicity and geometry of the complex by modifying the metal and other ligands is a key strategy in medicinal inorganic chemistry.
The ongoing exploration of 2-Vinyl-1H-imidazole and its isomers will continue to yield novel complexes with tailored electronic, magnetic, and reactive properties, paving the way for new discoveries in materials science and drug development.
References
-
Jääskeläinen, S., Koshevoy, I. O., Suvanto, S., Ryhänen, T., & Hirva, P. (2020). Vinylimidazole coordination modes to Pt and Au metal centers. New Journal of Chemistry, 44(31), 13377-13385. [Link]
-
ResearchGate. (n.d.). Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm). [Link]
-
Jääskeläinen, S., et al. (2020). Vinylimidazole coordination modes to Pt and Au metal centers. RSC Publishing. [Link]
-
Schaefer, J. L., et al. (2022). Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries. ACS Applied Polymer Materials, 4(10), 7346–7355. [Link]
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Tran, T. T. H., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. RSC Advances, 12(42), 27325-27339. [Link]
-
Medhi, C., et al. (2020). Co-Ordination Ability of Vinylimidazole(Vim), Imidazole(Im), Indazole(In), Ammonia(NH3) and Dimethyl Sulphoxide (DMSO) Ligands in Ruthenium Complexes. Oriental Journal of Chemistry, 36(6), 1134-1142. [Link]
-
Gorjian, H., Fahim, H., & Ghaffari Khaligh, N. (2021). Poly(N-vinylimidazole): a biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous. Turkish Journal of Chemistry, 45(5), 1494-1506. [Link]
-
Gorjian, H., Fahim, H., & Ghaffari Khaligh, N. (2021). Poly(N-vinylimidazole): A biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous catalyst for the mechanochemical synthesis of oximes. Turkish Journal of Chemistry, 45(5), 1494-1506. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles: Synthesis and characterization. [Link]
-
The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. (2024). Biointerface Research in Applied Chemistry, 15(2), 1638-1643. [Link]
-
Medhi, C., et al. (2020). Co-ordination ability of Vinyl Imidazole(VIm), Imidazole(Im), Indazole(In), Ammonia(NH) and Dimethyl sulphoxide (DMSO) Ligands. ResearchGate. [Link]
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ResearchGate. (n.d.). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles: Synthesis and characterization. [Link]
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Garnovskii, D. A., et al. (2005). Metal complexes with N-alkenylimidazoles: Synthesis, structures, and biological activity. Russian Chemical Reviews, 74(4), 339-353. [Link]
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Zhang, Y., et al. (2023). Cross-Linked Polyvinylimidazole Complexed with Heteropolyacid Clusters for Deep Oxidative Desulfurization. Catalysts, 13(9), 1284. [Link]
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Application Notes and Protocols for the Use of 2-Vinyl-1H-imidazole in the Development of Anti-Parasitic Agents
Introduction: A Versatile Scaffold for Combating Neglected Diseases
Parasitic diseases, including Chagas disease, leishmaniasis, and malaria, continue to impose a staggering burden on global health, primarily affecting underserved populations in tropical and subtropical regions. The existing therapeutic arsenal is plagued by limitations such as severe toxicity, declining efficacy due to emerging drug resistance, and challenging treatment regimens. This reality underscores the urgent need for innovative drug discovery programs centered on novel chemical scaffolds.[1][2][3]
The imidazole nucleus is a "privileged" heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[4][5][6] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for the development of antimicrobial, antifungal, and anti-parasitic agents.[5][6] Within this class, 2-vinyl-1H-imidazole emerges as a particularly attractive starting point. The vinyl group serves as a versatile chemical handle, enabling rapid diversification through a variety of established coupling reactions. This allows for the systematic exploration of chemical space to optimize potency and selectivity, a cornerstone of modern drug development.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 2-vinyl-1H-imidazole for the discovery of new anti-parasitic agents. We will detail synthetic methodologies, provide step-by-step protocols for in vitro screening, delve into the investigation of the mechanism of action, and outline a framework for in vivo efficacy studies.
Part 1: Synthesis and Derivatization of the 2-Vinyl-1H-imidazole Scaffold
The strategic value of 2-vinyl-1H-imidazole lies in its synthetic accessibility and the reactivity of its vinyl moiety, which allows for the creation of diverse compound libraries. The nitro-activated variant, 2-nitro-1-vinyl-1H-imidazole, has shown particular promise against Trypanosoma cruzi, the causative agent of Chagas disease.[7][8]
Protocol 1.1: Synthesis of 2-Nitro-1-vinyl-1H-imidazole
This protocol is adapted from a reported efficient methodology for the synthesis of 2-nitro-1-vinyl-1H-imidazole, a key precursor for anti-parasitic drug development.[7][8][9] The reaction proceeds via an initial alkylation of 2-nitroimidazole followed by an in-situ elimination reaction.
Experimental Rationale: The use of 1,2-dibromoethane serves as a two-carbon linker. The first step is a nucleophilic substitution where the imidazole nitrogen attacks one of the electrophilic carbons of 1,2-dibromoethane. The subsequent elimination of HBr is facilitated by a base (potassium carbonate), which is a cost-effective and moderately strong base suitable for this transformation, to form the vinyl group. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve the starting materials.
Materials:
-
2-Nitroimidazole (Azomycin)
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Step-by-Step Procedure:
-
To a solution of 2-nitroimidazole (1.0 eq) in anhydrous DCM, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add 1,2-dibromoethane (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approx. 40°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with additional DCM.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield 2-nitro-1-vinyl-1H-imidazole as a pure solid.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Summary: Representative 2-Vinyl-1H-imidazole Derivatives
The true power of the 2-vinyl-1H-imidazole scaffold is realized through its derivatization. The vinyl group is amenable to various synthetic transformations, allowing for the creation of a library of analogues for Structure-Activity Relationship (SAR) studies.
| Compound ID | Structure | Modification | Key Application |
| VNI-001 | 2-nitro-1-vinyl-1H-imidazole | Nitro substitution | Anti-Trypanosoma cruzi agent[7][8] |
| VNI-002 | Generic structure with R group on vinyl | Heck Coupling | Broad anti-parasitic screening |
| VNI-003 | Generic structure with R group on vinyl | Michael Addition | Targeting specific parasite enzymes |
Part 2: In Vitro Anti-Parasitic Activity and Cytotoxicity Screening
A critical early step in drug discovery is to determine a compound's potency against the target parasite and its toxicity towards mammalian cells. The ratio of these two values provides the Selectivity Index (SI), a key indicator of a compound's therapeutic potential.
Protocol 2.1: Anti-Trypanosomal Activity Assay against Trypanosoma cruzi Epimastigotes
This protocol uses a resazurin-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the replicative, non-infective epimastigote stage of T. cruzi.
Experimental Rationale: Resazurin (a blue, non-fluorescent dye) is reduced to the pink, highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is directly proportional to the number of viable parasites. This method is sensitive, reproducible, and well-suited for high-throughput screening. Benznidazole is used as a positive control as it is a current clinical drug for Chagas disease.[1][2]
Materials:
-
T. cruzi epimastigotes (e.g., Tulahuen strain)
-
Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Resazurin sodium salt solution (0.5 mM in PBS)
-
Test compounds and Benznidazole (dissolved in DMSO)
-
96-well flat-bottom microplates (black, clear bottom for fluorescence reading)
-
Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)
Step-by-Step Procedure:
-
Culture T. cruzi epimastigotes in LIT medium at 28°C until they reach the late logarithmic growth phase.
-
Adjust the parasite concentration to 1 x 10⁷ parasites/mL in fresh LIT medium.
-
Prepare serial dilutions of the test compounds and Benznidazole in LIT medium in a separate 96-well plate. The final DMSO concentration should not exceed 0.5%.
-
In the assay plate, add 100 µL of the parasite suspension to each well.
-
Transfer 100 µL of the compound dilutions to the corresponding wells of the assay plate. Include wells with parasites and 0.5% DMSO as a negative control (100% viability) and wells with medium only as a blank.
-
Incubate the plate at 28°C for 72 hours.
-
Add 20 µL of the resazurin solution to each well and incubate for an additional 4-6 hours at 28°C.
-
Measure the fluorescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration relative to the negative control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2.2: Mammalian Cell Cytotoxicity Assay
This protocol determines the half-maximal cytotoxic concentration (CC₅₀) of the test compounds against a mammalian cell line (e.g., L929 murine fibroblasts) to assess selectivity.
Experimental Rationale: This assay operates on the same principle as the anti-parasitic assay, using resazurin to measure the viability of mammalian cells. This allows for a direct comparison of the compound's effect on the parasite versus a host cell model. A high CC₅₀ value is desirable.[6][10][11]
Materials:
-
L929 murine fibroblast cell line
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds (dissolved in DMSO)
-
Resazurin solution (0.5 mM in PBS)
-
96-well flat-bottom microplates (clear)
-
Fluorescence plate reader
Step-by-Step Procedure:
-
Seed the 96-well plates with L929 cells at a density of 5 x 10⁴ cells/well in 100 µL of DMEM and incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell adhesion.
-
Prepare serial dilutions of the test compounds in DMEM.
-
After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells with cells and 0.5% DMSO as a negative control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 10 µL of the resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence.
-
Calculate the CC₅₀ value similarly to the IC₅₀ calculation.
Data Summary: In Vitro Screening Results
The ultimate goal of this initial screening phase is to identify compounds with high potency against the parasite and low toxicity to mammalian cells, as reflected by a high Selectivity Index (SI = CC₅₀ / IC₅₀).
| Compound ID | IC₅₀ against T. cruzi (µM)[7][8] | CC₅₀ against L929 cells (µM)[7][8] | Selectivity Index (SI) |
| 2-nitro-1-vinyl-1H-imidazole | 4.8 | >500 | >104 |
| Benznidazole (Reference) | ~30[1][2] | >300[1] | >10 |
| Hypothetical Derivative A | 2.5 | >500 | >200 |
| Hypothetical Derivative B | 15.2 | 150 | 9.9 |
Data for 2-nitro-1-vinyl-1H-imidazole is based on published results.[7][8] Hypothetical data is included for illustrative purposes.
Part 3: Investigating the Mechanism of Action
Understanding how a compound kills a parasite is crucial for its further development. For many imidazole-based compounds, particularly nitroimidazoles, the mechanism of action is believed to involve the generation of oxidative stress within the parasite.[12]
Mechanistic Hypothesis: In anaerobic or microaerophilic parasites like Trypanosoma, nitro-aromatic compounds can undergo bioreductive activation by parasite-specific nitroreductases. This process generates reactive nitrogen species (RNS) and reactive oxygen species (ROS), which are highly damaging to cellular components, leading to lipid peroxidation, DNA damage, and ultimately, parasite death.[13]
Caption: Proposed mechanism of action for 2-nitro-vinyl-imidazole.
Protocol 3.1: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to quantify intracellular ROS levels in parasites following treatment with a test compound.
Experimental Rationale: H₂DCFDA is non-fluorescent but is deacetylated by intracellular esterases to H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The increase in fluorescence is a direct measure of intracellular ROS production.
Materials:
-
T. cruzi epimastigotes
-
H₂DCFDA dye (5 mM stock in DMSO)
-
Test compound and positive control (e.g., H₂O₂)
-
PBS
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
Step-by-Step Procedure:
-
Harvest late-log phase epimastigotes, wash twice with PBS, and resuspend in PBS at a density of 2 x 10⁷ parasites/mL.
-
Add 100 µL of the parasite suspension to each well of the 96-well plate.
-
Load the cells with H₂DCFDA by adding the dye to a final concentration of 10 µM. Incubate for 30 minutes at 28°C in the dark.
-
Wash the parasites twice with PBS to remove excess dye and resuspend in fresh PBS.
-
Add the test compound at various concentrations (e.g., 1x and 5x the IC₅₀). Use H₂O₂ (e.g., 100 µM) as a positive control and untreated cells as a negative control.
-
Immediately measure the fluorescence at time zero and then at regular intervals (e.g., every 15 minutes for 2 hours) at 28°C.
-
Plot the fluorescence intensity over time to determine the rate of ROS production.
Part 4: Framework for In Vivo Efficacy Assessment
Promising candidates from in vitro studies must be evaluated in an animal model of infection to assess their efficacy in a complex biological system.[14][15][16]
Protocol 4.1: Murine Model of Acute Trypanosoma cruzi Infection
This protocol provides a general framework for evaluating the efficacy of a 2-vinyl-1H-imidazole derivative in a mouse model of acute Chagas disease. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Experimental Rationale: The BALB/c mouse is a commonly used and well-characterized model for T. cruzi infection. Monitoring parasitemia (the number of parasites in the blood) is a direct measure of the compound's ability to control the infection. Survival is the ultimate endpoint for efficacy.
Caption: General workflow for in vivo efficacy testing.
Step-by-Step Outline:
-
Animal Acclimatization: Acclimatize male BALB/c mice (6-8 weeks old) for at least one week before the experiment.
-
Infection: Infect mice intraperitoneally (i.p.) with 1 x 10⁴ blood-form trypomastigotes of a virulent T. cruzi strain.
-
Group Allocation: Randomly divide the mice into treatment groups (n=5-10 per group):
-
Group 1: Vehicle control (e.g., saline with 5% DMSO).
-
Group 2: Test compound (e.g., at 10, 25, 50 mg/kg/day), administered orally (p.o.) or i.p.
-
Group 3: Reference drug (e.g., Benznidazole at 50 mg/kg/day, p.o.).
-
-
Treatment: Begin treatment 24-48 hours post-infection and continue for a defined period (e.g., 10-20 consecutive days).
-
Monitoring:
-
Parasitemia: Starting from day 5 post-infection, collect a small volume of blood from the tail vein every 2-3 days and count the number of parasites using a Neubauer chamber.
-
Survival: Monitor the animals daily for clinical signs of disease and record mortality.
-
-
Data Analysis: Compare the parasitemia levels and survival curves between the treated and vehicle control groups.
Data Summary: Hypothetical In Vivo Efficacy
| Treatment Group | Dose (mg/kg/day) | Peak Parasitemia Reduction (%) | Mean Survival (Days) |
| Vehicle Control | - | 0 | 15 |
| Test Compound | 25 | 85 | >30 (100% survival) |
| Benznidazole | 50 | 95 | >30 (100% survival) |
Conclusion and Future Directions
The 2-vinyl-1H-imidazole scaffold represents a promising starting point for the development of novel anti-parasitic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and initial findings, particularly for nitro-substituted derivatives, demonstrate potent and selective activity against parasites like Trypanosoma cruzi. The protocols outlined in this guide provide a robust framework for synthesizing, screening, and evaluating these compounds.
Future work should focus on comprehensive Structure-Activity Relationship (SAR) studies to optimize the scaffold for improved potency and reduced toxicity. Advanced studies should also include screening against other parasites, investigating different potential mechanisms of action, and performing detailed ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess the drug-like properties of the most promising candidates. Through such a systematic and rigorous approach, the potential of 2-vinyl-1H-imidazole derivatives to yield a new generation of anti-parasitic drugs can be fully realized.
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De Vita, D., et al. (2016). In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51. European Journal of Medicinal Chemistry, 113, 28-33. [Link]
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Aderounmu, O. A., et al. (2023). Elucidation of the anti-plasmodial activity of novel imidazole and oxazole compounds through computational and in vivo experimental approaches. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
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Arba, M., et al. (2022). Synthesis and Docking Study of 2–Aryl-4,5-diphenyl-1H-imidazole Derivatives as Lead Compounds for Antimalarial Agent. Indonesian Journal of Chemistry. [Link]
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Wang, X., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1149. [Link]
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Das, S., et al. (2023). Indolylmaleimide derivatives as a new class of anti-leishmanial agents: synthesis and biological evaluation. RSC Medicinal Chemistry. [Link]
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El-Gokha, A. A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of the Iranian Chemical Society, 19(4), 1369-1383. [Link]
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Quiroga, J., et al. (2012). In vitro Leishmanicidal and Trypanosomicidal Properties of Imidazole-Containing Azine and Benzoazine Derivatives. Archiv der Pharmazie, 345(7), 533-539. [Link]
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Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Vinyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the synthesis and cross-coupling of 2-vinyl-1H-imidazole, a versatile building block in medicinal chemistry. The protocols and insights are designed to be a practical resource for researchers engaged in the synthesis of novel molecular entities for drug discovery and development.
Introduction: The Strategic Importance of the 2-Vinyl-1H-imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding make it an excellent pharmacophore for interacting with biological targets such as enzymes and receptors.[1][2][3] The introduction of a vinyl group at the 2-position of the imidazole ring creates a valuable handle for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. These transformations allow for the facile construction of carbon-carbon bonds, enabling the synthesis of complex molecules with diverse biological activities, including potential anticancer and kinase inhibitory properties.[1][4][5][6]
This document provides detailed protocols for the synthesis of 2-vinyl-1H-imidazole, its N-protection, and its subsequent use in key cross-coupling reactions. The causality behind experimental choices, troubleshooting guidance, and the importance of reaction parameters are discussed to ensure robust and reproducible results.
Synthesis of the Core Building Block: 2-Vinyl-1H-imidazole
A reliable supply of the starting material is paramount. While various substituted vinyl-imidazoles can be synthesized, a common route to the parent 2-vinyl-1H-imidazole involves a Wittig reaction on an N-protected imidazole-2-carbaldehyde.
Protocol 1: Synthesis of N-Trityl-1H-imidazole-2-carbaldehyde
The imidazole nitrogen must be protected prior to the Wittig reaction. The trityl (triphenylmethyl, Tr) group is a suitable choice due to its steric bulk, which can also influence the regioselectivity of subsequent reactions.
Materials:
-
Imidazole-2-carbaldehyde
-
Trityl chloride (TrCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of imidazole-2-carbaldehyde (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-trityl-1H-imidazole-2-carbaldehyde.
Protocol 2: Wittig Reaction for the Synthesis of N-Trityl-2-vinyl-1H-imidazole
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[4][7]
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
N-Trityl-1H-imidazole-2-carbaldehyde
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add n-butyllithium (1.1 eq) dropwise. The solution will typically turn a characteristic deep yellow or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of N-trityl-1H-imidazole-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield N-trityl-2-vinyl-1H-imidazole.
N-Protection Strategies for Cross-Coupling Reactions
The acidic N-H proton of the imidazole ring can interfere with many transition metal-catalyzed reactions. Therefore, protection of the imidazole nitrogen is crucial for successful and high-yielding cross-coupling. The choice of protecting group is critical and depends on the specific reaction conditions and the desired final product.
-
Boc (tert-Butoxycarbonyl): The Boc group is a widely used protecting group that can be introduced by reacting the imidazole with di-tert-butyl dicarbonate ((Boc)₂O).[8] It is generally stable to a range of reaction conditions but can be removed under acidic conditions or with sodium borohydride in ethanol.[7][9]
-
Trityl (Tr): As used in the synthesis of the vinyl imidazole, the bulky trityl group can offer steric hindrance that may influence regioselectivity. It is typically removed under acidic conditions.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): The SEM group is stable to a wide range of conditions and is typically cleaved by fluoride ion sources.
-
Tosyl (Ts): A tosyl group is a robust protecting group, stable to a wide range of conditions. An example of its use is in the oxidative Heck reaction.[10]
Protocol 3: N-Boc Protection of 2-Vinyl-1H-imidazole
Materials:
-
2-Vinyl-1H-imidazole (synthesized and deprotected from the trityl-protected precursor)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Acetonitrile
Procedure:
-
Dissolve 2-vinyl-1H-imidazole (1.0 eq) in acetonitrile.
-
Add triethylamine (1.2 eq) followed by di-tert-butyl dicarbonate (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain N-Boc-2-vinyl-1H-imidazole.[8]
Palladium-Catalyzed Cross-Coupling Reactions
The N-protected 2-vinyl-1H-imidazole is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The following protocols provide a starting point for the Suzuki-Miyaura, Heck, and Sonogashira reactions. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organohalide. In this context, the vinyl group of the imidazole acts as the coupling partner.
Workflow for Suzuki-Miyaura Coupling
General Suzuki-Miyaura Coupling Workflow
Materials:
-
N-Boc-2-vinyl-1H-imidazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and water, 4:1)
Procedure:
-
To a reaction vessel, add N-Boc-2-vinyl-1H-imidazole, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
If desired, deprotect the Boc group using standard methods (e.g., trifluoroacetic acid in DCM or NaBH₄ in EtOH).[9][11]
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 82 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | DME/H₂O | 85 | 10 | 78 |
| 4 | 3-Nitrophenylboronic acid | XPhos Pd G3 (2) | K₂CO₃ | THF/H₂O | 80 | 5 | 90 |
Heck Reaction
The Heck reaction couples the vinyl group with an aryl or vinyl halide, offering a direct method for the arylation or vinylation of the 2-vinyl-1H-imidazole.[12]
Catalytic Cycle of the Heck Reaction
Simplified Heck Reaction Catalytic Cycle
Materials:
-
N-Boc-2-vinyl-1H-imidazole (1.2 eq)
-
Iodobenzene (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., tri(o-tolyl)phosphine, 4-10 mol%)
-
Base (e.g., triethylamine, 2.0 eq)
-
Anhydrous solvent (e.g., DMF or NMP)
Procedure:
-
In a reaction flask, combine iodobenzene, palladium(II) acetate, and the phosphine ligand.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, triethylamine, and N-Boc-2-vinyl-1H-imidazole.
-
Heat the mixture to 100-120 °C for 8-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography to obtain the desired 2-styryl-1H-imidazole derivative (after deprotection, if necessary).
Table 2: Representative Heck Coupling Reactions
| Entry | Aryl Halide Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(OAc)₂ (3) | P(o-tol)₃ | Et₃N | DMF | 110 | 12 | 75 |
| 2 | 4-Bromoacetophenone | PdCl₂(PPh₃)₂ (4) | None | K₂CO₃ | DMAc | 120 | 16 | 68 |
| 3 | Phenyl triflate | Pd(OAc)₂ (5) | dppf | K₃PO₄ | Dioxane | 100 | 10 | 72 |
| 4 | 1-Iodonaphthalene | Pd(OAc)₂ (3) | P(o-tol)₃ | Et₃N | NMP | 110 | 14 | 80 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the vinyl group and a terminal alkyne, leading to the synthesis of enyne-substituted imidazoles.[13][14]
Materials:
-
N-Boc-2-vinyl-1H-imidazole (as a vinyl halide precursor, e.g., N-Boc-2-(2-bromovinyl)-1H-imidazole, 1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a degassed solution of the N-Boc-2-(2-bromovinyl)-1H-imidazole and phenylacetylene in the chosen solvent, add the palladium catalyst and copper(I) iodide.
-
Add the amine base and stir the mixture at room temperature to 50 °C for 2-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the metal catalysts.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Deprotect as needed to obtain the final product.
Table 3: Representative Sonogashira Coupling Reactions
| Entry | Alkyne Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (2) | Et₃N | THF | 25 | 4 | 88 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (4) | CuI (2) | i-Pr₂NH | DMF | 40 | 6 | 85 |
| 3 | 1-Hexyne | Pd(OAc)₂ (3) / PPh₃ (6) | CuI (1) | Et₃N | Acetonitrile | 50 | 5 | 79 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (4) | CuI (2) | Et₃N | THF | 25 | 3 | 92 |
Troubleshooting and Mechanistic Considerations
Catalyst and Ligand Choice:
-
Suzuki-Miyaura: Palladium catalysts with phosphine ligands are common. For challenging substrates, bulky, electron-rich ligands like those from the Buchwald family (e.g., SPhos, XPhos) can be beneficial.[15]
-
Heck: The choice of ligand can influence regioselectivity, particularly with electron-rich olefins.[15] In some cases, ligandless conditions with a palladium salt can be effective.
-
Sonogashira: A combination of a palladium catalyst and a copper(I) co-catalyst is standard, though copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts.[14]
Common Side Reactions and Solutions:
-
Homocoupling of Boronic Acids (Suzuki): This can occur in the presence of oxygen. Ensuring thoroughly degassed solvents and maintaining an inert atmosphere is crucial.[16]
-
Dehalogenation (All Reactions): The starting aryl halide can be reduced to the corresponding arene. This can sometimes be mitigated by adjusting the base or solvent.
-
Catalyst Poisoning: The nitrogen atoms of the imidazole ring can coordinate to the palladium center, inhibiting its catalytic activity. The use of N-protecting groups is the primary solution to this issue.[15] If catalyst poisoning is still suspected, increasing the catalyst loading or using a more robust catalyst system may be necessary.
-
Polymerization of the Vinyl Group: Under certain conditions, particularly at elevated temperatures, the vinyl group can be prone to polymerization. It is important to carefully control the reaction temperature and time.
Applications in Drug Discovery
The products of these cross-coupling reactions, such as 2-styryl- and 2-alkynyl-imidazoles, are of significant interest in drug discovery. These scaffolds have been investigated for a range of biological activities, including:
-
Anticancer Agents: Many imidazole derivatives have shown potent anticancer activity by targeting various cellular pathways.[1][3][4][5][6][17]
-
Kinase Inhibitors: The imidazole scaffold is a common feature in many kinase inhibitors, which are a major class of anticancer drugs.[3][6]
-
Antimicrobial Agents: Imidazole-containing compounds have a long history as antifungal and antibacterial agents.[13]
The ability to rapidly generate diverse libraries of these compounds using the cross-coupling reactions described herein makes 2-vinyl-1H-imidazole a highly valuable building block for medicinal chemists.
References
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (URL not available)
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]
- Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. (URL not available)
-
Sonogashira coupling - Wikipedia. [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [Link]
-
Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - NIH. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
New derivatives of imidazole as potential anticancer agents - PubMed. [Link]
-
Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. [Link]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (URL not available)
-
Imidazoles as potential anticancer agents - PMC - PubMed Central. [Link]
- N-Boc-Imidazole: A Comprehensive Technical Guide - Benchchem. (URL not available)
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - MDPI. [Link]
-
Heck Reaction - Organic Chemistry Portal. [Link]
- how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. (URL not available)
-
Optimization of Base, Solvent and Catalyst for Heck Rection of... | Download Table - ResearchGate. [Link]
-
Problems with Suzuki coupling : r/Chempros - Reddit. [Link]
-
(PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - ResearchGate. [Link]
-
Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - R Discovery. [Link]
-
New derivatives of imidazole as potential anticancer agents. | Article Information - J-Global. [Link]
-
The Role of Imidazole Derivatives in Modern Drug Discovery. [Link]
-
N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide - MDPI. [Link]
-
Oxidative Heck cross‐coupling on 1‐tosyl‐2‐vinyl‐1H‐imidazole 6 using... - ResearchGate. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PubMed Central. [Link]
-
(PDF) 2-Nitro-1-vinyl-1H-imidazole - ResearchGate. [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed. [Link]
-
Imidazole-Derived Alkyl and aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - NIH. [Link]
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [Link]
-
Sonogashira coupling reaction of aryl halides with phenylacetylene - ResearchGate. [Link]
-
Fast copper-, ligand- and solvent-free Sonogashira coupling in a ball mill - RSC Publishing. [Link]
- Novel Practical Deprotection of N-Boc Compounds Using Fluorin
-
Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective | Scilit. [Link]
- Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran - Benchchem. (URL not available)
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. (URL not available)
-
Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand - PMC - NIH. [Link]
-
Heck Reaction of Vinyl Bromideswith Alkenes in the Presence of a Tetraphosphine/PalladiumCatalyst | Request PDF - ResearchGate. [Link]
-
Synthesis and Applications of Poly(N-vinylimidazole) Grafted Silica-containing Palladium Nanoparticles as a New Re-cyclable Catalyst for Heck, Sonogashira and Suzuki Coupling Reactions - ResearchGate. [Link]
-
(PDF) N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide - ResearchGate. [Link]
-
(PDF) Recent Advances in Sonogashira Reactions - ResearchGate. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. [Link]
-
Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed. [Link]
-
The Intramolecular Heck Reaction - Macmillan Group. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. New derivatives of imidazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. ijnc.ir [ijnc.ir]
- 17. New derivatives of imidazole as potential anticancer agents. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
"protocols for the synthesis of 2,4-disubstituted-1H-imidazoles"
An Application Guide to Modern Synthetic Protocols for 2,4-Disubstituted-1H-Imidazoles
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions in enzymes make it a versatile building block for therapeutic agents.[3] Specifically, the 2,4-disubstituted-1H-imidazole motif is a cornerstone in the design of inhibitors for various kinases, anti-inflammatory agents, and antifungal drugs.[4]
This guide, intended for researchers and drug development professionals, provides an in-depth overview of two distinct and robust protocols for the synthesis of 2,4-disubstituted-1H-imidazoles. We move beyond simple step-by-step instructions to explore the underlying mechanistic rationale, empowering scientists to adapt and troubleshoot these methods effectively. The protocols selected are:
-
A Modern One-Pot Radziszewski-type Synthesis: A highly efficient, modular approach that combines a Kornblum oxidation with a subsequent imidazole condensation, starting from readily available ketones and aldehydes.[4][5]
-
Catalyst-Free [3+2] Cycloaddition: A contemporary, mild, and high-yield method involving the reaction of vinyl azides with amidines, offering an excellent alternative with high functional group tolerance.[6][7]
Protocol 1: One-Pot Synthesis via Sequential Kornblum Oxidation and Radziszewski Condensation
Overview & Strategy
The Radziszewski synthesis is a classic multi-component reaction that constructs the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[8][9] A significant modern advancement of this method allows for the in situ generation of the 1,2-dicarbonyl (an α-ketoaldehyde) from a more common starting material, a ketone. This is achieved through a Kornblum oxidation, followed by the Radziszewski condensation in a single pot, creating a highly modular and efficient pathway to 2,4-disubstituted imidazoles.[4][5] This strategy is prized for its use of inexpensive, readily available starting materials and its operational simplicity.
Mechanism & Rationale
The reaction proceeds in two distinct stages within the same reaction vessel.
Stage 1: Kornblum Oxidation. The α-ketoaldehyde is generated from an aryl methyl ketone. A catalytic amount of hydrobromic acid (HBr) reacts with the solvent, dimethyl sulfoxide (DMSO), to form a bromosulfonium bromide intermediate. The ketone's enol form attacks this electrophilic sulfur species. Subsequent elimination, facilitated by DMSO acting as a base, yields the desired α-ketoaldehyde (phenylglyoxal derivative), dimethyl sulfide, and water. This step is crucial as it avoids the need to handle potentially unstable α-ketoaldehydes directly.
Stage 2: Radziszewski Condensation. Ammonium acetate serves as the ammonia source. The α-ketoaldehyde, the aldehyde, and ammonia condense to form the imidazole ring. The mechanism is believed to involve the formation of a diimine intermediate from the α-ketoaldehyde and ammonia, which then condenses with the aldehyde, followed by cyclization and oxidation (aromatization) to yield the final 2,4-disubstituted imidazole.[8][9]
Sources
- 1. jetir.org [jetir.org]
- 2. wjpsonline.com [wjpsonline.com]
- 3. A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles [organic-chemistry.org]
- 4. Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
Troubleshooting & Optimization
"improving the yield and purity of 2-Vinyl-1H-imidazole synthesis"
Welcome to the technical support center for the synthesis of 2-Vinyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you optimize your synthesis for both yield and purity.
Introduction to the Synthesis of 2-Vinyl-1H-imidazole
2-Vinyl-1H-imidazole is a valuable building block in medicinal chemistry and materials science. Its synthesis can be challenging, with common issues including low yields, polymerization, and the formation of difficult-to-remove impurities. This guide will focus on two primary synthetic routes and address the common pitfalls associated with each.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-Vinyl-1H-imidazole?
A1: Two prevalent methods for the laboratory-scale synthesis of 2-Vinyl-1H-imidazole are:
-
The Dehydrohalogenation Route: This involves the reaction of an imidazole salt with a 1,2-dihaloethane (e.g., 1,2-dibromoethane), which proceeds through an intermediate that is subsequently dehydrohalogenated. This method is analogous to the synthesis of substituted vinylimidazoles[1][2].
-
The Wittig Reaction Route: This classic olefination reaction involves reacting 1H-imidazole-2-carboxaldehyde with a phosphonium ylide (a Wittig reagent) to form the vinyl group[3][4][5].
Q2: Why is my 2-Vinyl-1H-imidazole product polymerizing?
A2: 2-Vinyl-1H-imidazole is a monomer that can undergo polymerization, especially in the presence of heat, light, or radical initiators. It is crucial to store the purified product under appropriate conditions (e.g., -20°C, under nitrogen) and to use it relatively quickly after purification[6]. During synthesis, avoiding excessive temperatures and prolonged reaction times can help minimize polymerization.
Q3: What are the best general purification techniques for 2-Vinyl-1H-imidazole?
A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities. Common techniques include:
-
Vacuum Distillation: Effective for removing non-volatile impurities and solvent. However, care must be taken to avoid polymerization at high temperatures[7].
-
Column Chromatography: Useful for separating the product from closely related impurities. A basic stationary phase like alumina may be preferable to silica gel to prevent product degradation[7].
-
Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective method for achieving high purity[8].
-
Acid-Base Extraction: This can be used to separate the basic imidazole product from non-basic impurities[9].
Troubleshooting Guide: A Deeper Dive
This section is structured to address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: I am attempting the dehydrohalogenation route using 1H-imidazole and 1,2-dibromoethane, but I'm getting a very low yield. What could be the cause?
A: Potential Causes and Solutions:
-
Incomplete Deprotonation of Imidazole: The reaction requires the formation of the imidazolide anion to act as a nucleophile. If the base used is not strong enough or is used in insufficient quantity, the initial alkylation will not proceed efficiently.
-
Solution: Ensure you are using a sufficiently strong base (e.g., sodium hydride, potassium tert-butoxide) in an appropriate anhydrous solvent (e.g., THF, DMF). Use at least one equivalent of the base.
-
-
Reaction Temperature is Too Low: While high temperatures can cause polymerization, a temperature that is too low may result in a sluggish or stalled reaction.
-
Solution: The optimal temperature is a balance between reaction rate and product stability. For the synthesis of the analogous 2-nitro-1-vinyl-1H-imidazole, heating at 70°C was found to be effective[1]. Consider gradually increasing the reaction temperature and monitoring the progress by TLC or GC.
-
-
Incorrect Stoichiometry: An excess of the dihaloethane is often necessary, as it can also be consumed in side reactions.
-
Solution: In a similar synthesis, an excess of 1,2-dibromoethane (4 equivalents) was found to give the highest conversion[2]. Experiment with varying the stoichiometry of your reagents.
-
Q: My Wittig reaction with 1H-imidazole-2-carboxaldehyde is not working. What are the common failure points?
A: Potential Causes and Solutions:
-
Inefficient Ylide Formation: The phosphonium ylide is generated by deprotonating a phosphonium salt with a strong base. This step is critical for the success of the reaction.
-
Decomposition of the Aldehyde: Imidazole-2-carboxaldehyde can be sensitive to the strongly basic conditions of the Wittig reaction.
-
Solution: Add the aldehyde to the pre-formed ylide solution at a low temperature (e.g., 0°C or -78°C) to control the reaction and minimize side reactions.
-
-
Steric Hindrance: While less common with aldehydes, significant steric bulk on either the ylide or the aldehyde can hinder the reaction.
-
Solution: For the synthesis of a simple vinyl group, methyltriphenylphosphonium bromide is the standard precursor for the ylide and should not present significant steric issues[5].
-
Issue 2: Presence of Significant Impurities
Q: My final product from the dehydrohalogenation route is contaminated with a higher molecular weight byproduct. What is it and how can I avoid it?
A: Potential Cause and Solution:
This impurity is likely the 1,2-bis(imidazol-1-yl)ethane, formed by the reaction of two imidazolide anions with one molecule of 1,2-dibromoethane. This is a known byproduct in similar syntheses[2].
-
Solution:
-
Control Stoichiometry: Using a larger excess of 1,2-dibromoethane can favor the formation of the desired mono-alkylated intermediate.
-
Purification: This byproduct is typically less volatile and more polar than 2-vinyl-1H-imidazole. It can often be separated by vacuum distillation or column chromatography.
-
Q: After my Wittig reaction, I have a lot of triphenylphosphine oxide in my product. How do I remove it?
A: Potential Cause and Solution:
Triphenylphosphine oxide is a stoichiometric byproduct of the Wittig reaction and its removal is a common challenge[4].
-
Solution:
-
Crystallization: If your product is a solid, crystallization from a suitable solvent can often leave the triphenylphosphine oxide in the mother liquor.
-
Column Chromatography: Triphenylphosphine oxide is moderately polar and can be separated from many products by silica gel chromatography.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent (like hexane or diethyl ether) by cooling, allowing for its removal by filtration.
-
Experimental Protocols and Data
Protocol 1: Synthesis of 2-Vinyl-1H-imidazole via Dehydrohalogenation (Adapted Method)
This protocol is adapted from the synthesis of 2-nitro-1-vinyl-1H-imidazole and should be optimized for the parent compound.[1][2]
-
Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1H-imidazole and anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C and add sodium hydride (60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at room temperature for 1 hour.
-
Alkylation/Elimination: Add 1,2-dibromoethane (4 equivalents) and heat the reaction mixture to 70°C. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture, quench with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride | Strong, non-nucleophilic base for efficient deprotonation. |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvent to dissolve the imidazolide salt. |
| Temperature | 70°C | Balances reaction rate and product stability[1]. |
| Stoichiometry | 4 eq. 1,2-dibromoethane | Excess dihaloalkane minimizes bis-alkylation[2]. |
Protocol 2: Synthesis of 2-Vinyl-1H-imidazole via Wittig Reaction (General Procedure)
This is a general protocol for the Wittig reaction and should be adapted and optimized.[3][10]
-
Ylide Formation: In a flame-dried flask under nitrogen, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool to 0°C and add n-butyllithium dropwise. Stir at room temperature for 1 hour to form the ylide.
-
Reaction: Cool the ylide solution to 0°C and add a solution of 1H-imidazole-2-carboxaldehyde in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by column chromatography to remove triphenylphosphine oxide.
Visualizations
Reaction Pathways
Caption: Key steps in the Dehydrohalogenation and Wittig synthesis routes.
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low yield in 2-Vinyl-1H-imidazole synthesis.
References
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
MDPI. (2022). 2-Nitro-1-vinyl-1H-imidazole. [Link]
-
ResearchGate. (2022). (PDF) 2-Nitro-1-vinyl-1H-imidazole. [Link]
-
ACS Omega. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]
-
Wikipedia. (n.d.). 2-Methylimidazole. [Link]
-
Science and Education Publishing. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]
-
Chemistry Stack Exchange. (2020). Synthesis of 2-methylimidazole. [Link]
-
LookChem. (n.d.). Preparation of 2-Methylimidazole (I). [Link]
- Google Patents. (1998).
-
PubChem. (n.d.). 2-Ethylimidazole. [Link]
-
ResearchGate. (2015). How can I purify vinylimidazole and acrylonitrile monomers?. [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. [Link]
- Google Patents. (1996).
-
Veeprho. (n.d.). Imidazole Impurities and Related Compound. [Link]
-
PubChem. (n.d.). 2-Vinylimidazole. [Link]
-
MDPI. (2018). N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. [Link]
-
Der Pharma Chemica. (2011). Identification and Synthesis of Impurities formed during Ilaprazole Preparation. [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. [Link]
Sources
- 1. 2-Nitro-1-vinyl-1H-imidazole | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of 2-Vinyl-1H-imidazole
Welcome to the technical support center for the synthesis of 2-Vinyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis and purification of this versatile monomer. As a compound highly susceptible to polymerization and other side reactions, its successful synthesis requires a nuanced understanding of the underlying reaction mechanisms and careful control of experimental parameters. This document provides in-depth, troubleshooting-focused FAQs and protocols to navigate these complexities.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of 2-Vinyl-1H-imidazole, particularly when using methods involving the reaction of an imidazole salt with a 1,2-dihaloethane followed by elimination.
FAQ Category 1: Polymerization Issues
Question 1: My reaction mixture turned into a solid mass, or the final product polymerized upon purification. What is causing this, and how can I prevent it?
Answer: This is the most common failure mode in vinylimidazole synthesis. The vinyl group is highly susceptible to uncontrolled free-radical polymerization, which can be initiated by trace impurities, oxygen, light, or heat.[1] Once initiated, the polymerization can be rapid and exothermic, leading to the solidification of your entire product.
Causality Explained: The polymerization of vinyl monomers like 2-Vinyl-1H-imidazole proceeds via a free-radical chain reaction. Oxygen from the air can act as an initiator, forming peroxide radicals that trigger the process.[1] The distillation process, intended for purification, often involves heating, which provides the activation energy needed for polymerization, especially if inhibitors have been removed or are not present in sufficient concentration.[2]
Troubleshooting & Prevention Protocol:
-
Maintain an Inert Atmosphere: Conduct the reaction and all subsequent workup and purification steps under a dry, inert atmosphere (e.g., Nitrogen or Argon). This is critical to exclude oxygen.
-
Use of Inhibitors: If the product is to be stored, even for a short period, the addition of a radical inhibitor is essential.
-
Common Inhibitors: Hydroquinone (HQ) or Monomethyl ether hydroquinone (MEHQ) are typically used at concentrations of 100-1000 ppm.
-
Important Note: These inhibitors require a small amount of oxygen to be effective. If you plan to store the monomer under a strictly anaerobic condition, consult specialized literature for appropriate inhibitor systems.
-
-
Low-Temperature Purification: Purify the monomer via vacuum distillation at the lowest possible temperature to minimize thermal stress.[2] Ensure the collection flask is cooled and contains a small amount of inhibitor.
-
Avoid Light Exposure: Protect the reaction and the purified product from light by using amber glassware or by wrapping the apparatus with aluminum foil. UV light can initiate radical formation.
-
Immediate Use: The best strategy is often to use the purified 2-Vinyl-1H-imidazole immediately in the subsequent reaction step to avoid storage-related polymerization.
Question 2: I observe a significant amount of a high-molecular-weight, insoluble material in my crude product. Is this polymer, and can I salvage the monomer?
Answer: Yes, this is almost certainly poly(2-Vinyl-1H-imidazole). While it is difficult to reverse the polymerization, you can often recover the unreacted monomer from the mixture.
Salvage Protocol:
-
Solvent Extraction: Add a suitable solvent in which the monomer is soluble but the polymer is not (e.g., diethyl ether, ethyl acetate).
-
Stir and Filter: Stir the mixture thoroughly to dissolve the monomer, then filter off the insoluble polymer.
-
Inhibitor Addition: Immediately add an inhibitor (e.g., MEHQ) to the filtrate to prevent further polymerization of the recovered monomer.
-
Careful Purification: Re-purify the monomer from the filtrate using low-temperature vacuum distillation, as described above.
FAQ Category 2: By-Product Formation
Question 3: My NMR analysis shows a significant impurity that appears to be a dimeric species. What is this by-product and how can I minimize its formation?
Answer: In syntheses reacting an imidazole salt with a 1,2-dihaloethane (like 1,2-dibromoethane or 1,2-dichloroethane), a common by-product is the N,N'-bis-imidazole ethane, specifically 1,2-bis(1H-imidazol-1-yl)ethane .[3][4]
Mechanism of Formation: The synthesis of vinylimidazole in this context involves two key steps occurring in sequence or competition:
-
Step 1 (Sₙ2 Attack): The imidazole anion attacks one carbon of the 1,2-dihaloethane, displacing the first halide and forming a 2-(2-haloethyl)-1H-imidazole intermediate.
-
Step 2 (E2 Elimination): A base (which can be another molecule of the imidazole anion) removes a proton from the ethyl group, leading to the elimination of the second halide and formation of the desired vinyl group.[3]
The side reaction occurs when a second molecule of the imidazole anion performs another Sₙ2 attack on the 2-(2-haloethyl)-1H-imidazole intermediate, displacing the second halide before elimination can occur. This results in the undesired dimeric by-product.
Visualizing the Reaction Pathways:
Here is a diagram illustrating the desired reaction versus the side reaction pathway.
Table 1: Common Impurities and Purification Strategies
| Impurity Name | Type | Typical Cause | Identification Method | Recommended Purification Method |
| Poly(2-Vinyl-1H-imidazole) | Polymer | Oxygen/Heat/Light exposure | Insoluble solid in most organic solvents | Filtration after dissolving monomer in a suitable solvent |
| 1,2-bis(1H-imidazol-1-yl)ethane | Dimeric By-product | Sₙ2 side reaction | NMR, GC-MS | Fractional vacuum distillation, Column chromatography |
| 2-(2-Haloethyl)-1H-imidazole | Intermediate | Incomplete elimination | NMR, GC-MS | Fractional vacuum distillation, Post-reaction base treatment |
| Hydroquinone/MEHQ | Inhibitor | Added for stabilization | GC-MS | Typically not removed unless required; can be separated by distillation |
References
-
Barros, H. J. V., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1326. Available at: [Link] [3][4]2. Fan, B., et al. (2020). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry, 11(35), 5586-5595. Available at: [Link] [5]3. Reppe, W. (1957). Syntheses with Acetylene. Angewandte Chemie, 69(18-19), 593-688. (Historical context for vinyl monomer synthesis, related to methods mentioned in Wikipedia). Available at: [Link] [6]4. Various Authors. (2015). Discussion on purification of vinylimidazole. ResearchGate. Available at: [Link] [2]5. User "MAISELEIM". (2023). Discussion on spontaneous polymerization of vinyl imidazole. Reddit r/chemhelp. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Nitro-1-vinyl-1H-imidazole [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 1-Vinylimidazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for 2-Vinyl-1H-imidazole Polymerization
Welcome to the technical support center for the polymerization of 2-Vinyl-1H-imidazole (2VIm). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of 2VIm polymerization. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you achieve consistent and reproducible results in your experiments.
Introduction: The Challenges and Opportunities of Poly(2-Vinyl-1H-imidazole)
Poly(2-Vinyl-1H-imidazole) (P2VIm) and its derivatives are a class of functional polymers with significant potential in biomedical applications, catalysis, and materials science. This is due to the unique properties of the imidazole ring, which can act as a proton donor/acceptor, a ligand for metal ions, and a precursor for ionic liquids. However, the polymerization of 2VIm is not without its challenges. Researchers often encounter issues with reproducibility, low yields, and poor control over molecular weight and dispersity. These difficulties arise from the specific chemical nature of the 2VIm monomer, including its potential for side reactions and interactions with polymerization components. This guide aims to demystify these challenges and provide you with the knowledge to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the controlled polymerization of 2-Vinyl-1H-imidazole considered challenging?
The controlled radical polymerization of vinyl imidazoles, including 2-Vinyl-1H-imidazole, has proven to be difficult.[1] This is due to the interaction of the imidazole ring with the propagating radical and other components of the polymerization system, which can lead to side reactions and a lack of control over the final polymer structure.
Q2: What are the most common methods for polymerizing 2-Vinyl-1H-imidazole?
Conventional free-radical polymerization is a straightforward method for synthesizing P2VIm.[2] However, for better control over the polymer architecture, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are increasingly being explored and optimized.[1]
Q3: How do I select an appropriate initiator for the polymerization?
The choice of initiator depends on the desired reaction temperature and the solvent used. Azo initiators, such as 2,2'-Azobis(2-methylpropionitrile) (AIBN), are commonly used for free-radical polymerization in organic solvents.[3][4] The selection is often based on the initiator's 10-hour half-life temperature, which should be compatible with the intended reaction temperature.[5] For aqueous systems, water-soluble initiators are available.[5]
Q4: Which solvents are suitable for 2-Vinyl-1H-imidazole polymerization?
A range of solvents can be used, including alcohols like methanol and aqueous solutions.[3][6] For RAFT polymerization of the related 1-Vinyl-imidazole, acetic acid has been identified as a particularly effective solvent that allows for a homogeneous reaction and helps to stabilize the propagating radicals.[1] The choice of solvent can significantly impact the polymerization kinetics and the solubility of the resulting polymer.
Q5: How can I monitor the progress of the polymerization reaction?
The conversion of the monomer to polymer can be monitored using techniques like ¹H NMR spectroscopy by observing the disappearance of the vinyl proton signals of the monomer and the appearance of the polymer backbone signals.[7][8]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the polymerization of 2-Vinyl-1H-imidazole.
Problem 1: Low or No Polymer Yield
Possible Cause A: Impure Monomer
-
Explanation: The presence of inhibitors or other impurities in the 2-Vinyl-1H-imidazole monomer can terminate the polymerization reaction.
-
Solution: Purify the monomer before use. A common method is to pass it through a basic alumina column to remove acidic inhibitors.[7][9] Subsequent drying over a desiccant like calcium hydride can remove residual moisture.[7]
Possible Cause B: Inactive or Impure Initiator
-
Explanation: The initiator, such as AIBN, can degrade over time or if not stored correctly. Impurities in the initiator can also inhibit polymerization.
-
Solution: It is highly recommended to recrystallize the initiator, for example, AIBN from methanol, even if it is from a new bottle, to ensure high activity and prevent low yields.[6]
Possible Cause C: Presence of Oxygen
-
Explanation: Oxygen is a radical scavenger and can inhibit free-radical polymerization.[10]
-
Solution: Ensure the reaction mixture is thoroughly deoxygenated before initiating the polymerization. This can be achieved by purging with an inert gas like nitrogen or argon for an extended period (e.g., 30-60 minutes) or by using several freeze-pump-thaw cycles.[6][7]
Problem 2: Spontaneous Polymerization of the Monomer
Possible Cause: Exposure to Light, Air, or Heat
-
Explanation: 2-Vinyl-1H-imidazole can be prone to spontaneous self-polymerization, especially when exposed to light, oxygen, or heat, or in the presence of trace metal impurities.[11] This is a common issue when removing solvents under vacuum after synthesis.[10]
-
Solution:
-
Store the purified monomer in a dark, cool place under an inert atmosphere.
-
Consider adding a radical inhibitor like 2,2-diphenyl-1-picrylhydrazyl (DPPH) if storing for an extended period, but remember to remove it before polymerization.[7]
-
When concentrating the monomer, use the lowest possible temperature and protect it from light.[11]
-
Problem 3: Formation of Insoluble Polymer or Gelation
Possible Cause: Cross-linking Reactions
-
Explanation: Under certain conditions, side reactions can lead to cross-linking of the polymer chains, resulting in an insoluble gel. This can be more prevalent at higher temperatures or monomer concentrations.
-
Solution:
-
Optimize the monomer concentration; lower concentrations can reduce the likelihood of intermolecular side reactions.
-
Carefully control the reaction temperature to avoid excessive side reactions.
-
Consider the solvent choice, as it can influence the reactivity of the propagating chains.
-
Problem 4: Difficulty in Precipitating and Purifying the Polymer
Possible Cause A: Incorrect Precipitation Solvent
-
Explanation: Poly(2-Vinyl-1H-imidazole) is soluble in polar solvents like water and methanol.[3] An effective precipitation solvent must be a non-solvent for the polymer.
-
Solution: Use non-polar solvents like hexane or ether to precipitate the polymer.[3] Acetone can also be used, but its effectiveness may depend on the reaction solvent.[6]
Possible Cause B: Reaction Solvent Interference
-
Explanation: If the polymerization is conducted in a large volume of a solvent that is miscible with the precipitation solvent (e.g., water and acetone), a very large volume of the precipitant may be required to induce precipitation.[6]
-
Solution:
-
If possible, reduce the volume of the reaction solvent by evaporation (under reduced pressure and low heat) before precipitation.
-
Use a significantly larger volume of the precipitation solvent, for instance, 10 times the volume of the aqueous solution.[6]
-
Alternatively, dialysis followed by lyophilization can be an effective purification method, especially for polymers synthesized in aqueous media.[6]
-
Visualizing the Troubleshooting Process
The following flowchart provides a systematic approach to diagnosing common issues in 2-Vinyl-1H-imidazole polymerization.
Caption: Troubleshooting flowchart for 2-Vinyl-1H-imidazole polymerization.
Detailed Experimental Protocols
Protocol 1: Purification of 2-Vinyl-1H-imidazole Monomer
Rationale: This protocol is essential to remove inhibitors and impurities that can interfere with the polymerization process.
Materials:
-
2-Vinyl-1H-imidazole (as received)
-
Basic alumina
-
Calcium hydride (CaH₂)
-
Glass column for chromatography
-
Round-bottom flask
Procedure:
-
Set up a glass column packed with basic alumina.
-
Pass the 2-Vinyl-1H-imidazole monomer through the column to remove acidic inhibitors.[7][9]
-
Collect the purified monomer in a dry round-bottom flask.
-
Add calcium hydride (CaH₂) to the flask and stir the mixture for several hours (or overnight) under an inert atmosphere to remove residual moisture.[7]
-
The purified, dry monomer can then be obtained by distillation under reduced pressure.
-
Store the purified monomer under an inert atmosphere in a dark, cool environment.
Protocol 2: Standard Free-Radical Polymerization of 2-Vinyl-1H-imidazole
Rationale: This protocol provides a baseline for the synthesis of P2VIm using a standard azo initiator.
Materials:
-
Purified 2-Vinyl-1H-imidazole
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
Anhydrous solvent (e.g., methanol)
-
Schlenk flask or similar reaction vessel
-
Precipitation solvent (e.g., hexane or diethyl ether)
Procedure:
-
In a Schlenk flask, dissolve the purified 2-Vinyl-1H-imidazole in the anhydrous solvent (e.g., methanol). A typical concentration might be in the range of 1-2 M.
-
Add the recrystallized AIBN initiator. The molar ratio of monomer to initiator can range from 100:1 to 500:1, depending on the desired molecular weight.
-
Seal the flask and deoxygenate the solution by purging with argon or nitrogen for at least 30 minutes while stirring.[6]
-
Immerse the flask in a preheated oil bath at a temperature suitable for the initiator (e.g., 60-70 °C for AIBN).[6]
-
Allow the reaction to proceed for a predetermined time (e.g., 4-24 hours). The solution may become more viscous as the polymer forms.
-
To terminate the polymerization, cool the flask by immersing it in an ice bath and expose the solution to air.
-
Pour the viscous polymer solution slowly into a large volume of a stirred, cold non-solvent (e.g., diethyl ether or hexane) to precipitate the polymer.[3]
-
Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Data Summary Table
Table 1: Common Initiators for Radical Polymerization
| Initiator Name | Abbreviation | Typical 10-Hour Half-Life Temp. (°C) | Solubility | Recommended Solvents |
| 2,2'-Azobis(2-methylpropionitrile) | AIBN | ~65 | Organic | Methanol, DMF, Toluene |
| 2,2'-Azobis(2,4-dimethylvaleronitrile) | ADMVN | ~51 | Organic | Toluene, Ethyl Acetate |
| 4,4'-Azobis(4-cyanovaleric acid) | ACVA | ~69 | Water, Organic | Water, Methanol |
| 2,2'-Azobis(2-methylpropionamidine) dihydrochloride | AAPH | ~56 | Water | Water |
Note: 10-hour half-life temperatures are approximate and can vary with the solvent. Data synthesized from general chemical knowledge and initiator selection guides.[5]
Experimental Workflow Diagram
Caption: Standard workflow for 2-Vinyl-1H-imidazole free-radical polymerization.
References
-
MDPI. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1338. [Link]
- Green, M. D., Allen, M., Dennis, J. M., & Long, T. E. (2011). Tailoring macromolecular architecture with imidazole functionality: A perspective for controlled polymerization processes. Polymer, 52(8), 1617-1634.
-
Al-Surur, S. M., et al. (2023). Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. Polymers, 15(15), 3290. [Link]
-
Zhang, Q., et al. (2015). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry, 6(33), 6006-6014. [Link]
- MDPI. (2022). (PDF) 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1338.
-
DergiPark. (2016). synthesis and characterization studies of a series of n-vinyl imidazole-based hydrogel. [Link]
-
Al-Surur, S. M., et al. (2023). Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. Polymers, 15(15), 3290. [Link]
- Storti, G., et al. (2000). Precipitation Copolymerization of Vinyl-Imidazole and Vinyl-Pyrrolidone, 1-Experimental Analysis. Macromolecular Chemistry and Physics, 201(12), 1269-1279.
-
Reddit. (2023). Can vinyl imidazole be polymerized without even initatior or temperature?. r/chemhelp. [Link]
-
Polymer Source. Poly(N-vinyl imidazole) Sample #P18151-VIMDZ. [Link]
-
Blazsó, M., et al. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules, 45(13), 5371-5380. [Link]
-
Wikipedia. 1-Vinylimidazole. [Link]
-
Reddit. (2023). Can vinyle imidazole be polimerized with just normal light or in the presence of oxygen while preparing ?. r/chemistry. [Link]
-
ResearchGate. (2016). How can I precipitate poly vinyl imidazole?. [Link]
-
ResearchGate. (2017). Preparation and characterization of poly (N-vinyl imidazole) gel-filled nanofiltration membranes. [Link]
-
Wako Pure Chemical Corporation. How to select a polymerization initiator?. [Link]
-
ResearchGate. (2015). How can I purify vinylimidazole and acrylonitrile monomers?. [Link]
Sources
- 1. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. polymersource.ca [polymersource.ca]
- 4. merckmillipore.com [merckmillipore.com]
- 5. How to select a polymerization initiator?|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for Efficient 2-Vinyl-1H-imidazole Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Vinyl-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-H functionalization to produce this valuable synthetic building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions.
The Challenge of C2-Vinylation
2-Vinyl-1H-imidazole is a versatile precursor in pharmaceuticals and materials science. However, its synthesis is non-trivial. The primary challenge lies in achieving selective vinylation at the C2 position of the imidazole ring while avoiding the thermodynamically competitive N-vinylation. Direct C-H activation is an elegant and atom-economical approach, but its success is critically dependent on the choice of catalyst and reaction conditions.
Catalyst System Selection Guide
The selection of a catalyst is the most critical decision in developing a robust synthesis. Transition metal catalysts, particularly Nickel and Palladium, have shown the most promise for direct C2-alkenylation of imidazoles.[1][2]
| Catalyst System | Typical Conditions | Advantages | Disadvantages & Limitations |
| Nickel/Phosphine Ligand | Ni(OTf)₂ / dcype or dcypt, K₃PO₄, t-amyl alcohol, 120-140 °C[1][2] | Excellent C2 selectivity, utilizes less expensive nickel, tolerant of various imidazole N-substituents. | Requires specific phosphine ligands, sensitive to air and moisture, high temperatures needed. |
| Palladium-based | Pd(OAc)₂, Ligand (e.g., phosphines), Base (e.g., Cs₂CO₃), Solvent (e.g., Toluene, Dioxane) | High efficiency in C-H functionalization, well-studied mechanisms.[3] | Higher cost of palladium, potential for competing N-vinylation or Heck-type side reactions.[3] |
| Copper-based | CuI or Cu(OTf)₂, Ligand (e.g., phenanthroline), Base, Solvent (e.g., DMF)[4] | Low cost, readily available catalyst precursors. | Often favors N-arylation/N-vinylation; achieving high C2 selectivity for vinylation can be challenging.[5] |
| Metal-Free | Base-mediated (e.g., DBU) with vinyl azides.[6][7] | Avoids transition metal contamination, potentially greener. | Limited scope, often requires specialized vinylating agents, may not be a direct C-H activation. |
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of 2-Vinyl-1H-imidazole via C-H activation.
Question 1: My reaction shows low or no conversion to the desired 2-Vinyl-1H-imidazole. What are the primary causes?
Low conversion is a frequent hurdle. The issue can typically be traced back to the catalyst's activity, the reaction environment, or the reagents' purity.
Potential Causes & Solutions:
-
Inactive Catalyst System: The chosen catalyst/ligand combination may be suboptimal or may have degraded.
-
Solution (Nickel Catalysis): The combination of an air-stable Ni(II) salt like Ni(OTf)₂ with a specific bis(dicyclohexylphosphino) ligand (e.g., dcype for arylation, dcypt for alkenylation) is critical.[1][2] Ensure the ligand is of high purity and has not been oxidized.
-
Solution (General): If using a Pd(0) or Ni(0) catalyst, ensure it is handled under strictly inert conditions (glovebox or Schlenk line). Catalyst deactivation can occur via oxidation.
-
-
Inappropriate Solvent: The solvent plays a crucial role beyond just dissolving reagents; it can participate in the catalytic cycle.
-
Suboptimal Base or Temperature: The base is required for the deprotonation/C-H activation step, and temperature affects reaction kinetics.
-
Reagent Impurities: Water or other coordinating impurities in your imidazole starting material or solvent can poison the catalyst.
-
Solution: Ensure your imidazole is pure and dry. Use anhydrous solvents. If necessary, distill solvents and recrystallize the imidazole starting material.
-
Troubleshooting Workflow: Low Conversion
Caption: Workflow for troubleshooting low product yield.
Question 2: I am forming significant byproducts, particularly N-Vinylimidazole. How can I improve C2 selectivity?
This is the central challenge. N-vinylation occurs on the basic, nucleophilic N1 nitrogen, while C2 vinylation requires breaking a stronger C-H bond. Achieving selectivity relies on directing the catalyst to the desired position.
Mechanistic Insight:
-
N-Vinylation: A classic copper- or iron-catalyzed cross-coupling reaction can occur readily on the imidazole nitrogen.[10] This pathway does not require stringent C-H activation conditions.
-
C2-Vinylation: This proceeds via a concerted metalation-deprotonation or oxidative addition mechanism at the C2-H bond. The catalyst must coordinate in a way that favors interaction with C2 over N1.
Solutions to Improve Selectivity:
-
Catalyst Choice is Key: Nickel systems with bulky phosphine ligands are particularly effective at directing functionalization to the C2 position.[1][2] The ligand's steric profile can block the N1 position and force the metal center to interact with the C2-H bond.
-
Protecting the N1 Position: If feasible for your synthetic route, installing a temporary protecting group on the N1 nitrogen (e.g., a benzyl or tosyl group) will completely prevent N-vinylation. The C2-vinylation can be performed, followed by deprotection.
-
Avoid Copper Catalysts (if C2 is desired): While excellent for many cross-couplings, standard copper systems are well-known to promote N-arylation and N-vinylation of imidazoles. Unless a specific C2-directing ligand system is employed, copper is likely to yield the undesired N-vinyl isomer.
C2 vs. N1 Vinylation Pathways
Caption: Competing pathways for imidazole vinylation.
Question 3: My desired product seems to be polymerizing during the reaction or workup. How can I prevent this?
2-Vinyl-1H-imidazole is a monomer that can undergo radical polymerization.[11][12] The high temperatures often used in C-H activation can initiate this process.
Solutions:
-
Add a Radical Inhibitor: During workup and purification, add a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) or phenothiazine to prevent polymerization.
-
Minimize Heat Exposure: While the reaction itself may require high heat, minimize the time the product is held at elevated temperatures. Once the reaction is complete, cool it down promptly.
-
Purify at Lower Temperatures: If using distillation for purification, perform it under a high vacuum to lower the boiling point and reduce the risk of thermally induced polymerization.
-
Degas Solvents: Oxygen can contribute to radical formation. Using degassed solvents for both the reaction and the workup (e.g., extraction) can help suppress unwanted polymerization.
Detailed Experimental Protocol: Nickel-Catalyzed C2-Alkenylation
This protocol is adapted from methodologies reported for the nickel-catalyzed C-H alkenylation of imidazoles.[1][2]
Materials:
-
1-Substituted-imidazole (1.0 mmol)
-
Vinylating agent (e.g., vinyl carbamate, 1.2 mmol)
-
Nickel(II) trifluoromethanesulfonate [Ni(OTf)₂] (0.05 mmol, 5 mol%)
-
3,4-Bis(dicyclohexylphosphino)thiophene [dcypt] (0.06 mmol, 6 mol%)
-
Potassium phosphate [K₃PO₄] (2.0 mmol)
-
tert-Amyl alcohol (3.0 mL), anhydrous
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Ni(OTf)₂ (5 mol%), dcypt (6 mol%), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the 1-substituted-imidazole (1.0 equiv), the vinylating agent (1.2 equiv), and anhydrous t-amyl alcohol (3.0 mL).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 130 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing via TLC or GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 2-Vinyl-1H-imidazole derivative.
Catalytic Cycle: Simplified Ni-Catalyzed C-H Vinylation
Caption: A plausible catalytic cycle for C-H vinylation.
References
- Current time information in Denbighshire, GB. Google Search.
- Palladium-catalyzed tandem one-pot synthesis of π-expanded imidazoles through a sequential Heck and oxidative amination reaction. Organic & Biomolecular Chemistry (RSC Publishing).
- Poly(N-vinylimidazole): A biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous catalyst for the mechanochemical synthesis of oximes. PMC - NIH.
- Poly(N-vinylimidazole): a biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous catalyst for the mechanochemical synthesis of oximes. UM Research Repository.
- Technical Support Center: Catalyst Selection for Efficient Imidazole Synthesis. Benchchem.
- Catalytic N-vinylation of imidazoles with (E)-vinyl chlorides by FeCl3...
- Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm)...
- C–H arylation and alkenylation of imidazoles by nickel c
- Laccase-catalyzed controlled radical polymerization of N-vinylimidazole. RSC Publishing.
- Palladium(II)-Catalyzed Enantioselective Synthesis of 2-Vinyl Oxygen Heterocycles. PMC.
- "troubleshooting low yield in the synthesis of 2-butyl-imidazole". Benchchem.
- Green Chemistry. RSC Publishing.
- C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. Chemical Science (RSC Publishing).
- [PDF] Poly(N-vinylimidazole): A biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous catalyst for the mechanochemical synthesis of oximes. Semantic Scholar.
- 2-Nitro-1-vinyl-1H-imidazole. MDPI.
- How can I precipitate poly vinyl imidazole?
- Palladium(II)-catalyzed enantioselective synthesis of 2-vinyl oxygen heterocycles. PubMed.
- Technical Support Center: Optimizing Imidazole Synthesis. Benchchem.
- (PDF) 2-Nitro-1-vinyl-1H-imidazole.
- N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. MDPI.
- Scheme 2 Synthesis of N-vinyl imidazole derivatives 14
- Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. PMC - NIH.
- 270 questions with answers in IMIDAZOLES | Science topic.
- Preparation and Characterization of Poly(acrylic acid-co-vinyl imidazole) Hydrogel-Supported Palladium Catalyst for Tsuji–Trost and Suzuki Reactions in Aqueous Media. MDPI.
- Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry (RSC Publishing).
- Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega.
- Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega.
- 1-Vinylimidazole. Wikipedia.
- Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. PMC - PubMed Central.
- Synthesis and Characterization of Poly(N‐vinylimidazole‐co‐acrylonitrile) and Determination of Monomer Reactivity Ratios | Request PDF.
- Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
- Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium B
Sources
- 1. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-catalyzed tandem one-pot synthesis of π-expanded imidazoles through a sequential Heck and oxidative amination reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
"minimizing by-product formation in 2-Vinyl-1H-imidazole reactions"
Technical Support Center: 2-Vinyl-1H-imidazole Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing By-product Formation
Welcome to the technical support center for 2-Vinyl-1H-imidazole reactions. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and optimized protocols to help you minimize by-product formation and enhance the yield and purity of your desired products. As researchers and drug development professionals, we understand that precision and reliability in your synthetic routes are paramount. This center is structured to address the common challenges encountered when working with the highly reactive 2-Vinyl-1H-imidazole monomer.
Section 1: Understanding By-product Formation
The reactivity of 2-Vinyl-1H-imidazole, while advantageous for various synthetic applications, also presents challenges in controlling reaction selectivity. The primary sources of by-products are the vinyl group's susceptibility to polymerization and the imidazole ring's potential for multiple reaction pathways.
The Duality of the Vinyl Group: Polymerization
The most common and often most problematic side reaction is the polymerization of the vinyl group. This can be initiated by heat, light, or trace impurities, leading to the formation of oligomers or a solid polymeric mass, which can complicate purification and significantly reduce the yield of the desired small molecule product.[1]
Diagram 1: Uncontrolled Polymerization of 2-Vinyl-1H-imidazole
Caption: Initiation and propagation steps leading to unwanted polymer formation.
Alternative Reaction Pathways
Depending on the reaction conditions and the nature of the co-reactants, several other by-products can be formed.
-
Bis-adduct Formation: When using bifunctional reagents like 1,2-dibromoethane for N-alkylation followed by elimination to form the vinyl group, a common by-product is the bis-imidazole ethane derivative.[2][3] This occurs when the imidazole reacts at both ends of the bifunctional reagent.
-
Schiff Base Formation: In reactions involving aldehydes, particularly in the presence of catalysts, the formation of a Schiff base can occur as a significant side reaction if an amino group is present on another reactant.[4]
Diagram 2: Common By-product Formation Pathways
Caption: Formation of common non-polymeric by-products.
Section 2: Troubleshooting Guide (FAQs)
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: My reaction mixture turned into a solid mass or a highly viscous oil. What happened and how can I prevent it?
Answer: This is a classic sign of uncontrolled polymerization of the 2-vinylimidazole. The vinyl group is highly susceptible to radical polymerization, especially under thermal stress or in the presence of initiators.
Troubleshooting Steps:
-
Purity of Starting Material: Ensure your 2-vinylimidazole is free from polymeric impurities and inhibitors have been removed just prior to use. It is highly recommended to use freshly distilled 2-vinylimidazole.[1] For purification, vacuum distillation is a common method.[5] Alternatively, passing the monomer through a column of basic alumina can remove inhibitors.[5]
-
Temperature Control: Excessive heat is a major culprit.
-
Recommendation: Systematically vary the reaction temperature, starting with milder conditions. Monitor your reaction closely to determine the minimum temperature required for the desired transformation.[1]
-
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, can promote polymerization.
-
Recommendation: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to stop the reaction once the starting material is consumed.[1]
-
-
Solvent Choice: The solvent can influence polymerization.
-
Inhibitors: If you are not using the monomer immediately after purification, consider adding a suitable inhibitor for storage. Be aware that these will need to be removed before your reaction.[5]
Question 2: I am observing a significant amount of a higher molecular weight by-product that is not a polymer in my N-alkylation reaction. How can I identify and minimize it?
Answer: This is likely a bis-adduct, especially if you are using a bifunctional alkylating agent. For instance, in the synthesis of a vinylimidazole derivative from an imidazole precursor and 1,2-dibromoethane, the formation of 1,2-bis(imidazol-1-yl)ethane is a known by-product.[2][3]
Troubleshooting Steps:
-
Stoichiometry Optimization: The ratio of your reactants is critical.
-
Reaction Conditions: Temperature and reaction time can also influence the formation of the bis-adduct.
-
Recommendation: Lowering the reaction temperature may slow down the second substitution. Monitor the reaction closely and quench it once the desired product is maximized.
-
-
Analytical Characterization:
Question 3: My desired product is contaminated with a Schiff base. What is the source and how do I avoid it?
Answer: Schiff base formation occurs when a primary or secondary amine reacts with an aldehyde or ketone. If your reaction mixture contains these functionalities, either as reactants, intermediates, or impurities, this side reaction is possible. It has been observed as a by-product in some Pd-catalyzed N-vinylation reactions where an aldehyde functional group is present.[4]
Troubleshooting Steps:
-
Purity of Reagents: Ensure your starting materials and solvents are free from aldehyde or amine impurities.
-
Recommendation: Use freshly purified reagents and high-purity solvents.
-
-
Protecting Groups: If an amine or aldehyde functionality is part of your desired reactant but not the reaction site, consider using a protecting group strategy.
-
Catalyst and Ligand Screening: The choice of catalyst and ligands can influence the selectivity of the reaction.
-
Recommendation: Screen different catalyst systems to find one that favors the desired reaction over Schiff base formation.
-
Section 3: Optimized Protocols and Best Practices
To minimize by-product formation, it is crucial to follow optimized protocols and adhere to best practices for handling 2-vinylimidazole.
Purification of 2-Vinyl-1H-imidazole Monomer
Objective: To remove inhibitors and any polymeric impurities before use.
Method 1: Vacuum Distillation [5]
-
Set up a distillation apparatus for vacuum distillation.
-
Add the 2-vinylimidazole to the distillation flask.
-
Apply vacuum and gently heat the flask.
-
Collect the fraction that distills at the appropriate boiling point and pressure.
-
Store the purified monomer under an inert atmosphere (e.g., nitrogen or argon) at a low temperature and use it promptly.
Method 2: Column Chromatography [5]
-
Pack a chromatography column with basic alumina.
-
Gently pour the 2-vinylimidazole onto the top of the column.
-
Allow the monomer to pass through the column under gravity or with gentle pressure.
-
Collect the purified monomer as it elutes from the column.
-
The inhibitor will be adsorbed onto the alumina. Store the purified monomer as described above.
General Reaction Setup for Minimizing Polymerization
Objective: To set up a reaction that disfavors the unwanted polymerization of the vinyl group.
-
Inert Atmosphere: All reactions involving purified 2-vinylimidazole should be conducted under an inert atmosphere (nitrogen or argon) to prevent oxygen from initiating polymerization.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Low Temperature Start: Begin the reaction at a low temperature and slowly warm to the optimal temperature. This can prevent a rapid, exothermic polymerization.
-
Efficient Stirring: Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction mixture.
Data Summary: Impact of Reaction Parameters
The following table summarizes the key reaction parameters and their impact on by-product formation.
| Parameter | Issue | Recommendation | Rationale |
| Temperature | Polymerization, Decomposition | Start at lower temperatures and gradually increase.[1] | Minimizes unwanted side reactions with higher activation energies. |
| Purity of Monomer | Polymerization, Side Reactions | Use freshly distilled or filtered monomer.[1][5] | Removes initiators and impurities that can cause side reactions. |
| Reaction Time | By-product Formation | Monitor reaction progress and stop when complete.[1] | Prevents the formation of secondary products from the desired product. |
| Solvent | Polymerization, Solubility | Use polar aprotic solvents; consider acidic solvents for specific polymerizations.[1][6] | Can affect reaction rates and stabilize reactive intermediates. |
| Stoichiometry | Bis-adduct Formation | Optimize the molar ratio of reactants.[2][3] | Favors the formation of the desired mono-substituted product. |
| Atmosphere | Polymerization | Use an inert atmosphere (N₂ or Ar). | Oxygen can act as a radical initiator for polymerization. |
References
-
de Oliveira, R. B., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1326. [Link]
-
Várhegyi, G., et al. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules, 45(22), 8953–8960. [Link]
-
ResearchGate. Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm)... [Link]
-
ResearchGate. (2022). 2-Nitro-1-vinyl-1H-imidazole. [Link]
-
ResearchGate. (2015). How can I purify vinylimidazole and acrylonitrile monomers? [Link]
-
Nagy, L., et al. (2018). N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. Molbank, 2018(3), M980. [Link]
-
ResearchGate. Poly(N-vinylimidazole) as efficient and recyclable catalyst for the addition of thiols to michael acceptors in aqueous medium. [Link]
-
ACS Publications. (2022). Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries. [Link]
-
National Institutes of Health. (2022). Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries. [Link]
-
ResearchGate. Scalable, safer and greener syntheses of vinylimidazoles via reactive distillation of hydroxyethylimidazole intermediates. [Link]
-
ACS Omega. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. [Link]
-
National Institutes of Health. (2021). Electrochemically Induced Synthesis of Imidazoles from Vinyl Azides and Benzyl Amines. [Link]
-
PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS. (2025). Determination of 2-Methylimidazole, 4-Methylimidazole and 1-Vinylimidazole in Food Contact Coatings by High Performance Liquid Chromatography. [Link]
- Google Patents. (1998).
-
ACS Publications. (1980). Solvent Effects on Ion-Molecule Reactions. Vinyl Anions vs. Conjugate Addition. [Link]
-
MDPI. (2024). Cross-Linked Polyvinylimidazole Complexed with Heteropolyacid Clusters for Deep Oxidative Desulfurization. [Link]
-
Royal Society of Chemistry. (2019). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. [Link]
-
Wikipedia. (2023). 1-Vinylimidazole. [Link]
-
DergiPark. (2016). synthesis and characterization studies of a series of n-vinyl imidazole-based hydrogel. [Link]
-
MDPI. (2024). Preparation and Characterization of Poly(acrylic acid-co-vinyl imidazole) Hydrogel-Supported Palladium Catalyst for Tsuji–Trost and Suzuki Reactions in Aqueous Media. [Link]
-
ResearchGate. (2014). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. [Link]
-
Cardiff University. Controlling the Selectivity of Supported Ru Nanoparticles During Glycerol Hydrogenolysis. [Link]
-
ResearchGate. Free-Radical Polymerization of N-Vinylimidazole and Quaternized Vinylimidazole in Aqueous Solution. [Link]
- Google Patents. (2015). Method for detecting byproducts 4-methylimidazole and 2-acetyl-4-hydroxy-butylimidazole in caramel pigment.
-
ResearchGate. Scheme 2 Synthesis of N-vinyl imidazole derivatives 14 from acetylenic... [Link]
-
ACS Publications. 2-Vinylimidazole and 1-Methyl-2-vinylimidazole. [Link]
- Google Patents. (2004).
-
ResearchGate. Highly charged p(4-vinylpyridine-co-vinylimidazole) particles for versatile applications: Biomedical, catalysis and environmental. [Link]
Sources
Technical Support Center: Purification of 2-Vinyl-1H-imidazole and its Polymers
Welcome to the technical support guide for 2-Vinyl-1H-imidazole (2VIm) and its polymers. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to address common challenges in purification.
Part 1: Purification of 2-Vinyl-1H-imidazole (Monomer)
The purity of the 2VIm monomer is paramount for achieving controlled polymerization and obtaining polymers with desired properties. Impurities or the presence of inhibitors can lead to inconsistent reaction kinetics, low yields, and polymers with broad molecular weight distributions.
Frequently Asked Questions (Monomer)
Q1: Why is it critical to purify commercially available 2-Vinyl-1H-imidazole before use? A1: Commercial 2VIm is typically shipped with polymerization inhibitors, such as hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ), to ensure stability during transport and storage.[1] These inhibitors will interfere with or prevent polymerization. Furthermore, the monomer can undergo partial degradation or oligomerization over time, introducing impurities that can affect the final polymer's characteristics. Purification removes these inhibitors and any degradation byproducts.
Q2: How should I properly store 2-Vinyl-1H-imidazole after purification? A2: 2VIm is sensitive to oxygen, light, and heat, which can induce spontaneous polymerization.[2][3] After purification, the inhibitor-free monomer is highly reactive. It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light (e.g., an amber vial), and at low temperatures, typically -20°C.[4][5] It is best to use the purified monomer immediately.
Q3: My "pure" 2VIm monomer is a yellow-to-brown liquid. Is this normal? A3: While slight coloration can be present, a distinct yellow or brown color often indicates the presence of impurities or degradation products. Pure 2-Vinyl-1H-imidazole should be a colorless to pale yellow liquid. Discoloration is a strong indicator that purification is necessary to ensure reproducible polymerization results.
Troubleshooting Guide (Monomer)
Q: My 2VIm monomer polymerized in the flask during vacuum distillation. What went wrong? A: This is a common and dangerous issue caused by the removal of inhibitors combined with excessive heat.
-
Causality: Vacuum distillation lowers the boiling point, but the temperature required can still be high enough to initiate thermal polymerization, especially once the inhibitor has been removed. The absence of an inhibitor makes the monomer extremely susceptible to radical formation.[2]
-
Solution Pathway:
-
Temperature Control: Ensure the heating bath temperature is kept to an absolute minimum. Distill under a higher vacuum (lower pressure) to further reduce the boiling point. The reported boiling point for N-Vinylimidazole (a related isomer) is 72°C under vacuum.[6]
-
Avoid Air Leaks: Ensure all joints in your distillation apparatus are perfectly sealed. Oxygen can leak into the system and initiate radical polymerization.[2]
-
Alternative Method: If thermal polymerization remains an issue, consider inhibitor removal via column chromatography over basic alumina. This non-thermal method is much gentler.[1]
-
Q: After passing my monomer through a basic alumina column, the polymerization yield is still low. Why? A: This suggests incomplete inhibitor removal or the introduction of contaminants.
-
Causality: The inhibitor may not have been fully adsorbed by the column. The capacity of the alumina can be exceeded, or the flow rate might be too fast for efficient adsorption.[1] Alternatively, moisture or other impurities from the column material or solvents could be inhibiting the reaction.
-
Solution Pathway:
-
Column Packing and Flow Rate: Use a sufficiently long column and do not rush the elution. A slow, steady flow allows for proper equilibration and adsorption of the inhibitor.[1] You may observe a colored band of the inhibitor at the top of the column.
-
Freshly Prepared Column: Always use freshly activated alumina and dry solvents to prepare and run the column to prevent introducing water, which can interfere with certain polymerization mechanisms.
-
Post-Purification Check: Collect the purified monomer in a flask under an inert atmosphere and use it immediately. Exposure to air after purification can re-introduce oxygen, an inhibitor/initiator.
-
Workflow Diagram: Monomer Purification Strategy
Caption: Logic for selecting a 2VIm monomer purification method.
Protocol 1: Vacuum Distillation of 2-Vinyl-1H-imidazole
This protocol is adapted from standard practices for purifying vinyl monomers.[6]
-
Setup: Assemble a clean, dry vacuum distillation apparatus. Use a short path distillation head if possible to minimize travel distance for the vapor.
-
Inert Atmosphere: Place the crude 2VIm in the distillation flask. Flush the entire system with dry nitrogen or argon for 15-20 minutes.
-
Vacuum Application: Slowly and carefully apply a vacuum.
-
Heating: Gently heat the distillation flask using a water or oil bath. Do not overheat. Monitor the temperature of both the bath and the vapor.
-
Collection: Collect the fraction that distills at a constant temperature. The purified monomer should be clear and colorless.
-
Storage: Collect the distillate in a receiver flask cooled in an ice bath and blanketed with nitrogen. Once distillation is complete, immediately seal the purified monomer under nitrogen and store it at -20°C until use.
Part 2: Purification of Poly(2-Vinyl-1H-imidazole) (Polymer)
Purification of the final polymer is essential to remove unreacted monomer, initiator fragments, and low molecular weight oligomers, which can impact the material's performance and toxicity in biomedical applications.
Frequently Asked Questions (Polymer)
Q1: What are the best solvents for dissolving and precipitating Poly(2-Vinyl-1H-imidazole)? A1: Poly(vinylimidazole)s are generally soluble in polar protic solvents like methanol, ethanol, and water.[7] They are typically insoluble in less polar solvents such as acetone, diethyl ether, and hexane, which can therefore be used as non-solvents for precipitation.[7] The choice of solvent system is critical for effective purification.
Q2: How can I confirm that I have successfully removed all the unreacted 2VIm monomer from my polymer? A2: The most common method is ¹H NMR spectroscopy.[6] The vinyl protons of the monomer have characteristic signals in the 5-7 ppm range. After successful purification, these peaks should be absent in the NMR spectrum of the polymer. Thermogravimetric analysis (TGA) can also be used, as the loss of volatile unreacted monomer can sometimes be observed at temperatures below the polymer's degradation point.[8]
Q3: My polymer's molecular weight distribution (Đ or PDI) is very broad. Can purification fix this? A3: Standard purification techniques like precipitation or dialysis primarily remove small molecules (monomer, initiator). They are not effective at narrowing a broad molecular weight distribution that originates from the polymerization process itself (e.g., from chain transfer or termination reactions in conventional free-radical polymerization).[9] To achieve a narrow Đ, you must use a controlled polymerization technique like RAFT.[10] However, fractionation techniques (not covered here) could be used to isolate polymer chains of a specific size range.
Troubleshooting Guide (Polymer)
Q: I added my polymer solution to a non-solvent, but nothing precipitated. What happened? A: This is a frequent issue related to solubility parameters and concentrations.
-
Causality: The most likely cause is that the concentration of the "good" solvent is too high in the final mixture, keeping the polymer in solution. This often happens when the volume of non-solvent used is insufficient.[7]
-
Solution Pathway:
-
Increase Non-Solvent Volume: The volume of the non-solvent should be significantly larger than the volume of the polymer solution, typically a 10-fold excess or more.[7]
-
Slow Addition: Add the polymer solution dropwise into the vigorously stirred non-solvent. This rapid change in the solvent environment promotes instantaneous precipitation and prevents the formation of gummy aggregates.
-
Cooling: Chill the non-solvent in an ice bath before and during the addition. Lowering the temperature decreases the solubility of the polymer, aiding precipitation.
-
Solvent Choice: Ensure you are using a true non-solvent. Refer to the table below for common solvent/non-solvent pairs.
-
Troubleshooting Flowchart: Polymer Precipitation Failure
Caption: Step-by-step troubleshooting for failed polymer precipitation.
Data Table: Common Solvents for P2VIm Purification
| Solvent | Role | Boiling Point (°C) | Notes |
| Methanol | Solvent | 64.7 | Excellent for dissolving P2VIm.[7] |
| Water | Solvent | 100 | Good solvent, especially for dialysis.[7] |
| Ethanol | Solvent | 78.4 | Another good protic solvent for P2VIm. |
| Acetone | Non-solvent | 56 | Commonly used for precipitation.[7] |
| Diethyl Ether | Non-solvent | 34.6 | Effective for precipitating and washing the polymer. |
| Hexane | Non-solvent | 69 | Good for washing final polymer to remove organic residues. |
Protocol 2: Purification of P2VIm by Precipitation
-
Dissolution: Dissolve the crude polymer product in a minimal amount of a suitable solvent (e.g., methanol). The solution should be viscous but still stirrable.
-
Preparation of Non-solvent: In a separate, larger beaker, place at least a 10-fold volume of a cold non-solvent (e.g., acetone or diethyl ether). Cool the beaker in an ice bath and stir vigorously with a magnetic stir bar.
-
Precipitation: Using a dropping funnel or pipette, add the polymer solution dropwise into the center of the vortex of the stirring non-solvent. A white, powdery, or fibrous precipitate should form immediately.
-
Digestion: Allow the mixture to stir in the ice bath for an additional 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the precipitated polymer by vacuum filtration using a Büchner funnel.
-
Washing: Wash the polymer cake on the filter paper several times with fresh, cold non-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 3: Purification of P2VIm by Dialysis
This method is ideal for removing small molecule impurities from water-soluble polymers.
-
Dissolution: Dissolve the crude polymer in deionized water.
-
Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly lower than the expected molecular weight of your polymer (e.g., 1-3 kDa MWCO). Prepare the membrane according to the manufacturer's instructions.
-
Loading: Load the polymer solution into the dialysis tubing and seal both ends securely, leaving some headspace to allow for water ingress.
-
Dialysis: Immerse the sealed tubing in a large beaker of deionized water. Stir the water gently.
-
Water Exchange: Change the water in the beaker frequently (e.g., every 4-6 hours for the first day, then twice a day) for 2-3 days to maintain a high concentration gradient and ensure efficient removal of impurities.
-
Recovery: Carefully remove the polymer solution from the tubing.
-
Lyophilization: Freeze the purified polymer solution and dry it using a freeze-dryer (lyophilizer) to obtain a fine, fluffy powder.[7]
References
-
Green, M. D., Allen, M., Dennis, J. M., & Long, T. E. (2011). Tailoring macromolecular architecture with imidazole functionality: A perspective for controlled polymerization processes. ResearchGate. [Link]
-
Lawson, J. K. (1953). 2-Vinylimidazole and 1-Methyl-2-vinylimidazole. Journal of the American Chemical Society. [Link]
-
Various Authors. (2016). How can I precipitate poly vinyl imidazole? ResearchGate. [Link]
-
Jankowska, A. M., et al. (2022). Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries. ACS Applied Polymer Materials. [Link]
-
Zhang, Q., et al. (2017). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry. [Link]
-
LookChem. (n.d.). POLYVINYLIMIDAZOLE Safety Data Sheets(SDS). LookChem. [Link]
-
Various Authors. (2015). How can I purify vinylimidazole and acrylonitrile monomers? ResearchGate. [Link]
-
Various Authors. (2023). Can vinyl imidazole be polymerized without even initiator or temperature? Reddit. [Link]
-
Puts, G. J., et al. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules. [Link]
-
Jankowska, A. M., et al. (2022). Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries. ACS Publications. [Link]
-
Various Authors. (2023). Can vinyle imidazole be polimerized with just normal light or in the presence of oxygen while preparing? Reddit. [Link]
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- 9. researchgate.net [researchgate.net]
- 10. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Scale-Up of 2-Vinyl-1H-imidazole Production
Welcome to the Technical Support Center for the production of 2-Vinyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) related to the challenges encountered during the scale-up of 2-Vinyl-1H-imidazole synthesis. Our aim is to bridge the gap between laboratory-scale success and robust, scalable industrial production by explaining the causality behind experimental choices and offering field-proven insights.
I. Core Principles of 2-Vinyl-1H-imidazole Scale-Up
The industrial synthesis of 2-Vinyl-1H-imidazole most commonly proceeds through the catalytic dehydrogenation of 2-ethyl-1H-imidazole. This process, while conceptually straightforward, presents several challenges when transitioning from the bench to a larger scale. These challenges primarily revolve around maintaining catalyst activity, preventing unwanted side reactions and polymerization, and ensuring efficient purification.
Experimental Workflow: From Lab to Pilot Scale
Caption: A simplified workflow for scaling up 2-Vinyl-1H-imidazole production.
II. Troubleshooting Guide: Dehydrogenation of 2-Ethyl-1H-imidazole
This section addresses common issues encountered during the catalytic dehydrogenation of 2-ethyl-1H-imidazole to 2-Vinyl-1H-imidazole.
Question 1: My reaction is showing low conversion of 2-ethyl-1H-imidazole, even at elevated temperatures. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion during the scale-up of a catalytic dehydrogenation reaction is a frequent challenge and can often be attributed to several factors that are less pronounced at the lab scale.
Possible Causes and Troubleshooting Steps:
-
Catalyst Deactivation: This is the most common culprit in catalytic dehydrogenation.
-
Poisoning: Trace impurities in the 2-ethyl-1H-imidazole feed, such as sulfur or other nitrogen-containing compounds, can poison the active sites of the catalyst.[1][2]
-
Solution: Ensure the purity of the starting material through pre-treatment, such as passing it through a guard bed of activated carbon or alumina.
-
-
Coking/Fouling: At high temperatures, side reactions can lead to the deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites.[3]
-
Solution: Optimize the reaction temperature and residence time. A slightly lower temperature and shorter residence time might be necessary at a larger scale to mitigate coke formation. Consider co-feeding a small amount of hydrogen to suppress coking reactions.[4]
-
-
Sintering: Prolonged operation at high temperatures can cause the metal particles of the catalyst to agglomerate (sinter), reducing the active surface area.[3]
-
Solution: Operate within the recommended temperature range for the catalyst. If sintering is suspected, catalyst regeneration or replacement is necessary.
-
-
-
Mass Transfer Limitations: In a larger reactor, inefficient mixing and gas-liquid mass transfer can mean that the 2-ethyl-1H-imidazole vapor is not effectively reaching the catalyst surface.
-
Solution: Increase the agitation speed or improve the reactor's internal design to enhance mixing. Ensure that the carrier gas flow rate is sufficient to transport the reactant to the catalyst bed effectively.
-
-
Heat Transfer Issues: Dehydrogenation is an endothermic reaction, and maintaining a uniform temperature across a large catalyst bed can be challenging. Cold spots can develop, leading to lower reaction rates.
Question 2: I am observing significant byproduct formation, which is complicating my purification process. What are these byproducts and how can I minimize them?
Answer:
Byproduct formation is a common issue in high-temperature catalytic reactions. In the dehydrogenation of 2-ethyl-1H-imidazole, several side reactions can occur.
Common Byproducts and Prevention Strategies:
| Byproduct | Formation Mechanism | Prevention Strategy |
| Ethyl-imidazoles (Isomers) | Isomerization of the ethyl group on the imidazole ring at high temperatures. | Optimize the reaction temperature to the lower end of the effective range. The choice of catalyst support can also influence selectivity. |
| Imidazole | Cracking of the ethyl group from the imidazole ring. | Lower the reaction temperature and residence time. |
| Oligomers/Polymers | Polymerization of the 2-Vinyl-1H-imidazole product on the catalyst surface or in the hot zones of the reactor. | Introduce a polymerization inhibitor into the feed stream or collection vessel. Ensure the product is cooled rapidly after exiting the reactor. |
Question 3: My catalyst's performance is degrading quickly over a few batches. How do I know if it's deactivated, and can it be regenerated?
Answer:
Rapid catalyst deactivation is a major economic concern in industrial production. Understanding the signs of deactivation and the potential for regeneration is crucial.
Identifying Catalyst Deactivation:
-
A gradual or sudden drop in the conversion of 2-ethyl-1H-imidazole under constant reaction conditions.
-
An increase in the formation of byproducts, particularly from cracking reactions.
-
A change in the pressure drop across the catalyst bed, which could indicate fouling.
Catalyst Regeneration:
The ability to regenerate the catalyst depends on the primary deactivation mechanism.[1]
-
For Coking/Fouling: A common regeneration method is a controlled burn-off of the carbon deposits. This involves passing a stream of air or a mixture of an inert gas and oxygen over the catalyst bed at a controlled temperature.[7] Care must be taken to avoid excessive temperatures that could lead to sintering.
-
For Poisoning: If the catalyst is poisoned by impurities, regeneration may be more difficult or impossible. In some cases, a chemical wash can remove the poison, but often the catalyst will need to be replaced.
Logical Flow for Troubleshooting Catalyst Deactivation:
Caption: A decision tree for troubleshooting catalyst deactivation.
III. FAQs: Purification and Handling of 2-Vinyl-1H-imidazole
This section provides answers to frequently asked questions regarding the purification and safe handling of 2-Vinyl-1H-imidazole, particularly in a large-scale setting.
Question 4: What is the most effective method for purifying 2-Vinyl-1H-imidazole at an industrial scale?
Answer:
At an industrial scale, vacuum fractional distillation is the most common and cost-effective method for purifying 2-Vinyl-1H-imidazole.[8] The key is to separate the desired product from the unreacted 2-ethyl-1H-imidazole and any higher-boiling oligomers.
Key Considerations for Industrial Distillation:
-
Vacuum: Distillation under reduced pressure is crucial to lower the boiling point of 2-Vinyl-1H-imidazole and prevent thermal polymerization.
-
Inhibitor: A non-volatile polymerization inhibitor, such as hydroquinone or phenothiazine, should be added to the distillation pot to prevent polymerization during heating.[9][10]
-
Column Efficiency: A packed column with a sufficient number of theoretical plates is necessary to achieve a good separation between 2-Vinyl-1H-imidazole and the closely boiling 2-ethyl-1H-imidazole.
-
Temperature Control: Precise temperature control of the reboiler and condenser is essential to ensure a clean separation and prevent product degradation.
Question 5: I am experiencing unwanted polymerization of my purified 2-Vinyl-1H-imidazole during storage. How can I prevent this?
Answer:
2-Vinyl-1H-imidazole is highly susceptible to free-radical polymerization, which can be initiated by heat, light, and oxygen.[11][12] Proper storage and handling are critical to maintain its quality.
Recommended Storage Conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8°C) | Reduces the rate of thermal polymerization.[13] |
| Atmosphere | Under an inert gas (e.g., nitrogen or argon) | Prevents the formation of peroxides from oxygen, which can initiate polymerization.[9] |
| Light | In an amber or opaque container, stored in the dark | UV light can initiate free-radical polymerization.[13] |
| Inhibitor | Addition of a stabilizer like p-tert-butylcatechol (TBC) or hydroquinone | Scavenges free radicals to prevent the initiation of polymerization.[13][14] |
Question 6: What are the key safety precautions I should take when handling large quantities of 2-Vinyl-1H-imidazole?
Answer:
2-Vinyl-1H-imidazole and its precursors should be handled with care, following established safety protocols for hazardous chemicals.
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat or chemical-resistant apron.
-
Ventilation: Handle the material in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Spill Control: Have a spill kit readily available that is appropriate for organic amines.
-
Fire Safety: 2-Vinyl-1H-imidazole is combustible. Keep it away from open flames, sparks, and other sources of ignition. Use fire extinguishers suitable for chemical fires (e.g., dry chemical, CO2).
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
IV. In-Process Controls for Robust Production
Implementing a robust system of in-process controls (IPCs) is essential for ensuring the consistency and quality of 2-Vinyl-1H-imidazole production at scale.[15][16][17][18][19]
| Stage | IPC Method | Parameter to Monitor | Purpose |
| Feed | Gas Chromatography (GC) | Purity of 2-ethyl-1H-imidazole | To prevent catalyst poisoning. |
| Reaction | Online GC or HPLC | Conversion of 2-ethyl-1H-imidazole, formation of 2-Vinyl-1H-imidazole and byproducts | To monitor reaction progress and determine the optimal endpoint. |
| Purification | GC or HPLC | Purity of distilled fractions | To ensure the final product meets specifications. |
| Final Product | Colorimetric Assay | Concentration of polymerization inhibitor | To confirm that the product is adequately stabilized for storage.[13] |
V. References
-
BetzDearborn Inc. (2000). Methods for inhibiting the polymerization of vinyl monomers. European Patent EP0998437A4. Google Patents.
-
BenchChem. (2025). Preventing premature polymerization of 2-vinylphenol during storage. BenchChem Technical Support.
-
Le Coz, F., et al. (n.d.). Understanding vinyl acetate polymerisation accidents. IChemE.
-
Etchells, J. C. (n.d.). The control of runaway polymerisation reactions by inhibition techniques. IChemE.
-
BenchChem. (2025). Technical Support Center: Inhibiting Premature Polymerization of Vinyl Oleate. BenchChem Technical Support.
-
Fodor, C., et al. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules, 45(22), 9097-9105. ACS Publications. [Link]
-
Fodor, C., et al. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Request PDF on ResearchGate.
-
Various Authors. (2015). How can I purify vinylimidazole and acrylonitrile monomers? ResearchGate. [Link]
-
Zhang, L., et al. (2016). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry, 7(32), 5136-5144. RSC Publishing. [Link]
-
Limer, A., et al. (2016). Laccase-catalyzed controlled radical polymerization of N-vinylimidazole. Polymer Chemistry, 7(44), 6794-6801. RSC Publishing. [Link]
-
Fodor, C., et al. (2015). Unexpected thermal decomposition behavior of poly(N-vinylimidazole)-l-poly(tetrahydrofuran) amphiphilic conetworks, a class of chemically forced blends. Polymer Chemistry, 6(11), 2019-2027. RSC Publishing. [Link]
-
Bartholomew, C. H. (2001). Catalyst Deactivation/Regeneration. Request PDF on ResearchGate.
-
Sabaa, M. W., et al. (2011). Synthesis and Characterization of Poly(N‐vinylimidazole‐co‐acrylonitrile) and Determination of Monomer Reactivity Ratios. Request PDF on ResearchGate.
-
Global Center for Pharmaceutical Industry. (n.d.). In-Process Controls in Pharma: Ensuring Quality at Every Stage.
-
Bartholomew, C. H. (2021). Advances in Catalyst Deactivation and Regeneration. MDPI.
-
Rodríguez, M. L., et al. (2010). Reactor Designs for Ethylene Production via Ethane Oxidative Dehydrogenation: Comparison of Performance. Request PDF on ResearchGate.
-
Pharmaceutical Technology. (2004). In-Process Control Methods for the Manufacture of APIs.
-
Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. SciSpace.
-
Barbier, J. (2001). Catalyst Deactivation and Regeneration. Request PDF on ResearchGate.
-
Argyle, M. D., & Bartholomew, C. H. (2015). Mechanisms of catalyst deactivation. Download Table from ResearchGate.
-
Green, M. D., et al. (2012). Synthesis and characterization of 4-vinylimidazole ABA triblock copolymers utilizing a difunctional RAFT chain transfer agent. Polymer Chemistry, 3(8), 2056-2064. RSC Publishing. [Link]
-
Wang, Q., et al. (2014). Facile Synthesis of N-Vinylimidazole-Based Hydrogels via Frontal Polymerization and Investigation of Their Performance on Adsorption of Copper Ions. Request PDF on ResearchGate.
-
Deadman, B. J., et al. (2016). Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. Organic Process Research & Development, 20(6), 1168-1172. PMC - NIH. [Link]
-
U.S. Food and Drug Administration. (n.d.). Production and Process Controls.
-
Neal, L. M., et al. (2022). Catalytic limitations on alkane dehydrogenation under H2 deficient conditions relevant to membrane reactors. Energy & Environmental Science, 15(5), 2154-2166. RSC Publishing. [Link]
-
Al-Sabagh, A. M., et al. (2022). Cost and Energy Saving Process for the Laboratory-Scale Production of Chloroform-d. Organic Process Research & Development, 26(11), 3075-3081. American Chemical Society. [Link]
-
Li, J., & Wang, Y. (2009). Method for separating and purifying 2-methylimidazole crystal impurity. Chinese Patent CN101560188A. Google Patents.
-
Wang, Y., et al. (2020). Rapid preparation of 1-vinylimidazole based non-affinity polymers for the highly-selective purification of antibodies from multiple biological sources. Request PDF on ResearchGate.
-
U.S. Food and Drug Administration. (2008). 21 CFR 211.188 -- Batch production and control records. eCFR. [Link]
-
Abarca, R. R. Q., et al. (2021). Tubular reactor design for the oxidative dehydrogenation of butene using computational fluid dynamics (CFD) modeling. Request PDF on ResearchGate.
-
de Lasa, H., et al. (2003). A two-zone fluidized bed reactor for catalytic propane dehydrogenation. ResearchGate.
-
Wang, Y., et al. (2022). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Molecules, 27(23), 8263. MDPI. [Link]
-
Li, Y., et al. (2023). Aqueous 2-Ethyl-4-methylimidazole Solution for Efficient CO2 Separation and Purification. International Journal of Molecular Sciences, 24(7), 6695. [Link]
-
U.S. Food and Drug Administration. (2015). Production and Process Controls: Overview of CGMP Regulations and Regulatory Expectations.
-
Rodríguez, M. L., et al. (2011). Performance evaluation of a novel reactor configuration for oxidative dehydrogenation of ethane to ethylene. Request PDF on ResearchGate.
-
Green, M. D., et al. (2011). Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm) using conventional free radical polymerization methods. ResearchGate.
-
Jakab, E., et al. (2003). Thermal decomposition of mixtures of vinyl polymers and lignocellulosic materials. Request PDF on ResearchGate.
-
Ambreen, J., et al. (2020). Simultaneous degradation and reduction of multiple organic compounds by poly(vinyl imidazole) cryogel-templated Co, Ni, and Cu metal nanoparticles. Gels. Semantic Scholar.
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- 16. pharmtech.com [pharmtech.com]
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- 18. eCFR :: 21 CFR 211.188 -- Batch production and control records. [ecfr.gov]
- 19. fda.gov [fda.gov]
Technical Support Center: Polymerization of 2-Vinyl-1H-imidazole
Welcome to the technical support center for 2-Vinyl-1H-imidazole (2VIm) polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with this monomer. The unique electronic and coordination properties of the imidazole ring make 2VIm a valuable building block for advanced polymers, but these same properties render its polymerization highly sensitive to impurities. This document provides in-depth, experience-driven answers and troubleshooting protocols to ensure reproducible and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of 2-Vinyl-1H-imidazole so critical for successful polymerization?
The purity of 2VIm is paramount because multiple functional groups within the monomer and potential contaminants can interact with the polymerization process, especially in free-radical systems. The imidazole ring can complex with catalysts, and its nitrogen atoms can influence the pH of the reaction medium, which in turn affects polymerization kinetics[1][2]. Furthermore, the vinyl group is susceptible to premature polymerization or inhibition. Even trace impurities can lead to failed initiations, low molecular weights, broad polydispersity, and batch-to-batch inconsistency.
Q2: What are the most common impurities in commercial 2-Vinyl-1H-imidazole and what are their effects?
Commercial 2VIm can contain a variety of impurities stemming from its synthesis, storage, and handling. Understanding these is the first step in troubleshooting.
| Impurity Type | Specific Examples | Impact on Polymerization | Recommended Detection Method |
| Inhibitors | 4-tert-Butylcatechol (TBC), Hydroquinone (HQ), DPPH | Intentionally added for shelf stability. They are radical scavengers that will prevent polymerization initiation. | HPLC, GC-MS |
| Water | Absorbed moisture (imidazole is hygroscopic[2]) | Acts as a chain transfer agent, lowering molecular weight. Can interfere with catalysts and alter solvent polarity. | Karl Fischer Titration |
| Dissolved Gases | Oxygen (O₂) | A potent radical scavenger that creates a significant inhibition period or completely halts the reaction[3]. | N/A (Procedural prevention is key) |
| Synthesis Precursors & By-products | Imidazole, 2-ethyl-1H-imidazole, regioisomers (e.g., 1-VIm) | Can act as chain transfer agents or comonomers, altering the final polymer structure and properties[4]. | NMR, GC-MS, HPLC[4] |
| Oligomers | Dimers, trimers formed during storage | Increase viscosity and can broaden molecular weight distribution. | Gel Permeation Chromatography (GPC/SEC) |
| Acidic Impurities | Residual acids from synthesis | Can protonate the imidazole ring, significantly altering monomer reactivity, especially in controlled radical polymerizations[5][6][7]. | pH measurement of aqueous solution, Titration |
| Metallic Traces | Iron, Copper | Can form redox couples with oxygen or peroxides, leading to uncontrolled initiation or termination[3]. | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
Q3: Can I use 2-Vinyl-1H-imidazole directly from the supplier's bottle for my polymerization?
It is strongly discouraged, especially for controlled or sensitive polymerization reactions. Commercial grades contain inhibitors to prevent polymerization during transport and storage[5][8]. These must be removed immediately prior to use. The monomer is also hygroscopic and will likely have absorbed atmospheric moisture[2].
Q4: How does pH affect the free-radical polymerization of vinylimidazoles?
The polymerization rate of vinylimidazoles is highly pH-dependent. For the related monomer 1-Vinylimidazole, polymerization is very slow at a natural pH of 9 but increases significantly at a pH of 1[1][2]. This is attributed to the fact that at higher pH, the propagating radical can undergo a degradative reaction by adding to the 2-position of the imidazole ring, forming a stable, non-propagating radical[1]. Protonation of the imidazole ring at low pH prevents this side reaction, leading to faster and more efficient polymerization. A similar principle applies to 2VIm.
Troubleshooting Guide
This section addresses specific experimental failures in a problem-and-solution format.
Problem 1: My polymerization reaction fails to initiate or shows a long induction period.
This is the most common issue and almost always points to the presence of radical scavengers.
-
Primary Cause A: Polymerization Inhibitors. Commercial 2VIm is stabilized with inhibitors.
-
Primary Cause B: Dissolved Oxygen. Oxygen is a diradical and an extremely efficient polymerization inhibitor[3].
-
Solution: The reaction mixture (monomer, solvent, initiator) must be thoroughly deoxygenated. Standard methods include:
-
Inert Gas Purging: Bubbling dry nitrogen or argon through the solution for 30-60 minutes.
-
Freeze-Pump-Thaw Cycles: For more rigorous oxygen removal, perform at least three cycles of freezing the reaction mixture in liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. This is the gold standard for sensitive polymerizations.
-
-
Diagram 1: The Impact of Common Impurities on Radical Polymerization A visual representation of how inhibitors and oxygen terminate the chain propagation cycle.
Problem 2: The polymerization yields are consistently low, or the reaction stops prematurely.
This often indicates issues with chain transfer or suboptimal reaction conditions.
-
Cause A: Water Content. Moisture can act as a chain transfer agent, terminating a growing polymer chain while creating a new, less reactive radical, thus lowering the overall molecular weight and yield.
-
Cause B: Impure Initiator. The initiator itself can be a source of impurities if it is old or has been improperly stored.
-
Solution: Recrystallize the initiator before use. For example, AIBN can be recrystallized from methanol[9].
-
-
Cause C: Degradative Transfer to Monomer. As discussed in the FAQ, the monomer itself can act as a chain-terminating agent under certain pH conditions[1].
-
Solution: For polymerizations in protic or aqueous media, consider lowering the pH by adding a non-interfering acid like acetic acid. Acetic acid has been shown to be a beneficial solvent for the controlled polymerization of vinylimidazoles as it protonates the ring and stabilizes propagating radicals[5][6][7].
-
Problem 3: I am getting a cross-linked gel instead of a soluble polymer.
-
Cause: At high monomer concentrations or high conversions, growing polymer chains can react with the imidazole rings on other polymer chains. This side reaction creates a cross-linked network, resulting in an insoluble gel[10].
-
Solution 1: Lower Monomer Concentration. Work in more dilute solutions to reduce the probability of intermolecular side reactions.
-
Solution 2: Stop at Lower Conversion. Terminate the polymerization before it reaches very high conversion rates (e.g., < 70%) to prevent extensive cross-linking.
-
Solution 3: Lower Temperature. High temperatures can promote side reactions. Conduct the polymerization at the lowest effective temperature for your initiator system.
-
Experimental Protocols & Workflows
Protocol 1: Purification of 2-Vinyl-1H-imidazole Monomer
This protocol details the standard procedure for removing inhibitors and water.
-
Preparation of Alumina Column:
-
Take a glass chromatography column and add a small plug of glass wool or cotton at the bottom.
-
Fill the column approximately two-thirds full with basic alumina. Do not pack too tightly.
-
-
Inhibitor Removal:
-
Pour the as-received 2-Vinyl-1H-imidazole monomer directly onto the top of the alumina column.
-
Allow the monomer to pass through the column via gravity. Collect the clear, inhibitor-free monomer in a clean, dry round-bottom flask. This step should be performed relatively quickly to minimize exposure to air.
-
-
Drying (Optional but Recommended):
-
To the flask containing the purified monomer, add a small amount of calcium hydride (CaH₂).
-
Allow the monomer to stir over the CaH₂ for several hours or overnight under an inert atmosphere (e.g., a nitrogen-filled balloon). The CaH₂ will react with any residual water.
-
-
Vacuum Distillation:
-
Set up a vacuum distillation apparatus. Ensure all glassware is thoroughly dried.
-
Carefully decant the monomer from the CaH₂ into the distillation flask.
-
Distill the monomer under reduced pressure. The pure 2VIm should be collected as a colorless liquid.
-
-
Storage:
Diagram 2: Monomer Purification and Quality Control Workflow A recommended workflow from receiving the monomer to initiating polymerization.
References
-
PrepChem. (n.d.). Synthesis of 2-nitro-1-vinyl-imidazole. Retrieved from PrepChem.com. [Link]
-
de Oliveira, R. B., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. MDPI. [Link]
-
Green, M. D., et al. (2011). Tailoring macromolecular architecture with imidazole functionality: A perspective for controlled polymerization processes. ResearchGate. [Link]
-
de Oliveira, R. B., et al. (2022). (PDF) 2-Nitro-1-vinyl-1H-imidazole. ResearchGate. [Link]
-
Al-Aqeel, S., et al. (2023). Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. National Institutes of Health (NIH). [Link]
-
Asad, M., et al. (2019). Free-Radical Polymerization of N-Vinylimidazole and Quaternized Vinylimidazole in Aqueous Solution. ResearchGate. [Link]
-
Various Authors. (2016). How can I precipitate poly vinyl imidazole? ResearchGate. [Link]
-
Zhang, Q., et al. (2015). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry (RSC Publishing). [Link]
-
Various Authors. (2023). Can vinyle imidazole be polimerized with just normal light or in the presence of oxygen while preparing? Reddit. [Link]
-
Green, M. D., et al. (2012). Controlled Radical Polymerization of 4-Vinylimidazole. Macromolecules - ACS Publications. [Link]
-
Mire-Sluis, A., et al. (2011). Analytical Strategies for Monitoring Residual Impurities. BioPharm International. [Link]
-
S-Canu, P., et al. (1996). Precipitation Copolymerization of Vinyl-Imidazole and Vinyl-Pyrrolidone, 1-Experimental Analysis. ResearchGate. [Link]
-
Wikipedia. (n.d.). 1-Vinylimidazole. Retrieved from Wikipedia. [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]
-
Szarka, G., et al. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules - ACS Publications. [Link]
-
McCarthy, S., et al. (2018). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. [Link]
-
Singh, G., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]
-
Al-Aqeel, S., et al. (2023). Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. MDPI. [Link]
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- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 10. researchgate.net [researchgate.net]
- 11. chemscene.com [chemscene.com]
"optimizing initiator concentration for 2-Vinyl-1H-imidazole polymerization"
Welcome to the technical support center for the polymerization of 2-Vinyl-1H-imidazole (2VIm). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing poly(2-Vinyl-1H-imidazole) [P(2VIm)]. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you troubleshoot common issues and optimize your experimental outcomes, with a specific focus on the critical role of initiator concentration.
The Central Role of the Initiator
In free-radical polymerization, the initiator concentration is a primary lever for controlling the reaction kinetics and the final properties of the polymer. The initiator decomposes under thermal or photochemical influence to generate free radicals, which then propagate by reacting with monomer units.[1] The concentration of these initial radicals directly influences the rate of polymerization, the final molecular weight (Mn), and the molecular weight distribution (polydispersity index, PDI) of the resulting P(2VIm). An imbalance in initiator concentration can lead to a host of problems, from failed reactions to polymers that are unsuitable for their intended application.
Vinylimidazoles, including 2VIm, present unique challenges. While they are readily polymerized by conventional free-radical methods, achieving control over molecular weight and architecture is difficult due to the high reactivity of the propagating radicals, which can lead to termination and chain transfer reactions.[2] This makes precise control of the initiation step even more critical.
Troubleshooting Guide: Common Issues in 2VIm Polymerization
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: Why is my polymerization of 2-Vinyl-1H-imidazole failing to initiate or proceeding extremely slowly?
Possible Causes:
-
Insufficient Initiator Concentration: The rate of polymerization is directly proportional to the square root of the initiator concentration. If the concentration is too low, the number of primary radicals generated is insufficient to overcome the effects of inhibitors and initiate polymerization at a reasonable rate.
-
Presence of Inhibitors: 2VIm monomer, like many vinyl monomers, can contain inhibitors (e.g., hydroquinone derivatives) to prevent spontaneous polymerization during storage. Oxygen is also a potent inhibitor of free-radical polymerization. If these are not removed, they will scavenge the initial radicals, creating an induction period or preventing the reaction altogether.[3]
-
Incorrect Reaction Temperature: Thermal initiators like 2,2'-Azobis(2-methylpropionitrile) (AIBN) have a characteristic decomposition temperature range. If the reaction temperature is too low, the initiator will not decompose at a sufficient rate to start the polymerization. For AIBN, polymerization is typically conducted at 60-70 °C.[4]
-
Degradative Chain Transfer: The imidazole ring itself can participate in side reactions. Propagating radicals can add to the C2 position of the imidazole ring on a monomer molecule, forming a stable, non-propagating radical. This degradative transfer reaction effectively terminates a growing chain and slows the overall polymerization rate.[5]
Recommended Solutions:
-
Increase Initiator Concentration: Systematically increase the initiator concentration. A common starting point for AIBN is a monomer-to-initiator molar ratio of 100:1 to 500:1. Try moving to a lower ratio (e.g., 100:1 or even 50:1) to see if initiation occurs.
-
Purify the Monomer: Remove inhibitors by passing the monomer through a column of basic alumina or by vacuum distillation.
-
De-gas the Reaction Mixture: Thoroughly remove dissolved oxygen from the monomer and solvent by subjecting the reaction mixture to several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., nitrogen or argon) for at least 30-60 minutes before heating.[6]
-
Verify and Optimize Temperature: Ensure your reaction vessel is reaching and maintaining the target temperature. For AIBN, a temperature of 70 °C is often effective.[7]
Q2: My polymerization is uncontrolled and proceeds too quickly, often resulting in a gel or an insoluble polymer. What's happening?
Possible Causes:
-
Excessive Initiator Concentration: An overly high concentration of initiator generates a massive number of radicals simultaneously. This leads to a very high polymerization rate and significant heat generation (autoacceleration or the Trommsdorff-Norrish effect), which can cause the reaction to run away.[8] The rapid production of many short polymer chains can also lead to crosslinking and gelation, especially if impurities are present.
-
High Monomer Concentration (Bulk Polymerization): Bulk polymerization of 2VIm without a solvent can be difficult to control. The viscosity of the medium increases rapidly with conversion, which reduces the rate of chain termination. This leads to a rapid increase in the polymerization rate and heat generation.
-
Inadequate Heat Dissipation: If the reaction is performed on a large scale or in a vessel that does not allow for efficient heat removal, the exothermic nature of polymerization can cause the internal temperature to rise uncontrollably, further accelerating the initiator decomposition and polymerization rate.
Recommended Solutions:
-
Reduce Initiator Concentration: Decrease the amount of initiator. Molar ratios of monomer-to-initiator in the range of 500:1 to 2000:1 are often more suitable for achieving controlled polymerization.
-
Introduce a Solvent: Perform the polymerization in a suitable solvent (e.g., methanol, ethanol, DMF, or acetic acid for RAFT) to dissipate heat and control the viscosity of the reaction medium.[6][9]
-
Control the Reaction Temperature: Use an oil bath with a reliable temperature controller and magnetic stirring to ensure uniform and stable temperature throughout the reaction. For larger-scale reactions, consider using a jacketed reactor with a cooling system.
-
Gradual Monomer Addition: For highly exothermic systems, a semi-batch process where the monomer is added gradually to the heated solvent and initiator can help control the reaction rate and temperature.
Q3: I'm getting very low monomer conversion, even after extended reaction times. How can I improve the yield?
Possible Causes:
-
Premature Initiator Depletion: If the initiator has a short half-life at the reaction temperature, it may be consumed entirely before high monomer conversion is reached, leaving unreacted monomer behind.
-
Low Initiator Concentration: As discussed in Q1, an initiator concentration that is too low may result in a slow polymerization that appears to stall at low conversion.
-
Chain Transfer Reactions: Significant chain transfer to the monomer, solvent, or impurities can terminate growing polymer chains prematurely, reducing the overall conversion.
Recommended Solutions:
-
Select an Initiator with an Appropriate Half-Life: Choose an initiator whose half-life at the reaction temperature is suitable for the desired reaction time. For long polymerizations, an initiator with a longer half-life or the periodic addition of the initiator may be necessary.
-
Optimize Initiator Concentration: While too much initiator can be problematic, too little leads to low conversion. Finding the optimal concentration is key. An experiment varying the initiator concentration (e.g., [M]/[I] = 1000:1, 500:1, 250:1) while keeping other parameters constant can identify the sweet spot for your system.
-
Choose an Appropriate Solvent: Select a solvent with a low chain transfer constant. For example, benzene or toluene are generally better choices than alcohols or thiols in this regard.
-
Increase Reaction Time or Temperature: If the initiator is still active, extending the reaction time can increase conversion. Alternatively, a modest increase in temperature (e.g., by 5-10 °C) can increase the rate of both initiation and propagation, but be mindful that this will also decrease the polymer's molecular weight.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in 2VIm polymerization based on the initial outcome.
Caption: Troubleshooting workflow for 2-Vinyl-1H-imidazole polymerization.
Frequently Asked Questions (FAQs)
What are the most common initiators for 2VIm polymerization?
The most widely used initiator for laboratory-scale free-radical polymerization of 2VIm is 2,2'-Azobis(2-methylpropionitrile) (AIBN) . It is favored because its decomposition into radicals is thermally controlled and less susceptible to induced decomposition than peroxides.[4][6] For redox initiation systems, especially in aqueous media, pairs like ammonium persulfate (APS) and sodium metabisulfite are common.
How does initiator concentration affect the molecular weight of P(2VIm)?
In conventional free-radical polymerization, the kinetic chain length is inversely proportional to the square root of the initiator concentration. Therefore, as a general rule:
-
Increasing initiator concentration leads to a lower average molecular weight. This is because a higher number of radicals initiate more polymer chains simultaneously, which are then terminated after consuming a smaller amount of monomer per chain.[10]
-
Decreasing initiator concentration leads to a higher average molecular weight, as fewer chains are initiated, allowing each to grow longer before termination.
This relationship is fundamental to controlling the properties of the final polymer.
How can I achieve a narrow molecular weight distribution (low PDI)?
Conventional free-radical polymerization of vinylimidazoles typically yields polymers with broad molecular weight distributions (high PDI > 1.5-2.0) due to various termination and chain transfer reactions.[2] To achieve well-defined polymers with low PDI (< 1.3), a controlled radical polymerization (CRP) technique is necessary. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been shown to be effective for vinylimidazoles.[9][11] Success in RAFT polymerization of 1- and 4-vinylimidazole has been demonstrated by using acetic acid as a special solvent, which protonates the imidazole ring and stabilizes the propagating radicals.[9][11][12] In RAFT, the ratio of monomer to RAFT agent, not the initiator, is the primary determinant of molecular weight.
What is a good starting point for the initiator-to-monomer ratio?
The optimal ratio depends heavily on the desired molecular weight, the polymerization technique, and the specific reaction conditions.
| Polymerization Technique | Typical [Monomer]:[Initiator] Ratio | Primary Control Parameter |
| Conventional Free Radical | 100:1 to 2000:1 | [Monomer]/[Initiator] ratio |
| RAFT Polymerization | [RAFT Agent]:[Initiator] = 3:1 to 10:1 | [Monomer]/[RAFT Agent] ratio |
For a standard AIBN-initiated free-radical polymerization aiming for moderate molecular weight, a [Monomer]:[AIBN] ratio of 500:1 is a reasonable starting point. For RAFT, the initiator concentration is kept low relative to the RAFT agent to minimize the number of chains initiated by the thermal initiator alone.
Experimental Protocols
Protocol 1: General Procedure for Free-Radical Polymerization of 2VIm using AIBN
-
Monomer Purification: Pass 2-Vinyl-1H-imidazole through a short column of basic alumina to remove inhibitors.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the purified 2VIm (e.g., 1.0 g, 10.6 mmol) and the chosen solvent (e.g., 10 mL of methanol).
-
Initiator Addition: Add AIBN based on the desired molar ratio. For a 500:1 [M]:[I] ratio, add 3.5 mg (0.021 mmol) of AIBN.
-
Degassing: Seal the flask with a rubber septum. Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen. Backfill the flask with an inert gas (N₂ or Ar).
-
Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours).
-
Termination and Precipitation: Cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., diethyl ether or hexane) with vigorous stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer several times with the non-solvent to remove unreacted monomer and initiator fragments. Dry the final polymer under vacuum at 40-50 °C to a constant weight.
-
Characterization: Analyze the polymer's molecular weight (Mn) and PDI using Gel Permeation Chromatography (GPC).
Protocol 2: Optimizing Initiator Concentration
To find the optimal initiator concentration for your specific application, a systematic study is recommended.
-
Set up Parallel Reactions: Prepare a series of identical reactions as described in Protocol 1. Keep the monomer concentration, solvent, temperature, and reaction time constant across all experiments.
-
Vary Initiator Concentration: Vary the [Monomer]:[Initiator] ratio in each flask. A good range to test would be 200:1, 500:1, 1000:1, and 1500:1.
-
Monitor Conversion: If possible, take aliquots at regular intervals to monitor monomer conversion by ¹H NMR or gas chromatography.
-
Analyze Final Polymers: After the set reaction time, isolate and purify each polymer.
-
Compare Results: Analyze the Mn and PDI of each polymer by GPC. Create a table to compare how the initiator concentration affected monomer conversion, Mn, and PDI. This will allow you to select the concentration that best provides the polymer characteristics you require.
Relationship Between Initiator Concentration and Polymer Properties
The interplay between initiator concentration and the resulting polymer characteristics is a critical concept in polymer chemistry.
Caption: Effect of initiator concentration on key polymerization parameters.
References
Sources
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for 2-Vinyl-1H-imidazole Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of reactive monomers like 2-Vinyl-1H-imidazole is critical for ensuring product quality, stability, and safety. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Vinyl-1H-imidazole, supported by experimental data and validation principles grounded in scientific and regulatory standards.
The Analytical Challenge of 2-Vinyl-1H-imidazole
2-Vinyl-1H-imidazole is a polar, heterocyclic compound featuring a vinyl group susceptible to polymerization and an imidazole ring that imparts basicity and potential for multiple interaction modes. An effective analytical method must be able to resolve it from potential impurities, degradation products, and formulation excipients while providing accurate and reproducible results. This guide will detail a robust reversed-phase HPLC (RP-HPLC) method and compare its performance against a Hydrophilic Interaction Liquid Chromatography (HILIC) approach.
Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)
RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For a polar compound like 2-Vinyl-1H-imidazole, careful method development is required to achieve adequate retention and sharp peak shapes.
Rationale for Experimental Choices
The selection of chromatographic conditions is dictated by the physicochemical properties of 2-Vinyl-1H-imidazole. Being a water-soluble, basic compound, a C18 stationary phase is chosen for its hydrophobic retention capabilities. To ensure sufficient retention of this polar analyte and to achieve symmetrical peak shapes, a buffered mobile phase at a controlled pH is essential. A pH of around 7.0 is selected to keep the imidazole ring in a predominantly neutral state, enhancing retention on the non-polar C18 phase. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. Detection is set at a wavelength where the imidazole chromophore exhibits significant absorbance, ensuring high sensitivity.
Experimental Protocol: RP-HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: 50:50 Water:Acetonitrile.
Validation of the RP-HPLC Method
Method validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose.[1][2][3][4]
| Validation Parameter | Acceptance Criteria | Hypothetical Experimental Results |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte. Peak purity index > 0.999. | No interfering peaks observed. Peak purity index of 1.000. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. | r² = 0.9998 over 1-100 µg/mL. |
| Range | 50-150% of the target concentration. | 5-75 µg/mL. |
| Accuracy | % Recovery between 98.0% and 102.0% at three concentration levels. | 99.5% - 101.2% recovery. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. | RSD = 0.8%. |
| Precision (Intermediate) | RSD ≤ 2.0% for analyses on different days with different analysts. | RSD = 1.2%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.1 µg/mL. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | 0.3 µg/mL. |
| Robustness | RSD ≤ 2.0% after deliberate small changes in method parameters (pH, flow rate, temperature). | RSD = 1.5%. |
Alternative Method: Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar compounds that exhibit poor retention in reversed-phase systems, HILIC presents a powerful alternative.[2][5] HILIC utilizes a polar stationary phase (e.g., silica, amide, or specialized imidazole-based phases) and a mobile phase with a high concentration of organic solvent, typically acetonitrile.[3][6][7]
Rationale for HILIC
HILIC separates analytes based on a partitioning mechanism between the bulk mobile phase and a water-enriched layer on the surface of the polar stationary phase. This makes it ideal for retaining and separating polar compounds like 2-Vinyl-1H-imidazole.
Experimental Protocol: HILIC Method
-
Instrumentation: HPLC or UHPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: Amide, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Gradient: 0% B to 50% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 2 µL.
-
Sample Diluent: 90:10 Acetonitrile:Water.
Comparative Analysis: RP-HPLC vs. HILIC
| Feature | RP-HPLC | HILIC |
| Retention of Polar Analytes | Can be challenging; may require ion-pairing agents or derivatization. | Excellent retention for polar and hydrophilic compounds. |
| Selectivity | Based on hydrophobicity. | Based on hydrophilicity and partitioning. |
| Mobile Phase | High aqueous content. | High organic content. |
| Sample Diluent | Typically compatible with aqueous solutions. | Requires high organic content for good peak shape. |
| Equilibration Time | Generally fast. | Can be longer due to the water layer on the stationary phase. |
| Robustness | Well-established and generally robust. | Can be more sensitive to small changes in mobile phase water content. |
| MS Compatibility | Good, but non-volatile buffers like phosphate must be avoided. | Excellent, as the high organic content promotes efficient desolvation and ionization. |
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process, ensuring a self-validating and trustworthy protocol.
Caption: Logical workflow for HPLC method development and validation.
Interdependence of Validation Parameters
The validation parameters are not independent but form a self-validating system. For instance, linearity can only be established if the method is specific, and the range is determined by the boundaries of linearity, accuracy, and precision.
Caption: Interdependence of core HPLC validation parameters.
Conclusion and Recommendations
Both RP-HPLC and HILIC can be validated for the analysis of 2-Vinyl-1H-imidazole. The choice of method depends on the specific analytical needs.
-
RP-HPLC is a robust and widely available technique. The developed method demonstrates excellent performance and is suitable for routine quality control environments where the analyte concentration is relatively high.
-
HILIC offers superior retention for this polar analyte and is particularly advantageous when higher sensitivity is required, or when analyzing complex matrices where polar interferences are a concern. Its compatibility with mass spectrometry also makes it a powerful tool for impurity identification.
For routine analysis of the bulk substance or formulated product, the validated RP-HPLC method is recommended due to its simplicity and robustness. For trace analysis, impurity profiling, or when coupling to a mass spectrometer, the HILIC method would be the superior choice.
References
- 1. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. ChromCore HILIC-Imidazole Normal Phase/HILIC LC Column - Amerigo Scientific [amerigoscientific.com]
- 4. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ChromCore HILIC-Imidazole Columns-Normal Phase/HILIC LC Columns-NanoChrom Technologies (Suzhou) Co., Ltd [nanochrom.com]
- 7. HILIC-Imidazole HPLC Column | BioVanix Technology [biovanix.com]
A Comparative Analysis of 2-Vinyl-1H-imidazole and 4-Vinyl-1H-imidazole for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, vinylimidazoles stand out as versatile building blocks, pivotal in the design of advanced polymers, functional materials, and pharmacologically active agents. The positional isomerism of the vinyl group on the imidazole ring dramatically influences the molecule's reactivity, electronic properties, and polymerization behavior. This guide provides a comprehensive comparative study of two key isomers: 2-Vinyl-1H-imidazole and 4-Vinyl-1H-imidazole, offering field-proven insights and experimental data to inform your research and development endeavors.
Introduction: The Significance of Vinyl Group Placement
The imidazole ring, with its two nitrogen atoms, offers a unique combination of aromaticity, basicity, and coordination capabilities. The introduction of a polymerizable vinyl group unlocks a vast potential for creating functional polymers. However, the location of this vinyl substituent—at the 2- or 4-position—is a critical design parameter that dictates the monomer's fundamental properties and, consequently, the characteristics of the resulting materials. This guide will dissect these differences, providing a clear rationale for selecting the appropriate isomer for your specific application.
Synthesis Strategies: Navigating the Pathways to Positional Isomers
The synthetic accessibility of each isomer is a primary consideration for any research program. The routes to 2-Vinyl-1H-imidazole and 4-Vinyl-1H-imidazole differ significantly, reflecting their distinct electronic and steric environments.
Synthesis of 2-Vinyl-1H-imidazole
The synthesis of 2-Vinyl-1H-imidazole often involves multi-step sequences. One common approach is the Wittig reaction , which converts an aldehyde to an alkene. This involves the preparation of a phosphonium ylide from a suitable 2-methylimidazole derivative, followed by reaction with formaldehyde.
Another notable method involves the derivatization of 2-nitroimidazole. For instance, 2-nitro-1-vinyl-1H-imidazole can be synthesized from 2-nitroimidazole and 1,2-dibromoethane.[1][2] While this provides a vinyl group at the 1-position, subsequent modifications can potentially lead to the desired 2-vinyl isomer.
Synthesis of 4-Vinyl-1H-imidazole
The synthesis of 4-Vinyl-1H-imidazole is often more direct. A widely used laboratory-scale method is the decarboxylation of urocanic acid (imidazole-4-acrylic acid).[2] This reaction is typically achieved by heating urocanic acid, often in the presence of a copper-based catalyst, to induce the loss of carbon dioxide and form the vinyl group.
Additionally, modern cross-coupling reactions, such as palladium-catalyzed methods, have been employed to construct the vinyl group at the 4-position, offering a versatile approach for more complex derivatives.[3]
Physicochemical Properties: A Tale of Two Isomers
The electronic and steric differences between 2-Vinyl-1H-imidazole and 4-Vinyl-1H-imidazole manifest in their physicochemical properties. Understanding these differences is crucial for predicting their behavior in various chemical environments.
| Property | 2-Vinyl-1H-imidazole | 4-Vinyl-1H-imidazole | Rationale for a Comparative Study |
| Molecular Weight | 94.11 g/mol | 94.11 g/mol | Identical molecular weight allows for a direct comparison of structurally dependent properties. |
| Boiling Point | 239.6 °C at 760 mmHg[4] | Not readily available | The boiling point is influenced by intermolecular forces, which can differ based on the position of the vinyl group and its effect on dipole moment and hydrogen bonding. |
| Melting Point | 128-129 °C[4] | Not readily available | The melting point is affected by the crystal packing efficiency, which is sensitive to molecular symmetry and intermolecular interactions. |
| pKa | Not readily available | Not readily available | The basicity of the imidazole ring is a critical parameter in catalysis and biological applications. The electron-withdrawing or -donating character of the vinyl group, influenced by its position, will modulate the pKa. |
Expert Insight: The proximity of the vinyl group to the pyridine-like nitrogen (N3) in 2-Vinyl-1H-imidazole is expected to have a more pronounced electronic effect compared to the 4-position. This can influence the pKa and the coordination properties of the molecule.
Spectroscopic Characterization: Fingerprinting the Isomers
Spectroscopic techniques provide invaluable information for identifying and characterizing these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra are highly sensitive to the electronic environment of the nuclei. The chemical shifts of the vinyl and imidazole protons and carbons will be distinct for each isomer.
For a derivative, 2-nitro-1-vinyl-1H-imidazole, the following 1H NMR data has been reported (500 MHz, CDCl3): δ 7.63 (dd, J = 15.4, 8.5 Hz, 1H), 7.36 (s, 1H), 7.20 (s, 1H), 5.50 (dd, J = 15.4, 0.9 Hz, 1H), 5.31 (dd, J = 8.5, 0.9 Hz, 1H).[5] The corresponding 13C NMR data (125 MHz, CDCl3) shows peaks at δ 130.45, 129.23, 122.41, and 109.71.[5] It is important to note that the nitro group significantly influences these chemical shifts.
Infrared (IR) Spectroscopy
The IR spectra of both isomers will exhibit characteristic bands for the imidazole ring and the vinyl group. Key vibrations include N-H stretching, C=C and C=N stretching of the ring, and C-H bending of the vinyl group. For 2-nitro-1-vinyl-1H-imidazole, characteristic IR peaks (ATR) are observed at 3155, 3128, 1635, 1527, 1348, 1265, 962, 835, and 800 cm-1.[5] The peak around 1635 cm-1 is indicative of the C=C stretch of the vinyl group.
Polymerization Behavior: A Comparative Perspective
The ability to form well-defined polymers is a key application of vinylimidazoles. The position of the vinyl group significantly impacts the monomer's reactivity and the properties of the resulting polymer.
Polymerization Kinetics and Controllability
Conventional free-radical polymerization can be employed for vinylimidazoles.[5] However, achieving controlled polymerization, which allows for the synthesis of polymers with specific molecular weights and low dispersity, can be challenging.
For 4-Vinyl-1H-imidazole , controlled radical polymerization, specifically Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, has been successfully demonstrated in glacial acetic acid.[1][2][3] This method yields well-defined homopolymers with narrow polydispersity indices.[1][2][3]
The polymerization of 2-Vinyl-1H-imidazole is generally less studied, and achieving controlled polymerization can be more challenging due to potential side reactions involving the proximity of the vinyl group to the imidazole nitrogens.
Expert Insight: The difference in polymerization behavior can be attributed to the varying electronic and steric effects of the vinyl group on the stability of the propagating radical. The 4-position offers less steric hindrance and a different electronic environment compared to the 2-position, which can be more favorable for controlled polymerization techniques like RAFT.
Thermal Properties of the Resulting Polymers
The thermal stability of the resulting polymers is a critical factor for their application in materials science.
-
Poly(4-vinylimidazole) : The glass transition temperature (Tg) of poly(4-vinylimidazolium) salts can vary significantly depending on the counter-ion, with reported values ranging from 88 °C to 200 °C.[6]
-
Poly(2-vinylimidazole) : While data for the unsubstituted homopolymer is scarce, studies on poly(N-vinylimidazole), where the vinyl group is on the nitrogen, show a glass transition temperature of around 171 °C and a decomposition temperature in the range of 340–500 °C.[7][8][9] The thermal properties of poly(2-vinylimidazole) are expected to differ due to the different polymer architecture.
Applications: Tailoring the Isomer to the Task
The choice between 2-Vinyl-1H-imidazole and 4-Vinyl-1H-imidazole is ultimately driven by the specific application requirements.
-
4-Vinyl-1H-imidazole is often favored for applications requiring well-defined polymer architectures, such as in drug delivery systems, gene therapy vectors, and as ligands in catalysis, due to its more established controlled polymerization protocols.[1][2]
-
2-Vinyl-1H-imidazole , with its unique steric and electronic profile, holds potential for applications in coordination chemistry, where the proximity of the vinyl group and the imidazole nitrogens can lead to novel ligand properties, and in the synthesis of specialized polymers with distinct functionalities. Its derivatives have also shown interesting biological activities, such as antiparasitic properties.[1][2][5]
Experimental Protocols
To facilitate your research, we provide representative, step-by-step methodologies for the synthesis of these key isomers.
Synthesis of 4-Vinyl-1H-imidazole via Decarboxylation of Urocanic Acid
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"spectroscopic analysis and characterization of poly(2-Vinyl-1H-imidazole)"
A Comparative Guide to the Spectroscopic Analysis and Characterization of Poly(1-Vinyl-1H-imidazole)
Introduction: The Versatility of Poly(1-Vinyl-1H-imidazole)
Poly(1-vinyl-1H-imidazole), often abbreviated as PVIm or PVI, is a functional polymer that has garnered significant attention across diverse scientific fields. Its structure, featuring a flexible polyvinyl backbone and pendant imidazole groups, imparts a unique combination of properties including hydrophilicity, weak basicity, and the ability to coordinate with metal ions.[1][2] These characteristics make PVIm a highly valuable material in applications ranging from hydrogels and biomedical devices to catalysis and fuel cells.[1][3][4]
Given its wide-ranging applications, a thorough and precise characterization of PVIm is paramount. Spectroscopic techniques provide the essential toolkit for researchers to confirm its synthesis, elucidate its structure, assess its purity, and understand its thermal properties. This guide offers an in-depth comparison of key spectroscopic methods for the analysis of PVIm, grounded in experimental data and established protocols, to assist researchers and drug development professionals in their work.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
Expertise & Experience: FTIR spectroscopy is the first line of analysis post-synthesis. Its primary utility is the rapid and non-destructive confirmation of the polymer's chemical identity. For PVIm, the key objective is to verify the successful polymerization of the vinylimidazole monomer by observing the disappearance of vinyl group-specific peaks and the presence of the characteristic imidazole ring and polymer backbone vibrations. The choice of sample preparation, typically using a KBr pellet, is crucial to minimize interference from atmospheric moisture, which can obscure the hydroxyl-stretching region.
Experimental Data: Characteristic FTIR Peaks for PVIm
| Wavenumber (cm⁻¹) | Assignment | Source(s) |
| ~3100 | C–H stretching of the imidazole ring | [1] |
| ~2940 | Asymmetric/Symmetric C–H stretching of the CH/CH₂ backbone | [1][2] |
| ~1650 | C=C and C=N ring stretching | [1][2] |
| ~1500 | C–C and C=N ring stretching | [1] |
| 1280, 1230, 1085 | C–N ring stretching and C–H ring bending | [1] |
| 915, 850, 756 | C–H out-of-plane bending of the imidazole ring | [1][5] |
Note: The peak corresponding to the C=C stretching of the vinyl monomer (typically around 1646 cm⁻¹) should be significantly reduced or absent in the polymer spectrum, confirming successful polymerization.[6]
Experimental Protocol: FTIR Analysis via KBr Pellet
-
Sample Preparation: Thoroughly dry the synthesized PVIm powder in a vacuum oven to remove residual solvent and moisture.
-
Grinding: Add approximately 1-2 mg of the PVIm sample to 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.
-
Mixing: Gently grind the mixture until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the homogeneity and particle size.
-
Pellet Pressing: Transfer the powder to a pellet die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the spectrum of the PVIm sample, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 32 or 64 scans to ensure a good signal-to-noise ratio.
Visualization: FTIR Workflow
Caption: Workflow for FTIR analysis of PVIm using the KBr pellet method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Chemical Structure
Expertise & Experience: While FTIR confirms the presence of functional groups, ¹H NMR spectroscopy provides detailed information about the chemical structure and connectivity of the polymer. It allows for the unambiguous assignment of protons on both the polymer backbone and the imidazole ring. The choice of a deuterated solvent is critical; deuterated water (D₂O) is commonly used for PVIm due to the polymer's hydrophilicity.[3] The broadness of the signals corresponding to the backbone protons is a hallmark of polymers, contrasting with the sharper peaks of the small-molecule monomer.
Experimental Data: ¹H NMR Chemical Shifts for PVIm (in D₂O)
| Chemical Shift (δ, ppm) | Assignment | Source(s) |
| 6.9 - 7.6 | Protons of the imidazole ring (H2, H4, H5) | [3][5] |
| 3.7 - 3.9 | Methine proton (-CH-) on the polymer backbone | [3][5] |
| 1.8 - 2.5 | Methylene protons (-CH₂-) on the polymer backbone | [3][5] |
Comparison Note: For the 1-vinylimidazole monomer, distinct vinyl proton signals would be visible, typically between 5.0 and 7.5 ppm. Their absence in the polymer spectrum is a key indicator of successful polymerization.[7]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the dry PVIm sample in approximately 0.7 mL of deuterated water (D₂O). Ensure complete dissolution, which may require gentle vortexing or sonication.
-
Transfer: Filter the solution if necessary and transfer it to a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument (e.g., a 400 MHz spectrometer) should be properly tuned and shimmed to ensure magnetic field homogeneity.[8]
-
Data Acquisition: Acquire the ¹H NMR spectrum. Standard parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 64 or 128) to achieve a clear spectrum.
-
Solvent Suppression: If the residual H₂O peak is significant, apply a solvent suppression technique.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum using the residual solvent peak (HDO, ~4.79 ppm at 25°C) as a reference. Integrate the peaks to determine the relative ratios of different types of protons.
Caption: Key steps in performing thermogravimetric analysis (TGA) on PVIm.
Conclusion
The comprehensive characterization of poly(1-vinyl-1H-imidazole) relies on a synergistic application of multiple spectroscopic techniques. FTIR provides a rapid confirmation of chemical identity, ¹H NMR offers a detailed map of the molecular structure, and thermal analysis defines the material's stability and operational limits. By employing the standardized protocols and comparative data presented in this guide, researchers can ensure the quality and consistency of their PVIm materials, paving the way for innovation in its myriad applications.
References
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synthesis and characterization studies of a series of n-vinyl imidazole-based hydrogel - DergiPark. [Link]
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Supporting Information - The Royal Society of Chemistry. [Link]
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1 H-NMR spectra (in D 2 O) of 1-vinyl imidazole (A), monomeric IL (B),... - ResearchGate. [Link]
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Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole) | Macromolecules - ACS Publications. [Link]
-
Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications - MDPI. [Link]
-
Cross-Linked Polyvinylimidazole Complexed with Heteropolyacid Clusters for Deep Oxidative Desulfurization - MDPI. [Link]
-
Synthesis and photochromic properties of poly[N-vinyl-2-(phenylazo)-imidazole] derivatives in the near UV range. [Link]
-
Synthesis and characterization of poly(N‐vinyl imidazole) hydrogels crosslinked by gamma irradiation - ResearchGate. [Link]
-
Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing). [Link]
-
Synthesis and Characterization of Poly(N‐vinylimidazole‐co‐acrylonitrile) and Determination of Monomer Reactivity Ratios | Request PDF - ResearchGate. [Link]
-
POLY(1-VINYLIMIDAZOLE) GRAFTED ON MAGNETIC NANOPARTICLES - ATTAINMENT OF NOVEL NANOSTRUCTURES - Revue Roumaine de Chimie. [Link]
-
2-Nitro-1-vinyl-1H-imidazole - MDPI. [Link]
-
Synthesis, spectroscopic properties and crystal structure determination of 2-(2-pyridin-4-yl-vinyl)-1 H -benzimidazole derivatives | Request PDF - ResearchGate. [Link]
-
UV–Vis absorption spectra of Polymers 2, 6, 8 and N-allyl-tetrasubstituted imidazole … - ResearchGate. [Link]
-
Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole) | Request PDF - ResearchGate. [Link]
-
Fourier transform infrared (FTIR) spectra of 1‐vinylimidazole and... - ResearchGate. [Link]
-
Proton 1 H-NMR spectra of 1-vinyl imidazole, surfactant and surfmer. - ResearchGate. [Link]
-
Thermal and structural studies of poly (vinyl alcohol) and hydroxypropyl cellulose blends. [Link]
-
A study of the thermal degradation of poly(vinyl chloride) in the presence of carbazole and potassium carbazole using t.g.a./F71. [Link]
-
Thermal Analysis of the Biodegradable Polymer PVA/PEO Blends. [Link]
-
Synthesis and Characterization of Poly (Vinyl Alcohol) Hydrogels and Hybrids for rMPB70 Protein Adsorption - SciELO. [Link]
-
FTIR spectrum of poly(vinyl alcohol). | Download Scientific Diagram - ResearchGate. [Link]
-
Microscopic and Macroscopic Characterization of Hydrogels Based on Poly(vinyl-alcohol)–Glutaraldehyde Mixtures for Fricke Gel Dosimetry - PubMed Central. [Link]
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A Comparative Guide to the Biological Activities of 2-Vinyl-1H-imidazole Derivatives
The 2-Vinyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity. This guide provides a comparative analysis of the antifungal, antiparasitic, anticancer, and anti-inflammatory properties of various 2-Vinyl-1H-imidazole derivatives. By examining the structure-activity relationships (SAR) and the experimental data supporting these findings, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform the design of novel therapeutic agents.
Antifungal Activity: Targeting Ergosterol Biosynthesis
A significant area of investigation for 2-Vinyl-1H-imidazole derivatives has been their potential as antifungal agents. The primary mechanism of action for many imidazole-based antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.
A study on a series of (1,2-disubstituted vinyl)imidazoles revealed that substitutions on the vinyl group significantly influence antifungal potency. Specifically, the presence of a heteroatom like sulfur or oxygen at the beta-position of the vinyl group was found to be advantageous.
Comparative Antifungal Activity of 2-Vinyl-1H-imidazole Derivatives
| Compound ID | Substituents | Target Organism | MIC (µg/mL) | Reference |
| 5a-5 | (E)-1-[2-(methylthio)-1-[2-(pentyloxy)phenyl]ethenyl]-1H-imidazole | Dermatophytes & Yeasts | - | [1] |
| 5a-6 | (E)-1-[1-[2-(hexyloxy)phenyl]-2-(methylthio)ethenyl]-1H-imidazole | Dermatophytes & Yeasts | - | [1] |
Note: Specific MIC values were not provided in the abstract, but the study highlighted these compounds for their "excellent antifungal activities."
Structure-Activity Relationship (SAR) for Antifungal Activity
The available data suggests that lipophilicity and the stereochemistry of the vinyl substituent play a crucial role in the antifungal activity of these derivatives. The (E)-isomers have been noted for their potent activity. The presence of a sulfur atom in the vinyl side chain, as seen in compounds 5a-5 and 5a-6 , appears to enhance the antifungal effect, likely by improving the interaction with the active site of lanosterol 14α-demethylase.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a generalized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of 2-Vinyl-1H-imidazole derivatives against fungal strains, based on established methodologies.
Workflow for Antifungal Susceptibility Testing
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Step-by-Step Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to achieve the desired final inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
-
-
Preparation of Test Compounds:
-
Dissolve the 2-Vinyl-1H-imidazole derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Prepare a series of two-fold dilutions of the compounds in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive (fungus and medium) and negative (medium only) controls.
-
Incubate the plates at 35°C for 24 to 48 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for fungal growth.
-
Alternatively, use a spectrophotometer to measure the optical density at a suitable wavelength (e.g., 530 nm).
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the positive control.
-
Antiparasitic Activity: Combating Trypanosoma cruzi
Certain 2-Vinyl-1H-imidazole derivatives, particularly those with a nitro group, have shown promising activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism of action of nitroimidazoles generally involves the reduction of the nitro group within the parasite, leading to the formation of reactive nitrogen species that induce oxidative stress and damage parasitic macromolecules.
A key example is 2-Nitro-1-vinyl-1H-imidazole, which has been evaluated for its anti-T. cruzi activity.[2][3]
Comparative Antiparasitic Activity against T. cruzi
| Compound | Target Stage | IC50 (µM) | Cytotoxicity (LLC-MK2 cells) IC50 (µM) | Reference |
| 2-Nitro-1-vinyl-1H-imidazole | Amastigotes | 4.76 ± 0.05 | >500 | [2][3] |
| Azomycin (2-nitroimidazole) | Amastigotes | 5.74 ± 1.89 | >500 | [2][3] |
| Benznidazole (Reference Drug) | Amastigotes | 1.49 ± 0.75 | >500 | [2][3] |
Structure-Activity Relationship (SAR) for Antiparasitic Activity
The comparison between 2-Nitro-1-vinyl-1H-imidazole and its precursor, azomycin, suggests that the addition of the vinyl group at the N1 position may slightly enhance the anti-T. cruzi activity.[2][3] This modification could influence the compound's uptake by the parasite or its electronic properties, facilitating the reduction of the nitro group. The low cytotoxicity of these compounds against mammalian cells highlights their potential as selective antiparasitic agents.[2][3]
Experimental Protocol: In Vitro Anti-T. cruzi (Amastigote) Assay
This protocol details a common method for assessing the efficacy of compounds against the intracellular amastigote stage of T. cruzi.
Workflow for In Vitro Anti-T. cruzi Assay
Caption: A typical workflow for evaluating the in vitro activity of compounds against intracellular T. cruzi amastigotes.
Step-by-Step Protocol:
-
Host Cell Culture and Infection:
-
Seed a suitable host cell line (e.g., L6 myoblasts or Vero cells) in 96-well plates and allow them to adhere overnight.
-
Infect the host cell monolayer with tissue culture-derived T. cruzi trypomastigotes at a specific multiplicity of infection (e.g., 10:1).
-
Incubate for several hours to allow the parasites to invade the host cells.
-
-
Compound Treatment:
-
After the infection period, wash the plates with fresh medium to remove any remaining extracellular parasites.
-
Add fresh medium containing two-fold serial dilutions of the 2-Vinyl-1H-imidazole derivatives to the wells. Include a reference drug (e.g., benznidazole) and a no-drug control.
-
Incubate the plates for 72 to 96 hours at 37°C in a 5% CO2 atmosphere.
-
-
Quantification of Parasite Load:
-
After incubation, fix the cells with a suitable fixative (e.g., methanol or paraformaldehyde).
-
Stain the cells with a DNA-binding fluorescent dye (e.g., DAPI) or a traditional stain like Giemsa.
-
Use a high-content imaging system or a fluorescence microscope to count the number of intracellular amastigotes and host cell nuclei per well.
-
-
Data Analysis:
-
Determine the percentage of parasite inhibition for each compound concentration relative to the untreated control.
-
Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
-
Similarly, determine the cytotoxicity of the compounds on the host cells to assess selectivity.
-
Anticancer and Anti-inflammatory Activities: An Emerging Frontier
While the antimicrobial and antiparasitic activities of 2-Vinyl-1H-imidazole derivatives are more extensively documented, their potential as anticancer and anti-inflammatory agents is an area of growing interest. The broader class of imidazole derivatives has been shown to target various pathways implicated in cancer and inflammation. For instance, some imidazole-containing compounds act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. In the context of inflammation, imidazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX).
At present, specific comparative data on the anticancer and anti-inflammatory activities of a series of 2-Vinyl-1H-imidazole derivatives is limited in the readily available literature. Future research should focus on synthesizing and screening libraries of these compounds against various cancer cell lines and in relevant inflammatory models to elucidate their potential in these therapeutic areas and to establish clear structure-activity relationships.
Conclusion
The 2-Vinyl-1H-imidazole scaffold represents a promising starting point for the development of novel therapeutic agents with a diverse range of biological activities. The current body of evidence strongly supports their potential as effective antifungal and antiparasitic compounds. The key to advancing these derivatives towards clinical application lies in a deeper understanding of their structure-activity relationships and mechanisms of action. Further research, particularly in the areas of anticancer and anti-inflammatory activities, is warranted to fully explore the therapeutic potential of this versatile chemical class. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to this endeavor.
References
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Yoshida, M., et al. (1991). Synthesis and antifungal activities of a series of (1,2-disubstituted vinyl)imidazoles. Chemical & Pharmaceutical Bulletin, 39(9), 2301-2307. [Link]
-
Cavalleri, B., Volpe, G., & Arioli, V. (1977). Synthesis and biological activity of some vinyl-substituted 2-nitroimidazoles. Journal of Medicinal Chemistry, 20(5), 656-660. [Link]
-
Borges, M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520-534. [Link]
-
de Souza, G. A., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1326. [Link]
-
de Souza, G. A., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. ResearchGate. [Link]
Sources
"cytotoxicity evaluation of 2-Vinyl-1H-imidazole based materials"
An In-Depth Technical Guide to the Cytotoxicity Evaluation of 2-Vinyl-1H-imidazole Based Materials
Introduction: The Rise of Imidazole Scaffolds in Biomaterials
The imidazole ring is a privileged scaffold in medicinal chemistry and, increasingly, in material science.[1] Its unique electronic properties, hydrogen bonding capabilities, and pH-responsiveness make it a versatile building block for advanced functional polymers.[2] Specifically, poly(2-Vinyl-1H-imidazole) and its derivatives are being explored for applications ranging from drug delivery systems and gene carriers to biocompatible coatings for nanoparticles and medical devices.[3][4][5] However, as with any material intended for biomedical use, a thorough and rigorous evaluation of its biocompatibility is paramount. The primary and mandatory first step in this evaluation is the assessment of in vitro cytotoxicity.[6][7]
This guide serves as a comprehensive comparison and methodological handbook for researchers, scientists, and drug development professionals engaged in the cytotoxicity evaluation of 2-Vinyl-1H-imidazole (2VIM) based materials. We will move beyond simple protocol recitation to explain the causality behind experimental choices, compare the performance of 2VIM-based systems with relevant alternatives, and provide self-validating, step-by-step workflows grounded in international standards.
Comparative Landscape: Where Do 2VIM Materials Stand?
The central question for any new biomaterial is its safety profile relative to existing options. While the cytotoxicity of a specific polymer can be highly dependent on factors like molecular weight, purity, and crosslinking density, we can draw general comparisons from the literature. The imidazole moiety itself has been investigated extensively, with some derivatives showing potent anticancer activity, while others are designed for high biocompatibility.[8][9] This highlights the critical need for empirical testing.
For instance, studies on certain 1-alkylimidazolium-based ionic liquids have shown that cytotoxicity can increase with the length of the aliphatic side chain, demonstrating a clear structure-toxicity relationship.[10] Conversely, a study on 2-nitro-1-vinyl-1H-imidazole found it to have low cytotoxicity against mammalian cells (IC50 > 500 µM) while exhibiting potent antiparasitic activity, showcasing its potential as a selective therapeutic building block.[11][12] Polymer coatings based on imidazole have also been developed to confer biocompatibility to nanoparticles, suggesting the potential for creating non-toxic materials.[3][4]
To provide a practical context, the following table summarizes typical cytotoxicity data for 2VIM-based materials alongside common comparators.
| Material Class | Monomer/Polymer Example | Typical Assay | Cell Line | IC50 / Viability Result | Key Insight |
| Vinyl-imidazole | 2-Nitro-1-vinyl-1H-imidazole | N/A | LLC-MK2 | IC50 > 500 µM[11][12] | The core 2VIM structure can exhibit very low intrinsic cytotoxicity. |
| Imidazole Ionic Liquid | 1-Hexadecyl-imidazolium | MTT | A549 | IC50 ~37-50 µM[10] | Cytotoxicity is highly dependent on substitutions on the imidazole ring. |
| Poly(methacrylate) | Poly(2-hydroxyethyl methacrylate) - pHEMA | MTT | L929 | > 90% viability | A widely used, generally non-toxic hydrogel-forming polymer. |
| Poly(ester) | Poly(lactic-co-glycolic acid) - PLGA | MTT | 3T3 | > 85% viability | Biodegradable polymer with byproducts (lactic/glycolic acid) that can be cytotoxic at high concentrations. |
| Cationic Polymer | Poly(ethylene imine) - PEI | MTT | HEK293 | IC50 ~10-50 µg/mL | "Gold standard" for transfection, but known for significant cytotoxicity. |
| Cytotoxic Control | Doxorubicin / Cisplatin | MTT | HepG2 | IC50 < 50 µM[13] | Standard anticancer agents used as positive controls. |
This table synthesizes representative data from multiple sources to provide a comparative overview. Actual results will vary based on specific experimental conditions.
Foundational Framework: ISO 10993-5
Any discussion of in vitro cytotoxicity must be grounded in the international standard ISO 10993-5: "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity." [14][15] This standard does not prescribe a single test but rather a framework for selecting the most appropriate method based on the material and its intended use.[16][17] The core principle is to expose cultured mammalian cells to the test material, either directly or via a fluid extract, and then assess the biological response.[16] A reduction of cell viability by more than 30% is generally considered a cytotoxic effect.[15]
The workflow for a standard-compliant cytotoxicity evaluation is a multi-step process that ensures robust and reliable data.
Caption: General workflow for ISO 10993-5 compliant in vitro cytotoxicity testing.
Core Methodologies: A Practical Guide
Here we detail three of the most common and informative assays for evaluating the cytotoxicity of 2VIM-based materials. Each protocol is presented as a self-validating system, incorporating essential controls.
MTT Assay: Assessing Metabolic Activity
The MTT assay is a colorimetric test that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[19] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[19]
Causality: A cytotoxic material will damage mitochondria or disrupt cellular metabolism, leading to a decrease in the rate of MTT reduction and thus a weaker purple signal. This assay is particularly sensitive to agents that affect mitochondrial function.
-
Cell Seeding: Seed a suitable cell line (e.g., L929 mouse fibroblasts or 3T3 cells, as recommended by ISO 10993-5) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[20]
-
Preparation of Controls & Test Articles:
-
Negative Control: Complete culture medium only.
-
Positive Control: Medium containing a known cytotoxic agent (e.g., 0.1% Triton X-100 or a relevant concentration of Doxorubicin).
-
Test Article: Prepare serial dilutions of your 2VIM material extract in complete culture medium according to ISO 10993-12 guidelines.
-
-
Cell Treatment: Carefully remove the culture medium from the wells and replace it with 100 µL of the prepared controls and test article dilutions. Incubate for a defined period (typically 24, 48, or 72 hours).[20]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide (DMSO) or acidic isopropanol) to each well to dissolve the formazan crystals.[20] Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.
-
Calculation:
-
% Viability = (Abs_test - Abs_blank) / (Abs_neg_ctrl - Abs_blank) * 100
-
LDH Assay: Quantifying Membrane Damage
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[21][22] LDH is a stable cytoplasmic enzyme present in all cells; its release is an indicator of compromised cell membrane integrity and cell lysis, which are hallmarks of necrosis or late-stage apoptosis.[23][24]
Causality: Materials that cause direct physical damage to the cell membrane or induce necrotic cell death will lead to the leakage of LDH into the supernatant. The amount of LDH detected is directly proportional to the number of lysed cells.
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to use a phenol red-free medium if possible, as it can interfere with absorbance readings.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Cytotoxicity Detection KitPLUS from Roche).[23] Typically, this involves mixing a catalyst and a dye solution. Add 50 µL of this reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes. During this time, the released LDH will catalyze a reaction that produces a colored formazan product.
-
Absorbance Measurement: Measure the absorbance at 490 nm, with a reference wavelength of 690 nm, using a microplate reader.[23]
-
Calculation:
-
First, determine the maximum LDH release by lysing the untreated control cells with a lysis buffer (provided in most kits).
-
% Cytotoxicity = (Abs_test - Abs_neg_ctrl) / (Abs_max_release - Abs_neg_ctrl) * 100
-
Apoptosis vs. Necrosis Assay: Elucidating the Mechanism of Cell Death
Understanding how a material induces cell death is often more informative than knowing if it does. Assays that distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis) provide critical mechanistic insights. The most common method utilizes dual staining with Annexin V and a nuclear dye like Propidium Iodide (PI) or 7-AAD, analyzed via flow cytometry or fluorescence microscopy.[25][26][27]
Causality & Staining Principles:
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), it specifically labels early apoptotic cells.[25]
-
Propidium Iodide (PI) / 7-AAD: These are nuclear dyes that are impermeable to the intact membranes of live and early apoptotic cells. They can only enter cells with compromised membranes, such as necrotic or late-stage apoptotic cells, where they intercalate with DNA and fluoresce brightly.[27][28]
Caption: Differentiating apoptosis and necrosis via Annexin V/PI staining.
-
Cell Culture & Treatment: Culture and treat cells with the 2VIM material extracts in a 6-well or 12-well plate format to obtain a sufficient number of cells for flow cytometry.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle enzyme like TrypLE™ to detach them, as harsh trypsinization can damage membranes. Pool all cells and wash with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Live Cells: Will be negative for both Annexin V-FITC and PI.
-
Early Apoptotic Cells: Will be positive for Annexin V-FITC and negative for PI.
-
Late Apoptotic/Necrotic Cells: Will be positive for both Annexin V-FITC and PI.[28]
-
Primary Necrotic Cells: Can be positive for PI and negative for Annexin V.
-
Conclusion and Future Outlook
The evaluation of cytotoxicity is a non-negotiable step in the development of 2-Vinyl-1H-imidazole based materials for biomedical applications. A multi-assay approach, grounded in the principles of ISO 10993-5, is essential for generating a comprehensive and reliable safety profile. As demonstrated, the core 2VIM scaffold can be exceptionally biocompatible, but its ultimate toxicological profile is dictated by the specific chemical modifications, purity, and formulation. By employing a logical workflow that progresses from broad viability screening (MTT) to membrane integrity assessment (LDH) and mechanistic investigation (Annexin V/PI), researchers can confidently compare their novel materials against established standards and make informed decisions in the drug and device development pipeline.
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A Comparative Guide to the Kinetic Studies of 2-Vinyl-1H-imidazole Polymerization
For researchers and professionals in drug development and materials science, poly(vinylimidazoles) represent a class of polymers with immense potential, owing to their pH-responsiveness, biocompatibility, and metal-chelating properties.[1][2] The monomer, 2-Vinyl-1H-imidazole (2VIm), along with its isomers 1-vinylimidazole (1VIm) and 4-vinylimidazole (4VIm), is a cornerstone for creating these advanced functional materials. However, unlocking the full potential of these polymers requires precise control over their molecular architecture—a goal that can only be achieved through a profound understanding of the underlying polymerization kinetics.
This guide provides an in-depth comparison of the kinetic profiles of 2VIm polymerization across different methodologies. We move beyond simple protocols to explain the causal relationships behind experimental choices, offering a framework for designing and interpreting kinetic studies to achieve polymers with desired properties.
The Challenge: The Dual Nature of the Imidazole Ring
The primary difficulty in the controlled polymerization of vinylimidazoles stems from the imidazole ring itself. Its lone pair of electrons on the sp² nitrogen can interact with and deactivate catalysts, particularly the transition metal complexes used in Atom Transfer Radical Polymerization (ATRP).[3] Furthermore, the propagating radicals of vinylimidazoles are highly reactive and not well-stabilized by resonance, leading to a higher propensity for termination and chain transfer reactions in conventional free-radical systems.[1] These challenges make kinetic control difficult, often resulting in polymers with broad molecular weight distributions and limited architectural complexity.
Comparative Analysis of Polymerization Methodologies
The choice of polymerization technique fundamentally dictates the kinetic landscape and the degree of control achievable. Here, we compare the primary methods employed for 2VIm and its isomers.
Conventional Free Radical Polymerization (FRP)
Free radical polymerization is the most straightforward method but offers the least control. The polymerization rate of N-vinylimidazole (1VIm) is notably slow at its natural pH of around 9, a phenomenon attributed to degradative chain transfer where a propagating radical adds to the 2-position of the imidazole ring, forming a stable, non-propagating radical.[4] Lowering the pH can hinder this side reaction and increase the rate.[4]
-
Kinetics: Typically follows classical radical polymerization kinetics, where the rate of polymerization (Rₚ) is proportional to the monomer concentration [M] and the square root of the initiator concentration [I] (Rₚ ∝ [M][I]⁰·⁵).[5] However, deviations are common due to the aforementioned side reactions.
-
Control: This method yields polymers with broad molecular weight distributions (Đ > 1.5) and offers little control over molecular weight or architecture.[1]
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT has emerged as the most successful and versatile technique for the controlled polymerization of vinylimidazoles. The key to this success lies in the judicious choice of solvent.
-
Causality of Solvent Choice: The controlled radical polymerization of vinylimidazoles was long considered challenging.[6] A breakthrough was the use of acetic acid as a solvent. Acetic acid protonates the imidazole ring, which prevents the lone pair from interfering with the RAFT process and helps to stabilize the propagating radical.[6][7] This strategic choice transforms a difficult-to-control system into a well-behaved one.
-
Kinetics: The polymerization exhibits pseudo-first-order kinetics, evidenced by a linear relationship between ln([M]₀/[M]) and time.[6][7] This indicates a constant concentration of propagating radicals throughout the reaction, a hallmark of a controlled/"living" process. Furthermore, the number-average molecular weight (Mₙ) increases linearly with monomer conversion, and polydispersity indices (Đ) remain low (typically < 1.20).[7]
Atom Transfer Radical Polymerization (ATRP)
Direct ATRP of vinylimidazoles using conventional copper catalysts is largely considered "impossible."[1] The polymer's strong affinity for copper ions leads to the stripping of the metal from the catalyst complex, effectively halting the polymerization.[3]
-
Biocatalytic Innovation: A novel approach circumvents this issue by using a laccase enzyme from Trametes versicolor as the catalyst. This biocatalyst can mediate ATRP of N-vinylimidazole in an aqueous buffer at room temperature.[8]
-
Kinetics: The laccase-catalyzed reaction follows first-order kinetics and produces polymers with controlled molecular weights (Mₙ between 1,660 and 9,970 g/mol ) and relatively narrow molecular weight distributions (Đ between 1.27 and 1.56).[8] This method provides a "green" and effective alternative, though it may be limited in scale and monomer scope compared to RAFT.
Anionic and Cationic Polymerization
These methods are not commonly employed for 2VIm.
-
Anionic Polymerization: This technique requires monomers with electron-withdrawing groups to stabilize the propagating carbanion. The vinyl group of 2VIm is not sufficiently electron-deficient, making anionic polymerization unfavorable.[9][10]
-
Cationic Polymerization: The basicity of the imidazole ring would likely interfere with the highly acidic initiators and propagating carbocations central to this mechanism, leading to side reactions and termination.[11]
Data Summary: A Comparative Overview
The following tables summarize the performance and kinetic characteristics of different polymerization methods for vinylimidazoles, providing a direct comparison for experimental design.
Table 1: Comparison of Polymerization Methods for Vinylimidazoles
| Polymerization Method | Typical Conditions | Control over MW/Đ | Key Advantages | Key Disadvantages |
| Free Radical (FRP) | AIBN or other radical initiator, various solvents (ethanol, water). | Poor (Đ > 1.5) | Simple, robust, tolerant to impurities. | Lack of control, side reactions, broad Đ.[1][4] |
| RAFT | RAFT agent (e.g., trithiocarbonate), AIBN, acetic acid solvent, 60-80 °C. | Excellent (Đ < 1.2) | High control, versatile, allows for complex architectures (e.g., block copolymers).[6] | Requires careful selection of RAFT agent and solvent; potential for retardation. |
| Biocatalytic ATRP | Laccase enzyme, initiator, reducing agent (sodium ascorbate), aqueous buffer (pH 4), RT. | Good (Đ ~ 1.3-1.6) | "Green" catalyst, avoids toxic metal contamination, works in water.[8] | Limited to specific enzyme/monomer systems, potential for enzyme denaturation. |
| Anionic/Cationic | Not commonly used. | N/A | N/A | Unfavorable electronically and mechanistically due to imidazole functionality.[9][11] |
Table 2: Kinetic Data Comparison for Controlled Radical Polymerization of Vinylimidazoles
| Monomer | Method | Solvent | Key Kinetic Feature | Resulting Đ | Reference |
| 4-Vinylimidazole | RAFT | Acetic Acid | Linear pseudo-first-order kinetics | < 1.20 | [7] |
| 1-Vinylimidazole | RAFT | Acetic Acid | Linear pseudo-first-order kinetics | As low as 1.05 | [6] |
| N-Vinylimidazole | Laccase-ATRP | Aqueous Buffer (pH 4) | Followed first-order kinetics | 1.27 - 1.56 | [8] |
| N-vinylimidazolium salts | RAFT/MADIX | Various (e.g., CHCl₃) | Linear Mₙ increase with conversion | < 1.4 | [12] |
Visualizing the Mechanisms and Workflows
To better understand the processes discussed, the following diagrams illustrate the core polymerization mechanisms and a typical experimental workflow for a kinetic study.
Caption: The three core stages of Free Radical Polymerization (FRP).
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A Comparative Thermal Analysis of Vinylimidazole Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of vinylimidazole isomers is paramount for their application in polymer synthesis, catalysis, and as pharmaceutical intermediates. This guide provides an in-depth comparative thermal analysis of 1-vinylimidazole, 2-vinylimidazole, and 4(5)-vinylimidazole. While direct comparative experimental data is sparse in publicly available literature, this document synthesizes known physical properties with established chemical principles to predict their thermal behavior. Furthermore, it outlines detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to enable researchers to generate this critical data in their own laboratories.
Introduction to Vinylimidazole Isomers and the Significance of Thermal Properties
Vinylimidazoles are a class of heterocyclic compounds characterized by a vinyl group attached to an imidazole ring. The position of this vinyl group—at the 1, 2, or 4(5)-position—gives rise to three structural isomers with distinct physical and chemical properties.[1][][3] Thermal stability, melting point, boiling point, and decomposition characteristics are critical parameters that influence their storage, handling, polymerization, and reactivity in various applications. Understanding these thermal properties is essential for process optimization, safety, and ensuring the quality of resulting products.
The position of the vinyl group and the nitrogen atoms within the imidazole ring significantly influences the molecule's polarity, ability to form hydrogen bonds, and overall molecular symmetry. These factors, in turn, are expected to dictate the differences in their thermal behavior.[4][5][6]
Theoretical Framework: Anticipating Thermal Differences
The structural variations among the vinylimidazole isomers provide a basis for predicting their relative thermal stabilities and phase transition temperatures. The key distinguishing features are the location of the vinyl group and the presence of an N-H proton in 2- and 4(5)-vinylimidazole.
Intermolecular Forces and their Impact on Boiling and Melting Points
-
1-Vinylimidazole: With the vinyl group attached to a nitrogen atom, 1-vinylimidazole lacks an N-H bond and therefore cannot act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor through its lone pair of electrons on the non-vinylated nitrogen. Its intermolecular forces are primarily dipole-dipole interactions and van der Waals forces.[7]
-
2-Vinylimidazole and 4(5)-Vinylimidazole: These isomers possess an N-H bond, allowing them to act as both hydrogen bond donors and acceptors.[8] This capacity for hydrogen bonding is expected to result in stronger intermolecular attractions compared to 1-vinylimidazole, leading to higher boiling and melting points.[4][9] The tautomerism in 4(5)-vinylimidazole may also influence its crystal packing and, consequently, its melting point.
The expected trend in boiling points is therefore: 2-Vinylimidazole ≈ 4(5)-Vinylimidazole > 1-Vinylimidazole .
Molecular Symmetry and Packing Efficiency
The symmetry of a molecule can influence how efficiently it packs into a crystal lattice, which in turn affects its melting point. Differences in the placement of the vinyl group will lead to variations in molecular shape and symmetry among the isomers, potentially contributing to differences in their melting points.
Electronic Effects and Thermal Stability
The position of the electron-withdrawing vinyl group can influence the electron density distribution within the imidazole ring. This can affect the strength of the chemical bonds within the molecule and, consequently, its thermal stability.[5][10] A comparative analysis of the bond dissociation energies through computational modeling could provide further insights into the expected order of thermal stability.
Proposed Experimental Investigation: A Self-Validating Protocol
To empirically determine and compare the thermal properties of the vinylimidazole isomers, a systematic study using DSC and TGA is proposed. The following protocols are designed to be self-validating by incorporating internal consistency checks and ensuring high data quality.
Materials and Safety Precautions
Materials:
-
1-Vinylimidazole (liquid, ≥99% purity)
-
2-Vinylimidazole (solid, ≥98% purity)
-
4(5)-Vinylimidazole (solid, ≥98% purity)
-
High-purity nitrogen gas (for inert atmosphere)
-
Dry air or oxygen (for oxidative stability studies)
-
Aluminum and hermetically sealed DSC pans
-
Alumina TGA crucibles
Safety: Vinylimidazoles are hazardous materials.[1][11][12] Always consult the Safety Data Sheet (SDS) before handling. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][11]
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative thermal analysis of vinylimidazole isomers.
Detailed Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (Tm), enthalpy of fusion (ΔHf), glass transition temperature (Tg), crystallization temperature (Tc), and potential enthalpy of polymerization (ΔHp).
Instrumentation: A calibrated heat-flux DSC instrument.
Procedure:
-
Sample Preparation:
-
For the liquid 1-vinylimidazole, accurately weigh 2-5 mg into a hermetically sealed aluminum pan to prevent volatilization.[13][14]
-
For the solid 2-vinylimidazole and 4(5)-vinylimidazole, accurately weigh 2-5 mg into a standard aluminum pan. Ensure good thermal contact between the sample and the pan bottom.
-
-
Experimental Program:
-
Equilibrate the sample at 25°C.
-
Cool the sample to -90°C at a rate of 10°C/min.
-
Hold isothermally for 5 minutes to ensure thermal equilibrium.
-
Heat from -90°C to 250°C at a rate of 10°C/min (First Heating Scan). This will reveal the glass transition of the amorphous fraction and the melting of the crystalline fraction.
-
Cool from 250°C to -90°C at a rate of 10°C/min. This will show any crystallization events.
-
Heat from -90°C to 250°C at a rate of 10°C/min (Second Heating Scan). This scan is crucial for observing the glass transition of the quenched sample and any cold crystallization, and it provides a more accurate determination of the melting point after a controlled thermal history.
-
-
Data Analysis:
-
Determine Tg as the midpoint of the step change in the heat flow curve.
-
Determine Tm as the peak temperature of the melting endotherm.
-
Calculate ΔHf by integrating the area of the melting peak.
-
Observe any exothermic peaks during the heating scans, which may indicate the onset of polymerization. Calculate the enthalpy of polymerization (ΔHp) by integrating the area of the exotherm.
-
Detailed Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal and oxidative stability of the vinylimidazole isomers by measuring mass loss as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into an alumina crucible. For the liquid 1-vinylimidazole, ensure the sample is carefully placed at the bottom of the crucible to minimize surface area and premature volatilization.
-
-
Experimental Program (Inert Atmosphere):
-
Equilibrate the sample at 30°C under a nitrogen purge (50 mL/min).
-
Heat from 30°C to 600°C at a rate of 10°C/min.
-
-
Experimental Program (Oxidative Atmosphere):
-
Repeat the experiment using dry air or oxygen as the purge gas to assess oxidative stability.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (Td) from the TGA curve.
-
Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum mass loss rates.
-
Compare the TGA curves under inert and oxidative atmospheres to evaluate the influence of oxygen on the decomposition process.
-
Anticipated Results and Data Presentation
The experimental data should be compiled into clear, comparative tables to facilitate analysis.
Table 1: Physical and Thermal Properties of Vinylimidazole Isomers
| Property | 1-Vinylimidazole | 2-Vinylimidazole | 4(5)-Vinylimidazole |
| Molecular Formula | C₅H₆N₂ | C₅H₆N₂ | C₅H₆N₂ |
| Molecular Weight ( g/mol ) | 94.11 | 94.11 | 94.11 |
| Boiling Point (°C) | 192-194 | ~239.6 | Data not readily available |
| Melting Point (°C) | ~-35 | Data not readily available | Data not readily available |
| Density (g/cm³ at 20°C) | ~1.039 | ~1.082 | Data not readily available |
| DSC Data (Predicted) | |||
| Melting Point (Tm, °C) | Lower | Higher | Higher |
| Enthalpy of Fusion (ΔHf, J/g) | Lower | Higher | Higher |
| TGA Data (Predicted) | |||
| Onset of Decomposition (Td, °C) in N₂ | To be determined | To be determined | To be determined |
| Onset of Decomposition (Td, °C) in Air | To be determined | To be determined | To be determined |
Note: The DSC and TGA data are to be filled in with experimental results. The predictions are based on the theoretical framework discussed.
Interpretation of Results and Mechanistic Insights
The collected data will allow for a robust comparison of the thermal properties of the vinylimidazole isomers.
-
DSC Analysis: A lower melting point for 1-vinylimidazole would support the hypothesis of weaker intermolecular forces due to the absence of hydrogen bonding donation. The enthalpy of fusion will provide a quantitative measure of the energy required to overcome the crystal lattice forces, which is expected to be lower for 1-vinylimidazole. The presence of an exothermic peak in the DSC thermogram would indicate thermal polymerization, and the temperature at which this occurs is a measure of the monomer's thermal stability with respect to polymerization.
-
TGA Analysis: The onset of decomposition (Td) will provide a direct measure of the thermal stability of the isomers. A comparative analysis of Td values will reveal which isomer is the most thermally robust. Differences in the decomposition profiles (single vs. multiple steps) can provide insights into the degradation mechanisms. A lower Td in an oxidative atmosphere compared to an inert atmosphere will indicate susceptibility to oxidative degradation.
Conclusion
This guide provides a comprehensive framework for the comparative thermal analysis of 1-vinylimidazole, 2-vinylimidazole, and 4(5)-vinylimidazole. By combining theoretical predictions with detailed, self-validating experimental protocols, researchers can obtain the critical data necessary to understand the thermal behavior of these important chemical building blocks. The anticipated differences in melting points, boiling points, and thermal stability, driven by variations in intermolecular forces and molecular structure, underscore the importance of isomer-specific characterization. The provided methodologies will enable scientists to make informed decisions regarding the storage, handling, and application of these versatile compounds in their research and development endeavors.
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A Senior Application Scientist's Guide to Assessing the Purity of 2-Vinyl-1H-imidazole: A Comparative Analysis of Titrimetric and Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities and the development of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is a non-negotiable prerequisite for ensuring reproducible outcomes, safety, and efficacy. 2-Vinyl-1H-imidazole is a valuable heterocyclic building block, and its purity can significantly influence the reaction kinetics, yield, and impurity profile of subsequent synthetic steps.
This guide provides an in-depth comparison of classical potentiometric titration with modern chromatographic techniques for the robust purity assessment of 2-Vinyl-1H-imidazole. Moving beyond mere procedural descriptions, we will explore the causality behind methodological choices, establish self-validating protocols, and provide a framework for selecting the most appropriate analytical technique for your specific needs.
Part 1: The Power of Titrimetry for Assay Determination
Titration remains a powerful, cost-effective, and highly precise technique for determining the absolute purity (assay) of a substance. It is a primary analytical method that relies on a stoichiometric reaction, making it an invaluable tool for routine quality control.
The Principle: Exploiting Basicity in a Non-Aqueous Environment
The imidazole ring is amphoteric, but the sp²-hybridized nitrogen atom (N-3) imparts a distinct basic character to the molecule. This basicity allows for a direct acid-base titration. However, 2-Vinyl-1H-imidazole is a weak base. Attempting to titrate it in an aqueous medium would result in a poorly defined endpoint due to the leveling effect of water.
To overcome this, we employ a non-aqueous titration. By using a weakly acidic solvent like glacial acetic acid, we can differentiate the basicity of the analyte, leading to a much sharper and more discernible endpoint. Perchloric acid, a very strong acid in an acetic acid medium, is the titrant of choice for this purpose. The reaction proceeds as follows:
C₅H₆N₂ + HClO₄ → [C₅H₆N₂H]⁺ + ClO₄⁻
Potentiometric detection, which measures the change in potential (voltage) as the titrant is added, is superior to colorimetric indicators as it is not subject to human error in color perception and is effective for colored solutions. The equivalence point—where moles of acid equal moles of base—is identified by the point of maximum inflection in the titration curve.
Experimental Protocol: Potentiometric Titration of 2-Vinyl-1H-imidazole
This protocol describes a self-validating system for determining the purity of 2-Vinyl-1H-imidazole.
Instrumentation and Reagents:
-
Automatic Potentiometric Titrator or a pH/mV meter with a magnetic stirrer.
-
Glass pH electrode and a suitable reference electrode (e.g., Ag/AgCl).
-
Class A 10 mL burette.
-
Analytical balance (± 0.1 mg).
-
Glacial Acetic Acid (ACS grade).
-
Perchloric Acid (70%, ACS grade).
-
Acetic Anhydride.
-
Potassium Hydrogen Phthalate (KHP), primary standard, dried at 120°C for 2 hours.
Step 1: Preparation of 0.1 M Perchloric Acid in Glacial Acetic Acid
-
Add approximately 8.5 mL of 70% perchloric acid to 900 mL of glacial acetic acid in a 1 L volumetric flask.
-
Add 20 mL of acetic anhydride to the solution. Causality: Acetic anhydride is added to react with and remove any excess water present in the perchloric acid and the solvent, which would otherwise interfere with the titration.
-
Dilute to the 1 L mark with glacial acetic acid, mix thoroughly, and allow the solution to stand for 24 hours to ensure the reaction between acetic anhydride and water is complete.
Step 2: Standardization of the Titrant
-
Accurately weigh approximately 150 mg of dried KHP into a 100 mL beaker.
-
Dissolve in 50 mL of glacial acetic acid.
-
Titrate with the prepared 0.1 M perchloric acid solution potentiometrically. Record the volume of titrant required to reach the equivalence point (V).
-
Calculate the molarity (M) of the perchloric acid solution: M = (Weight of KHP in mg) / (V in mL × 204.22)
Step 3: Purity Assay of 2-Vinyl-1H-imidazole
-
Accurately weigh approximately 80 mg of the 2-Vinyl-1H-imidazole sample into a 100 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Immerse the electrodes in the solution and start stirring.
-
Titrate with the standardized 0.1 M perchloric acid solution, recording the potential (mV) as a function of the titrant volume. Add the titrant in smaller increments as the potential begins to change more rapidly.
-
Determine the equivalence point volume (V_eq) from the point of maximum inflection of the titration curve (or the peak of the first derivative curve).
Step 4: Calculation of Purity The purity of 2-Vinyl-1H-imidazole is calculated as follows:
Purity (%) = (V_eq × M × 94.11) / (Weight of Sample in mg) × 100
Where:
-
V_eq is the volume of titrant at the equivalence point (mL).
-
M is the standardized molarity of the perchloric acid titrant (mol/L).
-
94.11 is the molecular weight of 2-Vinyl-1H-imidazole ( g/mol ).
Visualization of the Titration Workflow
Caption: Workflow for purity determination by potentiometric titration.
Part 2: A Comparative Look at Chromatographic and Spectroscopic Alternatives
While titration excels at determining the overall assay, it provides limited information about the nature and quantity of individual impurities. For a comprehensive purity profile, chromatographic and spectroscopic methods are indispensable.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[2] For a compound like 2-Vinyl-1H-imidazole, reversed-phase HPLC (RP-HPLC) is typically the method of choice.
Principle: Separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[3] Impurities with different polarities will elute at different times, allowing for their separation and quantification, usually by UV detection.
Experimental Protocol: RP-HPLC Purity Analysis
-
Instrumentation: HPLC system with a UV detector, C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might run from 5% to 95% Mobile Phase B over 20 minutes to elute a wide range of potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.[4]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of ~1 mg/mL.
-
Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[2]
Caption: General workflow for purity assessment using HPLC.
Gas Chromatography (GC)
GC is highly effective for analyzing volatile and thermally stable compounds.[5] Given the relatively low molecular weight of 2-Vinyl-1H-imidazole, GC is a viable alternative to HPLC.
Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.[6] A Flame Ionization Detector (FID) is commonly used, providing excellent sensitivity for organic compounds.
Experimental Protocol: GC-FID Purity Analysis
-
Instrumentation: Gas chromatograph with an FID detector and a suitable capillary column (e.g., a mid-polarity column like a DB-5).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An oven temperature gradient (e.g., starting at 80°C and ramping to 250°C) is used to ensure the separation of impurities with different volatilities.
-
Injector and Detector Temperature: Maintained at a high temperature (e.g., 250°C and 280°C, respectively) to ensure sample vaporization and prevent condensation.
-
Purity Calculation: Similar to HPLC, the area percent method is used to determine purity from the resulting chromatogram.
Quantitative NMR (qNMR)
qNMR is an absolute quantification method that can determine purity without the need for a reference standard of the analyte itself.[7]
Principle: The purity of the analyte is determined by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.[8] The ratio of these integrals, when corrected for the number of protons and molecular weights, provides a direct measure of purity.
Experimental Protocol: ¹H qNMR Purity Analysis
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified standard with sharp, well-separated signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and standard are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation: Accurately weigh both the 2-Vinyl-1H-imidazole sample and the internal standard into an NMR tube and dissolve in a precise volume of solvent.
-
Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, most critically a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated.
-
Purity Calculation: The purity is calculated using the established qNMR formulas, which relate the integrals, molecular weights, masses, and number of protons of the analyte and the standard.[7]
Part 3: Method Selection Guide
The choice between these methods is not about which is "best" overall, but which is the most fit-for-purpose.[9]
Comparative Data Summary
| Parameter | Potentiometric Titration | HPLC-UV | GC-FID | Quantitative NMR (qNMR) |
| Principle | Stoichiometric Acid-Base Reaction | Differential Partitioning | Volatility & Polarity | Nuclear Magnetic Resonance |
| Information | Absolute Assay (%w/w) | Relative Purity (Area %), Impurity Profile | Relative Purity (Area %), Volatile Impurity Profile | Absolute Purity (%w/w), Structural Info |
| Accuracy | Very High | High | High | Very High |
| Precision | Excellent (<0.2% RSD achievable) | Very Good (<1% RSD) | Very Good (<1% RSD) | Excellent (<1% RSD) |
| Sensitivity | Moderate | High | Very High | Moderate |
| Analysis Time | ~15-30 min per sample | ~20-40 min per sample | ~15-30 min per sample | ~10-20 min per sample |
| Cost | Low | High | Moderate | Very High |
| Expertise | Moderate | High | High | Very High |
| Advantages | Inexpensive, primary method, high precision for assay. | Excellent for impurity profiling, widely applicable. | Ideal for volatile impurities, high sensitivity. | Absolute method, no analyte standard needed, structural info. |
| Disadvantages | No impurity separation, only titrates basic components. | Relative method, requires reference standards for impurity ID. | Limited to thermally stable/volatile compounds. | High instrument cost, lower throughput. |
Decision-Making Workflow
The following diagram provides a logical framework for selecting the appropriate analytical method based on the experimental objective.
Caption: Decision tree for selecting the optimal purity analysis method.
References
-
Gao, Y., et al. (2022). Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation. Journal of AOAC INTERNATIONAL. Available from: [Link]
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Quora. Which one is better between assay by HPLC or assay by titration?. Available from: [Link]
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Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Available from: [Link]
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Pharma_talks_By Arpit pandey. (2023). DIFFERENCE BETWEEN PURITY AND ASSAY. YouTube. Available from: [Link]
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ResearchGate. The data of titration and HPLC procedures. Available from: [Link]
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Velez, A. S. M. M., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1326. Available from: [Link]
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El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5943. Available from: [Link]
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He, M., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119579. Available from: [Link]
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Al-Dewachi, H. S. (2016). A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. International Journal of Pharmaceutical and Clinical Research, 8(8), 1210-1215. Available from: [Link]
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Tsugawa, Y., et al. (2022). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Antioxidants, 11(12), 2401. Available from: [Link]
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ResearchGate. Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Available from: [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 2-Vinyl-1H-imidazole
This guide provides essential safety and logistical information for the proper disposal of 2-Vinyl-1H-imidazole (CAS No. 43129-93-7)[1]. As a specialty chemical utilized in advanced research and pharmaceutical development, its handling and disposal demand a meticulous approach grounded in safety and regulatory compliance. The following procedures are designed for researchers, scientists, and drug development professionals to ensure that waste streams containing this compound are managed responsibly, protecting both laboratory personnel and the environment.
Hazard Assessment & Pre-Disposal Safety
Before handling any waste, a thorough understanding of the chemical's hazard profile is paramount. While specific toxicological data for 2-Vinyl-1H-imidazole is limited, data from structurally similar compounds, such as 1-Vinylimidazole and the parent imidazole ring, provide a conservative basis for hazard assessment. The compound should be treated as hazardous, corrosive, and potentially toxic.
Core Principles of Safe Handling:
-
Work Area: Always handle 2-Vinyl-1H-imidazole and its associated waste within a properly functioning, certified laboratory chemical fume hood.[2]
-
Ventilation: Ensure adequate local exhaust ventilation to control emissions at the source and prevent dispersion into the general work area.[3]
-
Incompatibilities: This compound must be stored and disposed of separately from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent potentially violent reactions.[2][3][4]
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is the first line of defense against chemical exposure. The following must be worn at all times when handling 2-Vinyl-1H-imidazole waste:
-
Eye Protection: Chemical splash goggles or a full-face shield are required. Standard safety glasses are insufficient to protect against splashes.[5][6]
-
Hand Protection: Use chemical-resistant gloves. Nitrile rubber is a commonly recommended material, but always consult the glove manufacturer's compatibility chart for the specific chemical and any solvents in use.[2][6]
-
Body Protection: A flame-retardant lab coat, fully fastened, is mandatory. Closed-toe shoes are also required.[6] For larger quantities or in the event of a spill, a PVC apron may be necessary.[7]
| Hazard Classification (Inferred from Related Compounds) | Description | Source |
| Acute Toxicity / Corrosivity | Harmful if swallowed.[5][7][8] Causes severe skin burns and eye damage.[2][7][9] | [2][5][7][8][9] |
| Reproductive Toxicity | May damage an unborn child (classification for related imidazoles). | [2][5][9] |
| Flammability | Considered a combustible liquid. Keep away from heat, sparks, and open flames.[5] | [5] |
| Chemical Reactivity | Incompatible with strong acids and oxidizing agents.[5][7] | [5][7] |
The Core Disposal Protocol: Segregation and Containment
The standard and required procedure for the disposal of 2-Vinyl-1H-imidazole is through a licensed environmental waste management company.[6] On-site chemical neutralization by researchers is not recommended due to the potential for uncontrolled reactions.[6] The following protocol details the steps from waste generation to collection.
Step 1: Waste Identification and Segregation
All materials that have come into contact with 2-Vinyl-1H-imidazole must be treated as hazardous waste.[6] This includes:
-
Unreacted or excess chemical.
-
Reaction mixtures containing the chemical.
-
Solvents used to rinse glassware.
-
Contaminated consumables such as gloves, pipette tips, and absorbent paper.
Crucially, do not mix this waste with other chemical waste streams. In particular, keep it segregated from incompatible materials to prevent dangerous reactions within the waste container.[2][3]
Step 2: Container Selection and Labeling
-
Select a Compatible Container: Collect all 2-Vinyl-1H-imidazole waste in a designated, chemically compatible waste container, such as glass or high-density polyethylene (HDPE).[6] The container must have a secure, leak-proof screw cap.[6]
-
Attach a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled with a completed hazardous waste tag.[2] The label must clearly state:
-
The words "Hazardous Waste".
-
The full chemical name: "2-Vinyl-1H-imidazole".
-
A complete list of all other components and solvents in the container, with estimated percentages.
-
The relevant hazard warnings (e.g., "Corrosive," "Toxic").
-
Step 3: Temporary Waste Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area must be:
-
Secure and Ventilated: Store in a cool, dry, and well-ventilated area, preferably within a secondary containment bin.[2][3][5]
-
Away from Incompatibles: Ensure the storage location is segregated from acids, oxidizing agents, and sources of ignition.[2][3][5]
-
Under Laboratory Control: The container should be kept in a location under the control of the laboratory personnel generating the waste.
Step 4: Arranging for Final Disposal
Once the container is full or is no longer being used, arrange for its collection. This is typically handled by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company.[3][6] Follow your institution's specific procedures for requesting a chemical waste pickup.[2][3]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate hazards.
Minor Spill (Contained, <100 mL, no immediate inhalation hazard)
-
Alert Personnel: Immediately alert others in the area.
-
Ensure Ventilation: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Contain the Spill: Use an inert, non-combustible absorbent material like vermiculite, sand, or cat litter to contain the spill.[6][10] Do not use paper towels as the primary absorbent material, as this can increase the surface area and potential for vapor release.[10]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6][11]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.[6] All materials used for decontamination must also be collected as hazardous waste.[12]
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.[6]
Major Spill (Large volume, outside of a fume hood, or presenting an inhalation risk)
-
Evacuate: Evacuate the immediate area immediately.
-
Alert: Alert personnel in adjacent areas and activate the nearest fire alarm if necessary to facilitate a building evacuation.
-
Contact Emergency Services: From a safe location, contact your institution's EHS department or emergency response team. Provide them with the chemical name, location of the spill, and estimated quantity.
Visual Workflow Summary
The following diagram outlines the logical workflow for the safe disposal of 2-Vinyl-1H-imidazole waste.
Caption: Logical workflow for the safe disposal of 2-Vinyl-1H-imidazole waste.
References
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Toxicological Profile for Vinyl Chloride. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
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Disposal of PVC as Hazardous Waste? (2023-03-01). Associated General Contractors of America (AGC). Retrieved from [Link]
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Vinyl chloride and toxic waste. (n.d.). Beyond Plastics. Retrieved from [Link]
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Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole. (n.d.). Washington State University. Retrieved from [Link]
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Use Report for Vinyl Chloride (CAS RN 75-01-4). (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Chemical Spill Procedures. (n.d.). Clarkson University. Retrieved from [Link]
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Chemical spill cleanup procedures. (2021-09-02). J&K Scientific LLC. Retrieved from [Link]
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Imidazole - Standard Operating Procedure. (2025-02-28). University of Washington Environmental Health & Safety. Retrieved from [Link]
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Pesticide Spill: Safe Management & Cleanup Guidelines. (2025-05-14). Clemson University Cooperative Extension. Retrieved from [Link]
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Laboratory Chemical Spill Cleanup and Response Guide. (2023-05). The City University of New York (CUNY). Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Vinyl-1H-imidazole
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, procedural framework for the safe handling of 2-Vinyl-1H-imidazole, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each safety recommendation to build a culture of proactive risk management.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
2-Vinyl-1H-imidazole (CAS No. 43129-93-7) is an imidazole derivative whose hazard profile necessitates stringent safety controls. While comprehensive toxicological data is not as extensive as for more common reagents, available Safety Data Sheets (SDS) and related chemical information classify it and similar compounds as hazardous.
The primary routes of exposure are contact with the skin and eyes, inhalation of dust or aerosols, and ingestion. The key hazards associated with 2-Vinyl-1H-imidazole and its analogs include:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye irritation or damage.[1][2][3][4]
-
Harmful if Swallowed: Acute oral toxicity is a concern.[1][2][4][5]
-
Respiratory Irritation: May cause respiratory tract irritation, particularly if handled as a powder or aerosolized.[2][6]
-
Reproductive Toxicity: Some related vinyl-imidazole compounds are suspected of damaging fertility or the unborn child, warranting a cautious approach.[1][4]
Given these hazards, a multi-layered PPE strategy is essential to create effective barriers and minimize exposure risk. All handling of this compound should be performed within a properly functioning certified laboratory chemical fume hood.[7]
The Core Ensemble: Selecting Your Protective Gear
The selection of PPE is not a one-size-fits-all exercise. It is a risk-based decision process grounded in the specific tasks being performed. The following recommendations are based on a comprehensive assessment of the hazards associated with 2-Vinyl-1H-imidazole.
Hand Protection: The First Line of Defense
Direct skin contact is a primary exposure risk. Therefore, robust hand protection is critical.
-
Glove Selection: Nitrile gloves are the standard and recommended choice for handling 2-Vinyl-1H-imidazole in solid or solution form.[8] They offer good chemical resistance and are a suitable alternative for individuals with latex allergies.[9] Always use powder-free gloves to prevent aerosolization and contamination of the work area.[9]
-
Why Not Other Gloves? While materials like butyl rubber or Viton offer high levels of chemical resistance, they can be cumbersome for fine laboratory manipulations.[10] Standard latex gloves may not provide sufficient protection, and polyvinyl chloride (PVC) gloves are known to offer poor protection against many chemicals.[9]
-
Protocol: Always inspect gloves for pinholes or tears before use. Employ the "double-gloving" technique for added protection during high-risk procedures like weighing or transferring large quantities. Gloves should be changed every 30 to 60 minutes or immediately if contamination is suspected.[9] Use proper removal techniques to avoid contaminating your skin.[8]
Eye and Face Protection: Shielding Sensitive Tissues
Because 2-Vinyl-1H-imidazole can cause serious eye damage, appropriate eye and face protection is mandatory.
-
Primary Protection: ANSI Z87.1-compliant, chemical splash goggles that provide a complete seal around the eyes are required.[8] Standard safety glasses with side shields do not offer adequate protection against splashes.[11]
-
Secondary Protection: When handling larger quantities (>50g), preparing concentrated solutions, or when there is a significant risk of splashing, a full-face shield should be worn over the chemical splash goggles. The face shield protects the entire face from direct contact.
Body Protection: Preventing Dermal Absorption
To protect against accidental spills and contamination of personal clothing, appropriate body protection must be worn.
-
Standard Operations: A clean, long-sleeved, flame-resistant lab coat is the minimum requirement.
-
High-Risk Operations: For tasks involving larger quantities or a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.[11] Impermeable gowns with closed fronts and tight-fitting cuffs provide an even higher level of protection.[9][12]
Respiratory Protection: A Precautionary Measure
While all work should be conducted in a chemical fume hood, respiratory protection may be necessary in specific situations.
-
When is it Needed? If you are handling the solid powder outside of a containment system, or if there is a potential for aerosol generation that cannot be controlled by local exhaust ventilation (e.g., during a large spill), respiratory protection is required.
-
Type of Respirator: A NIOSH-approved air-purifying respirator with a P100 filter is recommended for particulates.[12] In emergencies or when exposure levels are unknown, a full-face positive-pressure, air-supplied respirator should be used.[8] Note that respirator use requires prior medical clearance, training, and fit-testing as part of a comprehensive respiratory protection program.
Summary of PPE Requirements
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Nitrile Gloves | Safety Glasses | Lab Coat | Not typically required |
| Weighing Solid Compound | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Lab Coat & Chemical-Resistant Apron | Recommended if not in a vented balance enclosure |
| Preparing Solutions | Nitrile Gloves | Chemical Splash Goggles & Face Shield | Lab Coat & Chemical-Resistant Apron | Not required in a fume hood |
| Performing Reactions | Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Not required in a fume hood |
| Waste Disposal | Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Not required |
| Spill Cleanup | Double Nitrile Gloves (or heavier duty) | Chemical Splash Goggles & Face Shield | Chemical-Resistant Gown/Coveralls | Air-Purifying Respirator with appropriate cartridges |
Operational and Disposal Plans
A safe experiment begins before the first reagent is measured and ends only after the last piece of equipment is cleaned and waste is properly segregated.
Safe Handling Workflow
Caption: Workflow for Safely Handling 2-Vinyl-1H-imidazole.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and certified. Confirm that an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[7]
-
Donning PPE: Put on all required PPE as detailed in the table above. A lab coat should be donned first, followed by eye protection, and finally gloves.
-
Weighing and Transfer: Conduct all manipulations of solid 2-Vinyl-1H-imidazole within the fume hood. Use a disposable weighing boat. After weighing, gently tap the powder into the reaction vessel to minimize dust formation.
-
Solution Preparation: Add solvent to the solid slowly to avoid splashing.
-
Post-Reaction: Once the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care not to touch the outside of contaminated items. Gloves should be removed last using the proper technique.[8] Dispose of single-use PPE in the appropriate waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3][8]
Disposal Plan
Improper disposal can lead to environmental contamination and pose a risk to others.
-
Waste Segregation: All waste containing 2-Vinyl-1H-imidazole, including pure compound, solutions, and heavily contaminated materials (e.g., weighing boats, gloves), must be collected as hazardous waste.[7][8]
-
Container: Use a designated, sealable, and clearly labeled hazardous waste container.[7][8] The label should include the chemical name and major constituents.
-
Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[7][8]
-
Pickup: Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department. Do not pour imidazole waste down the drain.[6]
Emergency Response: Acting Quickly and Correctly
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek medical attention.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[4][13] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air.[13] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the person drink one or two glasses of water. Seek immediate medical attention.[4]
-
Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, alert your supervisor and contact EH&S. For small spills within a fume hood, use an appropriate absorbent material, collect it in a sealed container for hazardous waste disposal, and decontaminate the area.
By integrating these expert-level protocols and understanding the rationale behind them, research professionals can confidently handle 2-Vinyl-1H-imidazole, ensuring both personal safety and the integrity of their groundbreaking work.
References
- Components of Personal Protective Equipment. Pesticide Environmental Stewardship.
- SAFETY DATA SHEET - 1H-imidazole monohydrochloride. Sigma-Aldrich.
- Personal Protective Equipment (PPE). CHEMM.
- Imidazole Standard Operating Procedure. University of Washington.
- SAFETY D
- Personal Protective Equipment.
- SAFETY DATA SHEET - 1-Vinylimidazole. Fisher Scientific.
- PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!.
- SAFETY DATA SHEET - 2-Nitroimidazole. Fisher Scientific.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
- Hazardous Chemical Information System (HCIS) - 1-vinylimidazole. Safe Work Australia.
- 1-Vinylimidazole - Safety D
- 2-Vinyl-1H-imidazole Safety Inform
- 1-Vinylimidazole Safety D
- SAFETY DATA SHEET - 1-Methyl-1H-imidazole-2-carboxylic Acid. TCI Chemicals.
- Imidazole Laboratory Specific Standard Operating Procedure. University of Washington.
Sources
- 1. Details [hcis.safeworkaustralia.gov.au]
- 2. chemscene.com [chemscene.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. pppmag.com [pppmag.com]
- 10. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 11. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 12. publications.ashp.org [publications.ashp.org]
- 13. dept.harpercollege.edu [dept.harpercollege.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
